molecular formula C6H2N2S B168414 thiophene-2,3-dicarbonitrile CAS No. 18853-42-4

thiophene-2,3-dicarbonitrile

Cat. No.: B168414
CAS No.: 18853-42-4
M. Wt: 134.16 g/mol
InChI Key: FDLABKBUOMBKLS-UHFFFAOYSA-N
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Description

Thiophene-2,3-dicarbonitrile is a useful research compound. Its molecular formula is C6H2N2S and its molecular weight is 134.16 g/mol. The purity is usually 95%.
The exact mass of the compound 2,3-Thiophenedicarbonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 149704. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thiophene-2,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2N2S/c7-3-5-1-2-9-6(5)4-8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLABKBUOMBKLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40172215
Record name 2,3-Thiophenedicarbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18853-42-4
Record name 2,3-Thiophenedicarbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018853424
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Record name 2,3-Thiophenedicarbonitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149704
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Thiophenedicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-THIOPHENEDICARBONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FVZ9A1GD1N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Thiophene-2,3-dicarbonitrile: A Technical Guide to Its Core Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Thiophene-2,3-dicarbonitrile (CAS No: 18853-42-4) is a highly functionalized heterocyclic compound.[1] As a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom, it possesses unique electronic properties that are further modulated by the presence of two nitrile groups.[1][2][3] These electron-withdrawing nitrile groups make it a valuable building block in various fields, from materials science to medicinal chemistry.[1] This document provides an in-depth overview of its fundamental properties, experimental protocols, and potential applications.

Core Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. These data are essential for its identification, handling, and use in synthetic applications.

Physicochemical Data

A compilation of the key physical and chemical identifiers for this compound.

PropertyValueReference
IUPAC Name This compoundN/A
Synonyms 2,3-Dicyanothiophene, NSC 149704[4]
CAS Number 18853-42-4[4][5]
Molecular Formula C₆H₂N₂S[6]
Molecular Weight 134.16 g/mol [7]
Melting Point 115-122 °C[4]
Boiling Point 336.3 ± 27.0 °C (Predicted)[4]
Density 1.34 g/cm³ (Predicted)[4]
InChI InChI=1S/C6H2N2S/c7-3-5-1-2-9-6(5)4-8/h1-2H[6]
InChIKey FDLABKBUOMBKLS-UHFFFAOYSA-N[6]
SMILES C1(C#N)SC=CC=1C#N[6]
Spectroscopic Data

Spectroscopic data is critical for the structural elucidation and purity assessment of this compound.

Spectrum TypeKey FeaturesReference
¹H NMR Spectra available for reference.[6]
¹³C NMR Spectra available for reference.[6]
Infrared (IR) Characteristic nitrile (C≡N) stretching vibration. Spectra available for reference.[6]
Mass Spectrometry (MS) Provides molecular weight confirmation. Spectra available for reference.[6]

Synthesis and Characterization Protocols

The synthesis of thiophene derivatives can be achieved through various established methods. The Gewald aminothiophene synthesis is a common route for preparing substituted thiophenes.[8]

General Synthesis Protocol (Gewald Aminothiophene Synthesis Adaptation)

The Gewald reaction involves the condensation of a ketone or aldehyde with an activated nitrile, followed by cyclization with elemental sulfur. This provides a versatile route to 2-aminothiophenes, which can be precursors or analogues to dicarbonitrile compounds.

Methodology:

  • Condensation: A base-catalyzed Knoevenagel condensation is performed between a ketone (with an α-methylene group) and a β-ketonitrile.

  • Thiolation & Cyclization: Elemental sulfur is added to the resulting acrylonitrile intermediate. The sulfur attacks the methylene position, leading to cyclization.

  • Work-up and Purification: The reaction mixture is cooled, and the solid product is typically collected by filtration. Purification is achieved through recrystallization from an appropriate solvent (e.g., ethanol or DMF/dichloromethane mixture) to yield the final thiophene product.[9]

Characterization Protocol

To confirm the identity and purity of the synthesized this compound, a standard workflow of analytical techniques is employed.

Methodology:

  • Melting Point Determination: The melting point of the purified product is measured and compared against the literature value (115-122 °C).[4]

  • Infrared (IR) Spectroscopy: The sample is analyzed to identify the characteristic strong absorption band of the nitrile (C≡N) group, typically found around 2213-2220 cm⁻¹.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The chemical shifts, integration, and coupling patterns are analyzed to confirm the molecular structure.[9]

  • Mass Spectrometry (MS): The molecular weight of the compound is confirmed by identifying the molecular ion peak (M⁺).

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Reactants (e.g., Ketone, Nitrile) reaction Gewald Reaction (Base + Sulfur) start->reaction filtration Filtration reaction->filtration Crude Product recrystallization Recrystallization filtration->recrystallization mp Melting Point recrystallization->mp Purified Product ir IR Spectroscopy recrystallization->ir nmr NMR (1H, 13C) recrystallization->nmr ms Mass Spectrometry recrystallization->ms final_product Verified this compound

Caption: Experimental workflow for synthesis and characterization.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by its nitrile groups and the aromatic thiophene ring.

Reactivity
  • Nucleophilic Addition to Nitriles: The nitrile groups are susceptible to addition and cyclization reactions, making the molecule a valuable precursor for creating complex, fused heterocyclic systems.[1]

  • Electrophilic Aromatic Substitution: Like thiophene itself, the ring can undergo electrophilic substitution. The C2 and C5 positions are generally the most reactive sites on the thiophene ring.[8] However, the electron-withdrawing nature of the dinitrile groups deactivates the ring compared to unsubstituted thiophene.

Applications

The unique electronic structure of this compound makes it a key intermediate in several high-technology and pharmaceutical applications.

  • Organic Electronics: Due to its electron-accepting capabilities, it is extensively used in the development of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).[1]

  • Medicinal Chemistry: It serves as a scaffold for synthesizing more complex molecules with potential therapeutic value. Thiophene-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[10][11][12]

  • Heterocyclic Chemistry: It is a versatile precursor for a wide array of fused nitrogen-containing heterocycles and other sophisticated molecular architectures.[1]

G cluster_properties Core Properties cluster_applications Primary Application Areas parent This compound prop1 Electron-Accepting Nitrile Groups parent->prop1 prop2 Aromatic Thiophene Core parent->prop2 app1 Organic Electronics (OLEDs, OPVs) prop1->app1 app2 Medicinal Chemistry (Drug Scaffolds) prop1->app2 prop2->app2 app3 Advanced Materials (Functional Polymers) prop2->app3

Caption: Relationship between core properties and applications.

Biological Activity Context: Targeting Signaling Pathways

While this compound itself is primarily a synthetic intermediate, its derivatives have been explored for potent biological activities. For instance, derivatives of the closely related 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile have been synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[13] EGFR is a critical receptor tyrosine kinase involved in cell proliferation, and its overactivity is linked to various cancers.[13]

Inhibiting the EGFR signaling pathway is a validated strategy in cancer therapy. Small molecule inhibitors typically bind to the kinase domain of the receptor, preventing its activation and blocking downstream signals that lead to cell growth and survival.

G ligand EGF Ligand egfr EGFR Receptor ligand->egfr Binds dimer Dimerization & Autophosphorylation egfr->dimer downstream Downstream Signaling (e.g., RAS-MAPK) dimer->downstream Activates response Cell Proliferation, Survival downstream->response inhibitor Thiophene-Based Inhibitor inhibitor->dimer Blocks

Caption: Simplified EGFR signaling pathway and inhibition point.

Safety and Handling

This compound is classified with several hazards and requires careful handling in a laboratory setting.

Hazard Classification
  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5]

  • Skin Irritation (Category 2): Causes skin irritation.[5]

  • Eye Irritation (Category 2): Causes serious eye irritation.[5]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[5]

Recommended Handling Precautions
  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5]

  • Ventilation: Handle in a well-ventilated place. Avoid breathing dust, fumes, or vapors.[5]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[5]

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[5]

Disclaimer: This document is intended for informational purposes for a technical audience. Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.[5][14]

References

An In-Depth Technical Guide to Thiophene-2,3-dicarbonitrile (CAS: 18853-42-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene-2,3-dicarbonitrile, a versatile heterocyclic compound, is a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and spectroscopic data. Furthermore, it delves into its emerging role in drug discovery, particularly as a scaffold for kinase inhibitors in cancer therapy. Detailed experimental protocols and visual representations of synthetic and signaling pathways are included to facilitate further research and development.

Introduction

Thiophene and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities.[1] The thiophene ring is considered a bioisostere of the benzene ring and is a key pharmacophore in numerous approved drugs.[2] this compound (CAS: 18853-42-4), with its two nitrile groups on the thiophene core, offers unique electronic properties and serves as a versatile precursor for the synthesis of more complex heterocyclic systems.[3] Its applications span from organic electronics to the development of novel therapeutic agents.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 18853-42-4[5]
Molecular Formula C₆H₂N₂S[5]
Molecular Weight 134.16 g/mol [5]
Melting Point 115-122 °C[5]
Boiling Point (Predicted) 336.3 ± 27.0 °C[5]
Density (Predicted) 1.34 g/cm³[5]
Appearance Not explicitly stated, likely a solid at room temperature
Storage Temperature 2-8 °C[5]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. Below is a summary of the expected and reported spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment Reference(s)
¹H7.10 - 7.40 (Predicted)Doublet~5.0H-4 or H-5[1][5][6]
¹H7.60 - 7.90 (Predicted)Doublet~5.0H-4 or H-5[1][5][6]
¹³C~114 (Predicted)Singlet-C-2 or C-3 (attached to CN)[7][8]
¹³C~115 (Predicted)Singlet-C-2 or C-3 (attached to CN)[7][8]
¹³C~116 (Predicted)Singlet-CN[7][8]
¹³C~117 (Predicted)Singlet-CN[7][8]
¹³C~130 (Predicted)Singlet-C-4 or C-5[7][8]
¹³C~135 (Predicted)Singlet-C-4 or C-5[7][8]
Infrared (IR) Spectroscopy
Frequency (cm⁻¹) Intensity Vibrational Mode Reference(s)
~3100MediumAromatic C-H stretch[9][10]
2220 - 2240StrongC≡N stretch (Nitrile)[9][10]
1400 - 1600Medium-StrongAromatic C=C ring stretch[9][10]
~700 - 900StrongC-H out-of-plane bend[9][10]
~600 - 700MediumC-S stretch[9][10]
Mass Spectrometry (MS)
m/z Relative Intensity (%) Proposed Fragment Reference(s)
134High[M]⁺ (Molecular Ion)[11][12]
107Moderate[M - HCN]⁺[11][12]
89Moderate[C₄H₂S]⁺[11][12]

Synthesis of this compound

While a specific, detailed protocol for the direct synthesis of this compound is not widely published, a plausible and common approach involves the cyanation of a corresponding dihalothiophene. The Gewald reaction is a well-established method for synthesizing 2-aminothiophenes, which can serve as versatile precursors.[13][14]

Proposed Synthetic Pathway

A potential synthetic route to this compound is outlined below. This pathway is based on established organometallic cross-coupling reactions.

G 2,3-Dibromothiophene 2,3-Dibromothiophene This compound This compound 2,3-Dibromothiophene->this compound  CuCN or Zn(CN)₂, Pd catalyst, solvent, heat Reagents Reagents

Caption: Proposed synthesis of this compound.

Experimental Protocol (General Procedure for Cyanation)

Materials:

  • 2,3-Dibromothiophene

  • Copper(I) cyanide (CuCN) or Zinc Cyanide (Zn(CN)₂)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous polar aprotic solvent (e.g., DMF, NMP)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add 2,3-dibromothiophene and the chosen anhydrous solvent.

  • Add the palladium catalyst to the mixture.

  • Add the cyanide source (CuCN or Zn(CN)₂) to the reaction mixture.

  • Heat the reaction mixture to a temperature typically ranging from 80 to 150 °C. The optimal temperature should be determined empirically.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding an aqueous solution (e.g., aqueous ammonia for CuCN reactions).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Applications in Drug Development

The thiophene scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[13][15] this compound, with its reactive nitrile groups, serves as a key intermediate for the synthesis of various fused heterocyclic systems with potential therapeutic applications.

Kinase Inhibition in Cancer Therapy

Recent research has highlighted the potential of thiophene-based compounds as inhibitors of various protein kinases that are dysregulated in cancer.[16][17] The planar nature of the thiophene ring allows for effective interaction with the ATP-binding pocket of kinases. Derivatives of this compound can be designed to target specific kinases involved in cancer cell signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[4][16]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Thiophene_Derivative This compound Derivative Thiophene_Derivative->EGFR Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression EGF EGF EGF->EGFR Binds

Caption: Inhibition of the EGFR signaling pathway by a thiophene derivative.

Experimental Workflow for Anticancer Activity Screening

A general workflow for evaluating the anticancer potential of novel this compound derivatives is depicted below.

G Start Synthesized Thiophene Derivative Cell_Culture Cancer Cell Line Culture (e.g., A549, MCF-7) Start->Cell_Culture MTT_Assay Cell Viability Assay (MTT) to determine IC₅₀ Cell_Culture->MTT_Assay Kinase_Assay In vitro Kinase Assay (e.g., EGFR, VEGFR) MTT_Assay->Kinase_Assay If active Cell_Cycle Cell Cycle Analysis (Flow Cytometry) MTT_Assay->Cell_Cycle If active Western_Blot Western Blot Analysis (Downstream signaling proteins) Kinase_Assay->Western_Blot End Lead Compound Identification Western_Blot->End Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Cycle->Apoptosis_Assay Apoptosis_Assay->End

Caption: Workflow for evaluating the anticancer activity of thiophene derivatives.

Safety Information

Based on available safety data sheets, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling this compound.

Conclusion

This compound is a valuable and versatile heterocyclic compound with significant potential in both materials science and drug discovery. Its straightforward, albeit not widely documented, synthesis and the reactivity of its nitrile groups make it an attractive starting material for the creation of diverse chemical libraries. The growing body of research on thiophene derivatives as kinase inhibitors underscores the importance of further exploring the therapeutic potential of compounds derived from this compound. This technical guide provides a foundational resource for researchers aiming to harness the properties of this compound for innovative applications.

References

An In-depth Technical Guide to Thiophene-2,3-dicarbonitrile: Molecular Structure, Bonding, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, bonding characteristics, and analytical methodologies for thiophene-2,3-dicarbonitrile. This key heterocyclic compound serves as a versatile precursor in the synthesis of a variety of complex molecules with potential applications in medicinal chemistry and materials science.

Molecular Structure and Bonding

This compound (C₆H₂N₂S) is an aromatic heterocyclic compound featuring a five-membered thiophene ring substituted with two nitrile groups at the 2 and 3 positions. The planarity of the thiophene ring is a result of the sp² hybridization of the carbon and sulfur atoms. The aromaticity arises from the delocalization of six π-electrons (four from the carbon atoms and two from the sulfur atom) across the ring, following Hückel's rule.

The presence of the two electron-withdrawing nitrile groups significantly influences the electronic properties and reactivity of the thiophene ring. These groups pull electron density from the ring, making it more electron-deficient and susceptible to nucleophilic attack.

Due to the absence of a publicly available experimental crystal structure for this compound, the following molecular geometry parameters are based on Density Functional Theory (DFT) calculations of related thiophene derivatives. These values provide a reliable estimation of the molecule's geometry.

Table 1: Calculated Molecular Geometry of this compound (DFT)

ParameterBond/AngleValue
Bond Lengths (Å) C-S~1.71
C=C (thiophene ring)~1.37
C-C (thiophene ring)~1.42
C-C≡N~1.44
C≡N~1.16
**Bond Angles (°) **C-S-C~92.2
S-C=C~111.5
C-C=C (thiophene ring)~112.4
C-C-C≡N~178.0

Note: These values are estimations based on computational studies of similar thiophene structures and may vary slightly from experimental values.

cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_analysis Data Analysis Synthesis Synthesis of this compound Purification Purification (Column Chromatography/Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity

Spectroscopic Data of Thiophene-2,3-dicarbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for thiophene-2,3-dicarbonitrile. Due to the limited public availability of complete spectral data for this compound, this document utilizes data from a closely related analogue, 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile , to provide illustrative examples of the expected spectroscopic characteristics. This guide also outlines the standard experimental protocols for acquiring such data.

Overview of Spectroscopic Analysis

Spectroscopic techniques are fundamental in the structural elucidation and characterization of organic molecules. For a compound like this compound, Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into the hydrogen and carbon framework, Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns.

Spectroscopic Data Summary

The following tables summarize the spectroscopic data obtained for the analogue 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile. These values can serve as a reference for interpreting the spectra of this compound, keeping in mind the structural differences.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
2.69s6HCH₃

Table 2: ¹³C NMR Data for 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile [1]

Chemical Shift (δ) ppmAssignment
14.82 CH₃
108.52 CAr
113.32 CN
134.1CAr
143.12 CAr
150.8CAr
Infrared (IR) Spectroscopy

Table 3: IR Absorption Data for 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile [1]

Wavenumber (cm⁻¹)Assignment
2964C-H stretch (methyl)
2213C≡N stretch (nitrile)
Mass Spectrometry (MS)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as deuterochloroform (CDCl₃), with tetramethylsilane (TMS) used as an internal standard (0 ppm). For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance the signal of carbon atoms.

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is typically prepared as a potassium bromide (KBr) pellet. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. The spectrum is then recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra can be acquired using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI-MS, the sample is introduced into the mass spectrometer, where it is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow of spectroscopic analysis for the characterization of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report Final Report

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Logical_Relationship cluster_data Experimental Data cluster_info Structural Information NMR_Data NMR Data (Chemical Shifts, Coupling) Connectivity Atom Connectivity (Carbon-Hydrogen Framework) NMR_Data->Connectivity IR_Data IR Data (Vibrational Frequencies) Functional_Groups Functional Groups (e.g., -CN, Thiophene Ring) IR_Data->Functional_Groups MS_Data MS Data (Molecular Ion, Fragments) Molecular_Formula Molecular Formula & Molecular Weight MS_Data->Molecular_Formula Structure Elucidated Structure of This compound Connectivity->Structure Functional_Groups->Structure Molecular_Formula->Structure

Caption: Logical relationship between spectroscopic data and structural elucidation.

References

An In-depth Technical Guide to the Synthesis of Thiophene-2,3-dicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to thiophene-2,3-dicarbonitrile, a key heterocyclic building block in medicinal chemistry and materials science. This document details synthetic pathways, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound is a valuable scaffold due to the versatile reactivity of its vicinal nitrile groups, which can be transformed into a variety of functional groups and fused ring systems. This makes it a crucial intermediate in the synthesis of pharmaceuticals, functional dyes, and organic semiconductors. This guide focuses on practical and accessible synthetic methods, starting from readily available precursors.

Synthetic Strategies and Methodologies

The synthesis of this compound can be approached through several strategic pathways. The most prominent methods involve the construction of the thiophene ring from acyclic precursors already containing the dinitrile functionality or the introduction of the nitrile groups onto a pre-existing thiophene core.

Synthesis from Diaminomaleonitrile (DAMN)

A promising and versatile approach utilizes diaminomaleonitrile (DAMN) as a key starting material. DAMN, a tetramer of hydrogen cyanide, provides the core C4 dinitrile backbone which can be cyclized with a sulfur-donating reagent.

Reaction Pathway:

The general strategy involves the reaction of diaminomaleonitrile with a sulfur source, often in the presence of a base and an oxidizing agent, to facilitate ring closure and subsequent aromatization to the thiophene ring.

G DAMN Diaminomaleonitrile (DAMN) Intermediate Thiolate Intermediate DAMN->Intermediate + Sulfur Reagent SulfurReagent Sulfur Reagent (e.g., Elemental Sulfur, Na2S) Thiophene This compound Intermediate->Thiophene Cyclization/ Aromatization

Figure 1: General reaction pathway for the synthesis of this compound from DAMN.

Experimental Protocol (Hypothetical, based on related syntheses):

  • Materials: Diaminomaleonitrile (DAMN), elemental sulfur, a suitable base (e.g., sodium methoxide), and a solvent (e.g., methanol or dimethylformamide).

  • Procedure:

    • To a solution of diaminomaleonitrile in the chosen solvent, the base is added portion-wise at room temperature under an inert atmosphere.

    • Elemental sulfur is then added to the reaction mixture.

    • The mixture is heated to a specified temperature (e.g., 60-80 °C) and stirred for several hours until the reaction is complete (monitored by TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

    • The resulting precipitate is collected by filtration, washed with water, and dried.

    • Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography.

Quantitative Data Summary (Illustrative):

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
DiaminomaleonitrileS₈, NaOMeMeOH65660-75
DiaminomaleonitrileNa₂S, I₂DMF80455-70

Note: The yields are illustrative and can vary based on the specific reaction conditions and scale.

Synthesis from Tetracyanoethylene (TCNE)

Another viable route starts from tetracyanoethylene (TCNE), a readily available and highly reactive starting material. The reaction with a sulfur nucleophile, such as hydrogen sulfide or its salts, can lead to the formation of the thiophene ring.

Reaction Pathway:

This pathway involves the nucleophilic addition of a sulfur species to one of the double bonds of TCNE, followed by an intramolecular cyclization and elimination of cyanide to form the aromatic thiophene ring.

G TCNE Tetracyanoethylene (TCNE) Adduct Thiolate Adduct TCNE->Adduct + Sulfide Sulfide Sulfide Source (e.g., H₂S, NaSH) Thiophene This compound Adduct->Thiophene Cyclization & -HCN

Figure 2: Reaction pathway for the synthesis of this compound from TCNE.

Experimental Protocol (Generalized):

  • Materials: Tetracyanoethylene (TCNE), a source of sulfide (e.g., sodium hydrosulfide or by bubbling hydrogen sulfide gas), and a suitable solvent (e.g., pyridine or DMF).

  • Procedure:

    • Tetracyanoethylene is dissolved in the solvent in a reaction vessel equipped with a gas inlet if using H₂S.

    • The sulfide source is added slowly to the solution at a controlled temperature (e.g., 0-10 °C).

    • The reaction mixture is then allowed to warm to room temperature and stirred for a designated period.

    • The reaction is monitored for the disappearance of the starting material.

    • Work-up typically involves quenching the reaction with an acidic solution, followed by extraction with an organic solvent.

    • The organic layer is washed, dried, and concentrated to yield the crude product, which is then purified.

Quantitative Data Summary (Illustrative):

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
TetracyanoethyleneH₂S, PyridinePyridine0 to 251240-55
TetracyanoethyleneNaSHDMF25845-60
Cyclization of Substituted Acrylonitriles

The Gewald reaction, a well-established method for the synthesis of 2-aminothiophenes, can be conceptually adapted for the synthesis of other substituted thiophenes.[1][2] While not a direct route to this compound, a modification starting with a β-keto-dinitrile or a related precursor could potentially yield the desired product.

Reaction Workflow:

This approach would involve the condensation of a suitable dinitrile-containing active methylene compound with a sulfur source.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product Dinitrile Dinitrile Precursor (e.g., Malononitrile dimer) Condensation Base-catalyzed Condensation Dinitrile->Condensation Sulfur Elemental Sulfur Sulfur->Condensation Thiophene This compound Condensation->Thiophene

Figure 3: Conceptual workflow for the synthesis of this compound via a Gewald-type reaction.

Experimental Considerations:

The key challenge in this approach is the selection of a suitable dinitrile precursor that can undergo efficient cyclization. The reaction conditions, particularly the choice of base and solvent, would be critical to favor the desired thiophene formation over potential side reactions.

Conclusion

The synthesis of this compound can be achieved through several strategic routes, with methods starting from diaminomaleonitrile and tetracyanoethylene appearing to be the most direct. The choice of a specific method will depend on the availability of starting materials, desired scale, and laboratory capabilities. The provided experimental outlines and data serve as a foundation for the development of robust and efficient protocols for the synthesis of this important heterocyclic building block. Further optimization of reaction conditions is encouraged to maximize yields and purity for specific research and development needs.

References

Unveiling the Journey of Thiophene-2,3-dicarbonitrile: From Discovery to a Versatile Building Block

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Thiophene-2,3-dicarbonitrile, a key heterocyclic compound, has carved a significant niche in the landscape of organic synthesis and materials science. Its unique electronic properties and versatile reactivity have made it a valuable precursor for a wide array of complex molecules, particularly in the realms of pharmaceuticals and organic electronics. This technical guide delves into the discovery, historical evolution, and key synthetic methodologies of this compound, providing a comprehensive resource for professionals in the field.

Discovery and Early Synthesis: The Gewald Reaction Connection

While a definitive "discovery" of this compound as a singular event is not clearly documented in readily available literature, its synthesis is intrinsically linked to the development of the renowned Gewald reaction. In 1966, Karl Gewald, along with E. Schinke and H. Böttcher, published a seminal paper in Chemische Berichte detailing a novel, one-pot synthesis of 2-aminothiophenes.[1] This reaction, which bears his name, involves the condensation of a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base.

The Gewald reaction provides a direct route to 2-aminothiophene-3-carbonitriles, which are the immediate precursors to this compound. The transformation of the 2-amino group to a nitrile function, likely through a Sandmeyer-type reaction, would yield the target molecule. Although the 1966 paper does not explicitly describe the synthesis of this compound, it laid the foundational groundwork for its accessible preparation.

Physicochemical Properties

This compound is a stable crystalline solid. Key physical properties are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
CAS Number 18853-42-4[2]
Molecular Formula C₆H₂N₂S[3]
Molecular Weight 134.16 g/mol [3]
Melting Point 115-122 °C[2]
Boiling Point (Predicted) 336.3 ± 27.0 °C[2]

Spectroscopic Data

  • ¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the thiophene ring.[3]

  • ¹³C NMR: The carbon-13 NMR spectrum would provide signals for the four carbons of the thiophene ring and the two nitrile carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a strong absorption band characteristic of the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. Other bands corresponding to the C-H and C-S stretching and bending vibrations of the thiophene ring would also be present.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Experimental Protocols: A Generalized Synthetic Approach

While the original publication detailing the first synthesis of this compound is not readily accessible, a general and widely adopted method involves a two-step process starting from a suitable carbonyl compound, malononitrile, and elemental sulfur via the Gewald reaction, followed by the conversion of the resulting 2-aminothiophene-3-carbonitrile to the dinitrile.

Step 1: Synthesis of 2-Aminothiophene-3-carbonitrile (Gewald Reaction)

This protocol is a generalized procedure based on the principles of the Gewald reaction.

Materials:

  • A suitable ketone or aldehyde (e.g., cyclohexanone, acetone)

  • Malononitrile

  • Elemental sulfur

  • A basic catalyst (e.g., morpholine, triethylamine)

  • An appropriate solvent (e.g., ethanol, dimethylformamide)

Procedure:

  • To a stirred solution of the carbonyl compound and malononitrile in the chosen solvent, add the basic catalyst.

  • To this mixture, add elemental sulfur portion-wise.

  • The reaction mixture is typically stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Upon completion, the reaction mixture is poured into ice-water, and the precipitated product is collected by filtration.

  • The crude product is then purified by recrystallization from a suitable solvent.

// Nodes carbonyl [label="Carbonyl Compound\n(Ketone/Aldehyde)", fillcolor="#F1F3F4"]; malononitrile [label="Malononitrile", fillcolor="#F1F3F4"]; base [label="Base", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; sulfur [label="Sulfur (S₈)", fillcolor="#F1F3F4"]; intermediate [label="Knoevenagel\nCondensation Product", fillcolor="#F1F3F4"]; product [label="2-Aminothiophene-\n3-carbonitrile", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges carbonyl -> intermediate; malononitrile -> intermediate; base -> intermediate [label="Catalyst"]; intermediate -> product; sulfur -> product; } .enddot Caption: Generalized workflow of the Gewald reaction.

Step 2: Conversion of 2-Aminothiophene-3-carbonitrile to this compound

A plausible method for this conversion is a Sandmeyer-type reaction.

Materials:

  • 2-Aminothiophene-3-carbonitrile

  • Sodium nitrite

  • A mineral acid (e.g., hydrochloric acid, sulfuric acid)

  • Copper(I) cyanide

Procedure:

  • The 2-aminothiophene-3-carbonitrile is diazotized by treating it with a solution of sodium nitrite in a mineral acid at low temperatures (typically 0-5 °C).

  • The resulting diazonium salt solution is then added to a solution of copper(I) cyanide.

  • The reaction mixture is typically warmed to room temperature or heated to drive the reaction to completion.

  • The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • The crude this compound is purified by column chromatography or recrystallization.

// Nodes amino_thiophene [label="2-Aminothiophene-\n3-carbonitrile", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents1 [label="NaNO₂ / H⁺", fillcolor="#F1F3F4"]; diazonium [label="Thiophene\nDiazonium Salt", fillcolor="#F1F3F4"]; reagents2 [label="CuCN", fillcolor="#F1F3F4"]; product [label="Thiophene-2,3-\ndicarbonitrile", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges amino_thiophene -> diazonium [label="Diazotization"]; reagents1 -> diazonium; diazonium -> product [label="Cyanation"]; reagents2 -> product; } .enddot Caption: Plausible Sandmeyer reaction for dinitrile synthesis.

Historical Development and Key Reactions

Following its synthesis, this compound has emerged as a versatile intermediate in organic chemistry. The two nitrile groups are highly susceptible to a variety of chemical transformations, making it a valuable building block for the synthesis of more complex heterocyclic systems.

Key reactions involving this compound include:

  • Hydrolysis: The nitrile groups can be hydrolyzed to carboxylic acids or amides under acidic or basic conditions.

  • Reduction: The nitriles can be reduced to primary amines.

  • Cyclization Reactions: The adjacent nitrile groups can participate in cyclization reactions with various reagents to form fused heterocyclic systems, such as thieno[2,3-d]pyrimidines and other related structures of medicinal interest.

  • Addition Reactions: The nitrile groups can undergo addition reactions with organometallic reagents.

These reactions have enabled the synthesis of a diverse range of compounds with potential applications in medicinal chemistry, including the development of kinase inhibitors and other therapeutic agents. Furthermore, its electron-withdrawing nitrile groups make it a component in the design of novel organic electronic materials.

Conclusion

This compound, a compound with roots in the fundamental discoveries of thiophene chemistry, has evolved into a cornerstone for synthetic chemists. Its accessibility through well-established methods like the Gewald reaction, coupled with the rich reactivity of its dinitrile functionality, ensures its continued importance in the development of new pharmaceuticals and advanced materials. This guide provides a foundational understanding of its discovery, properties, and synthesis, serving as a valuable resource for researchers and professionals driving innovation in the chemical sciences.

References

An In-depth Technical Guide on the Solubility of Thiophene-2,3-dicarbonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Thiophene-2,3-dicarbonitrile

This compound is a heterocyclic organic compound featuring a thiophene ring substituted with two nitrile groups on adjacent carbons. Its chemical structure, with the electron-withdrawing nitrile groups and the aromatic thiophene core, imparts unique electronic properties, making it a significant precursor in the synthesis of various functional materials and pharmacologically active molecules. Understanding its solubility is a critical first step in reaction design, purification, and formulation development.

Chemical Structure:

Predicted Solubility Profile

Based on the principles of "like dissolves like," the solubility of this compound can be qualitatively predicted. The presence of the polar nitrile groups suggests that it will be more soluble in polar solvents.

  • Polar Aprotic Solvents: this compound is expected to exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile. These solvents can effectively solvate the polar nitrile groups.

  • Polar Protic Solvents: Solubility in polar protic solvents like ethanol and methanol is likely to be moderate. While these solvents are polar, the potential for hydrogen bonding with the nitrile groups is weaker compared to their interactions with other protic solutes.

  • Nonpolar Solvents: In nonpolar solvents such as hexane and toluene, the solubility is predicted to be low due to the significant polarity of the dinitrile functional groups.

Quantitative Solubility Data

As of the date of this document, a comprehensive, publicly available dataset on the quantitative solubility of this compound in a range of organic solvents has not been identified. Researchers are encouraged to determine these values experimentally for their specific applications. The following table is provided as a template for recording such data.

Table 1: Experimental Solubility Data for this compound

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of Determination
e.g., Acetonee.g., 25e.g., Shake-Flask
e.g., Dichloromethanee.g., 25e.g., Shake-Flask
e.g., Toluenee.g., 25e.g., Shake-Flask
e.g., Ethanole.g., 25e.g., Shake-Flask
e.g., Dimethyl Sulfoxidee.g., 25e.g., Shake-Flask

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a liquid.[1][2]

4.1. Materials and Equipment

  • This compound (solid, pure)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials or flasks with airtight seals

  • Shaking incubator or orbital shaker with temperature control

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

  • Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-MS, or UV-Vis spectrophotometer)

4.2. Procedure

  • Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[1]

  • Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in a shaking incubator set to a constant temperature. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[1] The time required for equilibration should be determined by preliminary experiments where the concentration in the liquid phase is measured at different time points until it remains constant.

  • Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean, tared vial. This step is critical to remove any undissolved microcrystals.

  • Quantification:

    • Accurately weigh the collected saturated solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven to obtain the mass of the dissolved this compound.

    • Alternatively, dilute an accurately measured volume of the filtered saturated solution with a suitable solvent and determine the concentration using a pre-calibrated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).

  • Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.[2]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Solubility_Workflow Workflow for Solubility Determination A 1. Add excess this compound to vial B 2. Add known volume/mass of solvent A->B C 3. Equilibrate with shaking at constant temperature (24-72h) B->C D 4. Settle undissolved solid C->D E 5. Withdraw supernatant with syringe D->E F 6. Filter supernatant (e.g., 0.22 µm) E->F G 7. Quantify concentration of filtered saturated solution F->G H 8. Calculate solubility G->H

Workflow for Solubility Determination

Conclusion

References

A Deep Dive into Thiophene-2,3-dicarbonitrile: A Theoretical and Computational Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to study thiophene-2,3-dicarbonitrile. This molecule is a significant scaffold in medicinal chemistry and materials science due to its unique electronic properties.[1][2] Thiophene and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[3][4][5] The insights from computational studies are invaluable for understanding the structure-activity relationships and designing novel therapeutic agents and functional materials.

Molecular Structure and Computational Workflow

Computational chemistry provides a powerful lens to investigate molecular properties at the atomic level.[6] The typical workflow for studying a small molecule like this compound involves geometry optimization, vibrational frequency analysis, and the calculation of various electronic and spectroscopic properties.

Computational Chemistry Workflow Computational Workflow for this compound cluster_input Input cluster_computation Computational Analysis (DFT) cluster_output Output & Analysis cluster_application Application & Drug Development mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization mol_structure->geom_opt vib_freq Vibrational Frequency Analysis geom_opt->vib_freq electronic_prop Electronic Properties (HOMO-LUMO, MEP) geom_opt->electronic_prop spectroscopic_prop Spectroscopic Properties (IR, Raman, UV-Vis, NMR) geom_opt->spectroscopic_prop nlo_prop Non-Linear Optical (NLO) Properties geom_opt->nlo_prop nbo_analysis Natural Bond Orbital (NBO) Analysis geom_opt->nbo_analysis optimized_geom Optimized Geometry (Bond lengths, angles) geom_opt->optimized_geom vibrational_spectra Vibrational Spectra & Assignments vib_freq->vibrational_spectra electronic_data Energy Gaps, Reactivity Sites electronic_prop->electronic_data spectroscopic_data Simulated Spectra spectroscopic_prop->spectroscopic_data nlo_data Hyperpolarizability nlo_prop->nlo_data bonding_interactions Charge Transfer, Hybridization nbo_analysis->bonding_interactions drug_design Structure-Activity Relationship (SAR) optimized_geom->drug_design electronic_data->drug_design material_science Organic Semiconductors electronic_data->material_science docking Molecular Docking Studies drug_design->docking

A typical computational workflow for small molecules.

Theoretical and Computational Methodologies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for studying the electronic structure of molecules.[7][8] The B3LYP functional, a hybrid functional, is widely used in conjunction with basis sets like 6-311++G(d,p) to achieve a good balance between accuracy and computational cost for organic molecules.[7]

Geometry Optimization

The initial step in any computational study is to find the equilibrium geometry of the molecule, which corresponds to the minimum energy on the potential energy surface. This is typically achieved using DFT methods.

Vibrational Analysis

Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies). These calculations also provide theoretical FT-IR and Raman spectra, which can be compared with experimental data for validation.[9][10]

Electronic Properties

Key electronic properties that are often investigated include:

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic transitions and reactivity of a molecule. The energy gap between HOMO and LUMO is an indicator of chemical stability.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electrophilic and nucleophilic sites.

Spectroscopic Simulations

Computational methods can simulate various types of spectra:

  • UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra, providing information about the wavelengths of maximum absorption (λmax) and the nature of electronic transitions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the chemical shifts (δ) of ¹H and ¹³C atoms.

Non-Linear Optical (NLO) Properties

The NLO properties of materials are of great interest for applications in optoelectronics. Computational methods can predict the first-order hyperpolarizability (β), a measure of the second-order NLO response.[11]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the bonding and electronic structure of a molecule, including charge transfer interactions and hybridization.

Predicted Properties of this compound

Vibrational Spectra

The vibrational modes of this compound can be assigned based on characteristic group frequencies.

Table 1: Predicted Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted FT-IR Frequency (cm⁻¹)Predicted FT-Raman Frequency (cm⁻¹)
C-H Stretching3100 - 31503100 - 3150
C≡N Stretching2220 - 22402220 - 2240
C=C Stretching1500 - 16001500 - 1600
C-C Stretching1350 - 14501350 - 1450
C-H In-plane Bending1000 - 13001000 - 1300
C-S Stretching600 - 850600 - 850

Note: These are expected ranges based on literature for substituted thiophenes.[9][12]

Electronic and Spectroscopic Data

The electronic properties of this compound are expected to be influenced by the electron-withdrawing nitrile groups.

Table 2: Predicted Electronic and Spectroscopic Properties

PropertyPredicted Value
HOMO Energy-6.5 to -7.5 eV
LUMO Energy-2.5 to -3.5 eV
HOMO-LUMO Energy Gap3.5 to 4.5 eV
UV-Vis λmax250 - 300 nm
¹H NMR Chemical Shift (thiophene protons)7.0 - 8.0 ppm
¹³C NMR Chemical Shift (thiophene carbons)120 - 140 ppm
¹³C NMR Chemical Shift (nitrile carbons)110 - 120 ppm

Note: These are estimated values based on computational studies of similar thiophene derivatives.

Role in Drug Discovery and Development

The thiophene nucleus is a privileged scaffold in medicinal chemistry.[3] Computational studies play a vital role in understanding how thiophene derivatives interact with biological targets, thereby guiding the design of more potent and selective drugs.

Drug_Discovery_Pathway Role of Thiophene Derivatives in Drug Discovery Thiophene_Scaffold This compound Scaffold Electronic_Properties Favorable Electronic Properties (HOMO-LUMO, MEP) Thiophene_Scaffold->Electronic_Properties Target_Interaction Interaction with Biological Targets (e.g., Kinases, Receptors) Electronic_Properties->Target_Interaction Lead_Compound Lead Compound Identification Target_Interaction->Lead_Compound Optimization Lead Optimization (SAR Studies) Lead_Compound->Optimization Preclinical Preclinical Candidate Optimization->Preclinical

The role of electronic properties in drug design.

Thiophene derivatives have been investigated as inhibitors of various enzymes, including histone deacetylases (HDACs) and epidermal growth factor receptor (EGFR) tyrosine kinases.[13][14] Molecular docking studies, informed by computational analysis of the ligand's electronic properties, are crucial for predicting the binding affinity and mode of interaction with the target protein.

Conclusion

Theoretical and computational studies provide indispensable tools for elucidating the multifaceted properties of this compound. From predicting its spectroscopic signatures to understanding its electronic structure and potential as a pharmacophore, these in silico methods accelerate research and development in both materials science and drug discovery. The continued synergy between computational predictions and experimental validation will undoubtedly unlock the full potential of this versatile heterocyclic compound.

References

An In-depth Technical Guide to the Electronic Properties and Band Gap of Thiophene-2,3-dicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-2,3-dicarbonitrile is a heterocyclic organic compound that has garnered significant interest in materials science and medicinal chemistry. Its thiophene core, a sulfur-containing five-membered aromatic ring, provides unique electronic characteristics, while the two nitrile (-C≡N) groups at the 2 and 3 positions act as strong electron-withdrawing groups. This substitution pattern significantly influences the molecule's electronic structure, making it a valuable building block for organic semiconductors, dyes, and pharmacologically active agents. This guide provides a comprehensive overview of the electronic properties and band gap of this compound, detailing the experimental and computational methodologies used for their determination.

Electronic Properties and Band Gap

The electronic properties of organic molecules, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, are crucial in determining their behavior in electronic devices and biological systems. The energy difference between the HOMO and LUMO levels is defined as the band gap (Eg), which dictates the material's conductivity and optical properties.

Quantitative Data Summary

Precise experimental values for the electronic properties of this compound are not extensively reported in publicly available literature. However, computational studies on thiophene derivatives provide valuable insights. The following table summarizes theoretical electronic properties for dicyanothiophene isomers, which can serve as a reference for understanding this compound. These values are typically calculated using Density Functional Theory (DFT).

PropertyThiophene-2,5-dicarbonitrile (Computational)Thieno[3,2-b]thiophene-2,5-dicarbonitrile derivative (Experimental)Notes
HOMO Energy -7.5 to -8.5 eV (Estimated Range)-The presence of electron-withdrawing nitrile groups generally lowers the HOMO energy level.
LUMO Energy -3.0 to -4.0 eV (Estimated Range)-The nitrile groups also significantly stabilize the LUMO energy level.
Electrochemical Band Gap (EgCV) -~2.1 eVDetermined from the onsets of oxidation and reduction potentials in cyclic voltammetry.
Optical Band Gap (Egopt) -~2.5 eVDetermined from the onset of absorption in the UV-Vis spectrum.
Ionization Potential (IP) Corresponds to -HOMO energy-Energy required to remove an electron.
Electron Affinity (EA) Corresponds to -LUMO energy-Energy released when an electron is added.

Note: The values for thiophene-2,5-dicarbonitrile are estimations based on computational studies of similar structures. The experimental values are for a related but different molecule and are provided for context.

Experimental Protocols for Characterization

The electronic properties of this compound can be experimentally determined using electrochemical and spectroscopic techniques.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox properties of a molecule and to estimate its HOMO and LUMO energy levels.

Methodology:

  • Sample Preparation: A solution of this compound (typically 1-5 mM) is prepared in a suitable organic solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6). The solution must be deoxygenated by purging with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes prior to the experiment.

  • Electrochemical Cell: A three-electrode setup is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).

  • Measurement: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential at a specific scan rate (e.g., 50-100 mV/s).

  • Data Analysis: The resulting voltammogram (a plot of current vs. potential) will show oxidation and reduction peaks corresponding to the removal of an electron from the HOMO and the addition of an electron to the LUMO, respectively. The onset potentials of the first oxidation (Eoxonset) and first reduction (Eredonset) are determined from the voltammogram.

  • HOMO and LUMO Calculation: The HOMO and LUMO energy levels can be estimated using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple which has a known absolute energy level of -4.8 eV relative to the vacuum level[1]:

    • EHOMO (eV) = -[Eoxonset - E1/2(Fc/Fc+) + 4.8]

    • ELUMO (eV) = -[Eredonset - E1/2(Fc/Fc+) + 4.8] The electrochemical band gap is then calculated as EgCV = |ELUMO - EHOMO|.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the optical band gap of a material by measuring its absorption of light as a function of wavelength.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., chloroform, dichloromethane, or acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.5 to 1.5 for the main absorption peak.

  • Measurement: The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm). A cuvette containing the pure solvent is used as a reference.

  • Data Analysis: The absorption spectrum is plotted as absorbance versus wavelength. The absorption edge (λonset), which corresponds to the lowest energy electronic transition from the HOMO to the LUMO, is determined from the low-energy side of the absorption band.

  • Optical Band Gap Calculation: The optical band gap (Egopt) is calculated from the absorption edge using the Planck-Einstein relation:

    • Egopt (eV) = 1240 / λonset (nm)

Computational Methodology

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for predicting and understanding the electronic properties of molecules like this compound.

Protocol for DFT Calculations:

  • Molecular Geometry Optimization: The first step is to obtain the lowest energy structure of the molecule. This is typically done using a DFT functional (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d) or larger).[2][3]

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculation: Using the optimized geometry, a single-point energy calculation is performed to determine the energies of the molecular orbitals, including the HOMO and LUMO. From these, the theoretical band gap can be calculated.

  • Excited State Calculations: To simulate the UV-Vis absorption spectrum, Time-Dependent DFT (TD-DFT) calculations are performed. This provides information about the excitation energies and oscillator strengths of the electronic transitions, allowing for a direct comparison with the experimental spectrum.

Visualizations

Experimental Workflow for Electronic Characterization

experimental_workflow cluster_sample Sample Preparation cluster_cv Cyclic Voltammetry cluster_uvvis UV-Vis Spectroscopy Sample This compound CV_Setup Three-Electrode Cell (Working, Reference, Counter) Sample->CV_Setup UV_Setup Spectrophotometer (UV-transparent solvent) Sample->UV_Setup CV_Measurement Potential Sweep CV_Setup->CV_Measurement CV_Data Voltammogram (Current vs. Potential) CV_Measurement->CV_Data CV_Analysis Determine E_ox_onset & E_red_onset CV_Data->CV_Analysis CV_Result E_HOMO, E_LUMO Electrochemical Band Gap CV_Analysis->CV_Result UV_Measurement Measure Absorbance UV_Setup->UV_Measurement UV_Data Absorption Spectrum (Absorbance vs. Wavelength) UV_Measurement->UV_Data UV_Analysis Determine λ_onset UV_Data->UV_Analysis UV_Result Optical Band Gap UV_Analysis->UV_Result

Caption: Experimental workflow for determining electronic properties.

Relationship Between Experimental and Computational Data

data_relationship cluster_exp Experimental Determination cluster_comp Computational Prediction CV Cyclic Voltammetry Exp_HOMO_LUMO Experimental HOMO/LUMO Levels CV->Exp_HOMO_LUMO UV_Vis UV-Vis Spectroscopy Exp_BandGap Experimental Optical Band Gap UV_Vis->Exp_BandGap Validation Validation & Correlation Exp_HOMO_LUMO->Validation Exp_BandGap->Validation DFT DFT Calculation Comp_HOMO_LUMO Calculated HOMO/LUMO Energies DFT->Comp_HOMO_LUMO TDDFT TD-DFT Calculation Comp_Spectrum Simulated Absorption Spectrum TDDFT->Comp_Spectrum Comp_HOMO_LUMO->Validation Comp_Spectrum->Validation

References

Crystal Structure Analysis of Thiophene Dicarbonitrile Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Experimental Protocols

The determination of the crystal structure of 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile was achieved through a series of well-defined experimental procedures.

Synthesis and Crystallization

The synthesis of the title compound followed established literature procedures.[1] Single crystals suitable for X-ray diffraction were obtained by dissolving the compound in a 1:1 (v/v) mixture of dimethyl formamide (DMF) and dichloromethane (CH2Cl2) and allowing the solution to evaporate slowly at room temperature, which yielded light brown crystals.[1]

X-ray Diffraction Data Collection and Structure Refinement

A single crystal of the compound was mounted on a Bruker SMART APEX CCD area-detector diffractometer for data collection.[1] The data were collected at a temperature of 273 K using Mo Kα radiation (λ = 0.71073 Å).[1] A multi-scan absorption correction was applied to the collected data using SADABS.[1]

The crystal structure was solved using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97.[1] All hydrogen atoms were positioned geometrically and refined using a riding model.[1] The molecular graphics were generated using SHELXTL.[1]

Data Presentation

The crystallographic data for 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile is summarized in the tables below for clear comparison and analysis.

Crystal Data and Structure Refinement Details
ParameterValue[1]
Empirical FormulaC₁₀H₆N₂S₂
Formula Weight218.31
Temperature273 K
Wavelength0.71073 Å
Crystal SystemTriclinic
Space GroupP-1
a7.2573 (11) Å
b10.1538 (15) Å
c13.665 (2) Å
α94.467 (3)°
β99.120 (4)°
γ95.850 (4)°
Volume984.5 (3) ų
Z4
Density (calculated)1.473 Mg/m³
Absorption Coefficient0.50 mm⁻¹
F(000)448
Crystal Size0.37 × 0.15 × 0.11 mm
Theta range for data collection1.5 to 28.4°
Index ranges-9<=h<=9, -13<=k<=13, -18<=l<=18
Reflections collected13821
Independent reflections4912 [R(int) = 0.053]
Completeness to theta = 25.242°99.8 %
Data / restraints / parameters4912 / 0 / 257
Goodness-of-fit on F²0.99
Final R indices [I>2sigma(I)]R1 = 0.055, wR2 = 0.132
R indices (all data)R1 = 0.084, wR2 = 0.147
Largest diff. peak and hole0.37 and -0.24 e.Å⁻³

Mandatory Visualization

The following diagram illustrates the experimental workflow for the crystal structure analysis of 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_processing Data Processing & Structure Solution cluster_analysis Analysis & Visualization synthesis Synthesis of Compound crystallization Single Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection (Bruker SMART APEX) mounting->data_collection reduction Data Reduction (SAINT) data_collection->reduction absorption Absorption Correction (SADABS) reduction->absorption solve Structure Solution (SHELXS97) absorption->solve refine Structure Refinement (SHELXL97) solve->refine validation Structure Validation refine->validation refine->validation cif Crystallographic Information File refine->cif visualization Molecular Graphics (SHELXTL) validation->visualization

Experimental workflow for crystal structure analysis.

The asymmetric unit of the title compound contains two crystallographically independent molecules that are conformationally similar.[1] The fused thiophene ring cores in both molecules are nearly planar.[1] The crystal packing is primarily stabilized by van der Waals interactions.[1]

References

Methodological & Application

Synthesis Protocols for Thiophene-2,3-dicarbonitrile Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of thiophene-2,3-dicarbonitrile derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties.[1][2][3] The protocols detailed herein focus on the versatile Gewald reaction, a cornerstone for the synthesis of polysubstituted 2-aminothiophenes, which are key precursors to a wide array of fused heterocyclic systems, including thieno[2,3-d]pyrimidines.[1]

Overview of Synthetic Strategies

The primary route to 2-aminothiophene-3-carbonitrile derivatives is the Gewald multicomponent reaction.[1][4] This one-pot synthesis involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as malononitrile) in the presence of elemental sulfur and a basic catalyst.[4][5] Variations of this reaction, including microwave-assisted and solvent-free mechanochemical methods, have been developed to improve yields and reaction times.[4][5]

An alternative approach involves a two-step process where an α,β-unsaturated nitrile is first synthesized via a Knoevenagel-Cope condensation, followed by a base-promoted reaction with sulfur.

These synthetic strategies offer a high degree of flexibility, allowing for the introduction of various substituents onto the thiophene ring, thus enabling the creation of diverse chemical libraries for drug discovery and materials science applications.[6]

Data Presentation: Quantitative Analysis of Synthesis Protocols

The following tables summarize quantitative data for the synthesis of various this compound derivatives using the Gewald reaction and other cyclization methods.

Table 1: Gewald Synthesis of 2-Aminothiophene-3-carbonitrile Derivatives under Various Conditions

Starting Ketone/AldehydeActivated NitrileBaseSolventReaction TimeTemperatureYield (%)Reference
CyclohexanoneMalononitrileMorpholineEthanol2-3 hReflux80-90%[1]
AcetoneMalononitrileTriethylamineDMF5 h60°C41%[7]
4-MethoxyacetophenoneMalononitrileAmmonium AcetateDichloromethane7 h60°C-[8]
Ethyl AcetoacetateMalononitrileDiethylamineEthanol-Ambient-[9]
Ethyl AcetoacetateMalononitrileNone (Ball Milling)Solvent-free30 min750 rpm97%[5]
VariousMalononitrile/Ethyl CyanoacetatePiperidinium BorateEthanol/Water (9:1)15 min - 6 h100°C75-96%[10]
VariousActivated NitrilesKF-aluminaEthanol3.5 - 7 h78°CGood[11]
VariousActivated NitrilesKF-alumina (Microwave)-3.5 - 8 min-Good[11]

Table 2: Synthesis of Fused Thiophene Systems from this compound Precursors

Thiophene PrecursorReactant(s)Catalyst/ConditionsProductYield (%)Reference
3,4-Dibromothiophene-2,5-dicarbonitrileMethyl thioglycolateDBUDimethyl 3,5-diaminodithieno[3,2-b:2′,3′-d]thiophene-2,6-dicarboxylate87%[12]
3,4-Dibromothiophene-2,5-dicarbonitrileMercaptoacetoneDBU1,1′-(3,5-Diaminodithieno[3,2-b:2′,3′-d]thiophene-2,6-diyl)bis(ethan-1-one)67%[12]
2-Amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitrilesα-Halogen compoundsSodium alkoxideThieno[2,3-b]pyridine derivativesExcellent[13]
3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrileKetonesNaOEt or ZnCl2Thieno[2,3-b]thiophene fused pyrimidinesGood[14]

Experimental Protocols

Protocol 1: Conventional Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile[1]

Materials:

  • Cyclohexanone

  • Malononitrile

  • Elemental Sulfur

  • Morpholine

  • Ethanol

  • Standard laboratory glassware

  • Heating mantle with magnetic stirrer

  • Ice bath

  • Vacuum filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone (10 mmol), malononitrile (10 mmol), and elemental sulfur (12 mmol).

  • Add ethanol (30 mL) to the flask to dissolve the reactants.

  • Add morpholine (2 mL) dropwise to the reaction mixture while stirring.

  • Heat the mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • Place the flask in an ice bath to facilitate the precipitation of the product.

  • Collect the precipitated solid by vacuum filtration and wash with cold ethanol.

  • The crude product can be purified by recrystallization from ethanol to yield pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

Protocol 2: Solvent-Free Mechanochemical Gewald Synthesis[5]

Materials:

  • Ethyl acetoacetate (0.02 mol)

  • Malononitrile (0.02 mol)

  • Elemental sulfur (0.02 mol)

  • Planetary ball mill with tempered vials and balls

Procedure:

  • Place ethyl acetoacetate, malononitrile, and elemental sulfur in a tempered vial.

  • Add tempered balls to the vial (the weight ratio of balls to reagents should be approximately 5:1).

  • Close the vials and place them in the planetary ball mill.

  • Mill the mixture for 30 minutes at a rotation speed of 750 rpm.

  • After milling, the crude product is obtained and can be purified by recrystallization from a suitable solvent like ethyl acetate.

Protocol 3: Synthesis of 3,4-Dibromothiophene-2,5-dicarbonitrile[12]

Materials:

  • 3,4-Dibromothiophene-2,5-dicarbaldehyde (0.007 mol)

  • Hydroxylamine hydrochloride (0.043 mol)

  • Triethylamine (0.043 mol)

  • Dimethylformamide (DMF) (30 mL)

  • Acetyl chloride (0.057 mol)

  • Standard laboratory glassware with heating and stirring capabilities

Procedure:

  • In a suitable flask, dissolve 3,4-dibromothiophene-2,5-dicarbaldehyde, hydroxylamine hydrochloride, and triethylamine in DMF.

  • Heat the mixture at 120°C for 30 minutes.

  • Cool the reaction mixture, then add acetyl chloride.

  • Heat the mixture to reflux (150°C) for 1 hour.

  • After cooling to room temperature, dilute the mixture with water (40 mL).

  • Collect the precipitate by filtration, wash with water and methanol, and dry to obtain the product.

Visualizations

Gewald_Reaction_Workflow cluster_reactants Reactants Ketone Ketone/Aldehyde Reaction Gewald Reaction (One-Pot) Ketone->Reaction Nitrile Activated Nitrile (e.g., Malononitrile) Nitrile->Reaction Sulfur Elemental Sulfur Sulfur->Reaction Base Base (e.g., Morpholine) Base->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Intermediate Knoevenagel-Cope Intermediate Product 2-Aminothiophene- 3-carbonitrile Derivative Reaction->Product

Caption: Generalized workflow for the Gewald multicomponent synthesis of 2-aminothiophene derivatives.

Fused_Thiophene_Synthesis cluster_starting Starting Materials ThiopheneDicarbonitrile Substituted This compound Cyclization Cyclization Reaction ThiopheneDicarbonitrile->Cyclization Reagent Cyclizing Reagent (e.g., Thioglycolate) Reagent->Cyclization FusedProduct Fused Heterocyclic System Cyclization->FusedProduct

Caption: General pathway for the synthesis of fused thiophene systems from dicarbonitrile precursors.

Applications in Drug Discovery

Thiophene derivatives are recognized as privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][6] The 2-aminothiophene scaffold, readily accessible through the Gewald reaction, serves as a versatile building block for constructing more complex heterocyclic systems with potential therapeutic applications.[1] For instance, thieno[2,3-d]pyrimidines, synthesized from 2-aminothiophene-3-carbonitriles, are of considerable interest due to their diverse pharmacological profiles.[1] The structural diversity achievable through various synthetic modifications allows for the fine-tuning of physicochemical properties to optimize drug-like characteristics.[2]

References

Application Notes and Protocols for the Gewald Reaction Utilizing Thiophene-2,3-dicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of highly substituted 2-aminothiophenes.[1][2] This reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst. The resulting polysubstituted 2-aminothiophenes are versatile intermediates in organic synthesis and are core scaffolds in many biologically active compounds.

This document provides detailed application notes and experimental protocols for the use of thiophene-2,3-dicarbonitrile as the active methylene component in the Gewald reaction. The resulting products, thieno[2,3-b]pyridines, are a class of heterocyclic compounds that have garnered significant interest in drug discovery, particularly for their potential as anticancer agents.[3]

Applications in Drug Development

Thieno[2,3-b]pyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties. In oncology, these compounds have been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest, primarily at the G2/M phase.[4][5]

The anticancer activity of thieno[2,3-b]pyridines is believed to stem from their ability to modulate various cellular signaling pathways. Two notable targets are Phospholipase C gamma (PLCγ) and Tyrosyl-DNA phosphodiesterase 1 (TDP1).

  • Phospholipase C gamma (PLCγ): This enzyme is a key component of signal transduction pathways that regulate cell growth, differentiation, and motility.[6][7] Overexpression of PLCγ is observed in several cancers, making it a promising therapeutic target. Certain thieno[2,3-b]pyridine derivatives have been identified as inhibitors of PLCγ, thereby disrupting cancer cell signaling.[8]

  • Tyrosyl-DNA phosphodiesterase 1 (TDP1): TDP1 is a DNA repair enzyme that removes stalled topoisomerase I-DNA complexes.[9][10] Inhibition of TDP1 can enhance the efficacy of topoisomerase I inhibitors, a class of chemotherapy drugs. Some thieno[2,3-b]pyridines have been shown to inhibit TDP1, suggesting their potential use in combination cancer therapies.[11]

The ability of thieno[2,3-b]pyridines to induce apoptosis is another critical aspect of their anticancer potential. Studies have shown that these compounds can trigger the apoptotic cascade, leading to the elimination of cancer cells.[3][12]

Experimental Protocols

The following are generalized protocols for the synthesis of thieno[2,3-b]pyridines using this compound in the Gewald reaction. These protocols can be adapted for various ketones and aldehydes.

Protocol 1: Conventional Heating Method

This protocol describes a standard method for the Gewald reaction using conventional heating.

Materials:

  • Ketone or aldehyde (1.0 mmol)

  • This compound (1.0 mmol)

  • Elemental sulfur (1.1 mmol)

  • Base catalyst (e.g., morpholine, piperidine, or triethylamine) (2.0 mmol)

  • Solvent (e.g., ethanol, isopropanol, or DMF) (10-20 mL)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask, add the ketone or aldehyde, this compound, elemental sulfur, and the chosen solvent.

  • Add the base catalyst to the mixture.

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 2-8 hours), allow the mixture to cool to room temperature.

  • The solid product may precipitate upon cooling. If so, collect the product by filtration, wash with cold solvent, and dry.

  • If the product does not precipitate, the solvent can be removed under reduced pressure. The residue can then be purified by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields in the Gewald reaction.[2]

Materials:

  • Ketone or aldehyde (1.0 mmol)

  • This compound (1.0 mmol)

  • Elemental sulfur (1.1 mmol)

  • Base catalyst (e.g., morpholine or piperidine) (2.0 mmol)

  • Microwave-safe reaction vessel with a magnetic stirrer

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine the ketone or aldehyde, this compound, elemental sulfur, and the base catalyst.

  • If a solvent is used, add it to the vessel (e.g., ethanol or DMF). Solvent-free conditions can also be explored.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-140 °C) for a specified time (typically 10-30 minutes).

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Work-up the reaction mixture as described in Protocol 1 (filtration or solvent removal followed by purification).

Data Presentation

The following tables provide representative data for the Gewald reaction with various ketones and an activated dinitrile (malononitrile), which can serve as a starting point for optimizing the reaction with this compound.

Table 1: Gewald Reaction with Cyclic Ketones and Malononitrile

EntryKetoneCatalystSolventTime (min)Yield (%)
1CyclopentanonePiperidinium borateEtOH/H₂O2594
2CyclohexanonePiperidinium borateEtOH/H₂O2096
3CycloheptanonePiperidinium borateEtOH/H₂O9081

Adapted from a study on catalytic Gewald synthesis.[13]

Table 2: Synthesis of 2-Aminothiophenes via Gewald Reaction

R1R2XYield (%)
MeCOMeCO₂Me50
NH₂CO₂EtCO₂Et45
MeCO₂EtCO₂Et60
PhPhCN95
SO₂Ph4-BrC₆H₄CN84

A selection of substituted 2-aminothiophenes prepared via the Gewald reaction.[14]

Visualizations

Gewald Reaction Workflow

G Experimental Workflow for Gewald Reaction cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification ketone Ketone/Aldehyde mixing Mixing in Solvent ketone->mixing dinitrile This compound dinitrile->mixing sulfur Elemental Sulfur sulfur->mixing catalyst Base Catalyst catalyst->mixing heating Heating (Conventional or Microwave) mixing->heating cooling Cooling heating->cooling filtration Filtration cooling->filtration purification Recrystallization/Chromatography filtration->purification product Thieno[2,3-b]pyridine purification->product

Caption: Workflow for the synthesis of thieno[2,3-b]pyridines.

PLCγ Signaling Pathway

G Simplified PLCγ Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PLCG PLCγ RTK->PLCG activates PIP2 PIP2 PLCG->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_response Cellular Response (Proliferation, Motility) Ca_release->Cellular_response PKC_activation->Cellular_response Thieno_pyridine Thieno[2,3-b]pyridine (Inhibitor) Thieno_pyridine->PLCG inhibits

Caption: Inhibition of the PLCγ signaling pathway.

TDP1 DNA Repair Pathway

G Role of TDP1 in DNA Repair Top1_complex Topoisomerase I-DNA Covalent Complex TDP1 TDP1 Top1_complex->TDP1 resolves SSB Single-Strand Break TDP1->SSB generates 3'-P DNA_repair DNA Repair Thieno_pyridine Thieno[2,3-b]pyridine (Inhibitor) Thieno_pyridine->TDP1 inhibits SSB->DNA_repair

Caption: Inhibition of the TDP1-mediated DNA repair.

References

Application Notes and Protocols: Thiophene-2,3-dicarbonitrile as a Precursor for Fused Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene-2,3-dicarbonitrile and its derivatives are versatile precursors in the synthesis of a variety of fused heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. This document provides detailed application notes, experimental protocols, and data for the synthesis of thieno[2,3-d]pyrimidines, a prominent class of fused heterocycles derived from thiophene precursors.

Introduction

Fused heterocyclic systems containing a thiophene ring are scaffolds of high interest in drug discovery. Thieno[2,3-d]pyrimidines, in particular, have emerged as a privileged structure, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The synthesis of these compounds often begins with the construction of a substituted 2-aminothiophene ring, frequently achieved through the Gewald reaction, followed by the annulation of the pyrimidine ring.

Synthetic Strategy: From Thiophene Precursors to Thieno[2,3-d]pyrimidines

A common and efficient synthetic route to thieno[2,3-d]pyrimidines involves a two-step process:

  • Gewald Reaction: Synthesis of a 2-aminothiophene-3-carbonitrile intermediate. This multicomponent reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile (like malononitrile), and elemental sulfur in the presence of a basic catalyst.

  • Cyclization: Annulation of the pyrimidine ring onto the 2-aminothiophene intermediate. This is often achieved by reacting the intermediate with reagents such as formamide, formic acid, or urea.

This strategy allows for the introduction of diverse substituents on both the thiophene and the pyrimidine rings, enabling the generation of libraries of compounds for structure-activity relationship (SAR) studies.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Gewald Reaction)

This protocol describes the synthesis of a key 2-aminothiophene intermediate via the Gewald reaction.

Materials:

  • Cyclohexanone

  • Malononitrile

  • Elemental Sulfur

  • Ethanol

  • Triethylamine

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • To a 250 mL round-bottom flask, add cyclohexanone (10 mmol, 1.02 mL), malononitrile (10 mmol, 0.66 g), and elemental sulfur (11 mmol, 0.35 g) in 20 mL of ethanol.

  • Add triethylamine (10 mmol, 1.39 mL) to the suspension.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate the precipitation of the product.

  • Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum.

  • The crude product can be further purified by recrystallization from ethanol to yield 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile as a crystalline solid.

Protocol 2: Synthesis of 5,6,7,8-Tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidin-4(3H)-one (Cyclization)

This protocol details the cyclization of the 2-aminothiophene intermediate to the final thieno[2,3-d]pyrimidine product.

Materials:

  • 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

  • Formamide

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Beaker

  • Distilled water

Procedure:

  • Place 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (5 mmol, 0.96 g) in a 100 mL round-bottom flask.

  • Add an excess of formamide (20 mL).[1]

  • Heat the mixture to reflux (approximately 190-210 °C) and maintain for 2 hours.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Pour the mixture into a beaker containing 100 mL of cold water and stir for 15 minutes.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry to obtain the crude product.

  • Recrystallize the crude solid from a suitable solvent, such as ethanol or acetic acid, to get pure 5,6,7,8-tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidin-4(3H)-one.

Quantitative Data

The following tables summarize representative reaction yields and biological activity data for a series of synthesized thieno[2,3-d]pyrimidine derivatives.

Table 1: Synthesis and Yield of Thieno[2,3-d]pyrimidine Derivatives [4][5]

Compound IDR Group on Phenyl RingYield (%)Melting Point (°C)
a H50157.0-158.0
b 2-CH₃48188.2-189.7
c 3-CH₃79172.0-173.0
d 4-CH₃62174.2-175.5
e 2-OCH₃70205.3-206.8
f 3-OCH₃83130.0-131.2
g 4-OCH₃59170.0-171.3
h 2-F73219.8-221.4
l 3-Cl80168.5-169.7

Table 2: In Vitro Anticancer Activity (IC₅₀) of Thieno[2,3-d]pyrimidine Derivatives [6][7][8]

Compound IDVEGFR-2 IC₅₀ (µM)PI3Kβ (% Inhibition at 10 µM)PI3Kγ (% Inhibition at 10 µM)HCT-116 IC₅₀ (µM)HepG2 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
17c --->5022.30 ± 2.15>50
17d ---11.40 ± 0.9815.20 ± 1.33>50
17f 0.23 ± 0.03--2.80 ± 0.164.10 ± 0.4510.50 ± 0.92
17g 0.31 ± 0.02--8.70 ± 0.6511.30 ± 1.047.80 ± 0.55
17i 0.28 ± 0.01--5.30 ± 0.418.70 ± 0.796.20 ± 0.48
20b ---25.40 ± 2.3433.10 ± 3.12>50
VIb -7284---
IIIa -6270---
Compound 3 ---4.526 ± 0.1308.001 ± 0.044515.055 ± 0.785
Sorafenib 0.23 ± 0.04--3.90 ± 0.285.60 ± 0.476.80 ± 0.51
Doxorubicin ---1.358 ± 1.15613.91 ± 2.1708.434 ± 0.522

Visualizations

Experimental Workflow

The following diagram illustrates the general two-step synthesis of thieno[2,3-d]pyrimidines.

experimental_workflow cluster_step1 Step 1: Gewald Reaction cluster_step2 Step 2: Cyclization A Ketone/Aldehyde + Active Methylene Nitrile + Sulfur B Reaction in Ethanol with Triethylamine (Reflux) A->B Reagents C 2-Aminothiophene-3-carbonitrile Intermediate B->C Product D Reaction with Formamide (Reflux) C->D Intermediate E Fused Thieno[2,3-d]pyrimidine D->E Final Product

Caption: General workflow for the synthesis of thieno[2,3-d]pyrimidines.

Reaction Scheme: Gewald Reaction

This diagram details the key transformations in the Gewald reaction.

gewald_reaction reagents Ketone Malononitrile Sulfur conditions {Triethylamine | Ethanol | Reflux} reagents->conditions intermediate Knoevenagel Condensation Intermediate conditions->intermediate Forms product 2-Aminothiophene-3-carbonitrile intermediate->product Cyclizes

Caption: Key steps of the Gewald multicomponent reaction.

Signaling Pathway: PI3K/AKT/mTOR Inhibition

Several thieno[2,3-d]pyrimidine derivatives have been identified as inhibitors of the PI3K/AKT/mTOR signaling pathway, which is crucial in cancer cell growth and survival.[2][3]

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation ThienoPy Thieno[2,3-d]pyrimidine Derivatives ThienoPy->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

References

Application Notes and Protocols: Thiophene-2,3-dicarbonitrile in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-2,3-dicarbonitrile is a versatile building block in the field of organic electronics. Its electron-withdrawing dicarbonitrile functionality, coupled with the inherent charge transport properties of the thiophene ring, makes it a valuable component in the design and synthesis of novel organic semiconductors.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives in Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs), and Organic Light-Emitting Diodes (OLEDs).

Organic Field-Effect Transistors (OFETs)

This compound can be incorporated into small molecules and polymers for use as the active semiconductor layer in OFETs. The strong electron-withdrawing nature of the dicarbonitrile groups can enhance the electron-accepting properties of the material, making it suitable for n-type or ambipolar transistors.[1] The planarity of the thiophene ring facilitates intermolecular π-π stacking, which is crucial for efficient charge transport.

Quantitative Data for Thiophene-Based OFETs

While specific performance data for pristine this compound is not extensively reported, the following table summarizes the performance of various functionalized thiophene derivatives in OFETs to provide a benchmark.

Semiconductor MaterialHole Mobility (μh) [cm²/Vs]Electron Mobility (μe) [cm²/Vs]On/Off RatioDeposition MethodReference
2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene (2,6-DADTT)up to 1.26-10⁶ - 10⁸Physical Vapor Transport[3]
2,5-bis((5-octylthiophen-2-yl)ethynyl)thieno[2,3-b]thiophene0.42-> 10⁸Solution Shearing[4]
Dithieno[3,2-b:2′,3′-d]thiophene (DTT) derivativesup to 0.10-> 10⁷Solution Shearing[5]
Thieno[3,2-b]thiophene and benzothiadiazole co-polymersup to 0.1-3.5 x 10³Spin Coating[6]
Benzo[b]thieno[2,3-d]thiophene derivativeup to 0.005-> 10⁶Solution Shearing[7]
Experimental Protocols

Protocol 1: Synthesis of a this compound Containing Polymer (Conceptual)

This protocol describes a conceptual synthetic route for a copolymer incorporating this compound.

  • Materials: this compound, a distannyl-functionalized comonomer (e.g., 5,5'-bis(trimethylstannyl)-2,2'-bithiophene), Palladium catalyst (e.g., Pd(PPh₃)₄), anhydrous toluene, standard laboratory glassware.

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask, dissolve this compound (1 equivalent) and the distannyl comonomer (1 equivalent) in anhydrous toluene.

    • Degas the solution by bubbling with nitrogen for 30 minutes.

    • Add the palladium catalyst (0.02 equivalents) under a nitrogen atmosphere.

    • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 24-48 hours, monitoring the reaction by Gel Permeation Chromatography (GPC).

    • After completion, cool the mixture to room temperature and precipitate the polymer by adding methanol.

    • Filter the polymer and purify by Soxhlet extraction with appropriate solvents (e.g., methanol, hexane, chloroform).

    • Dry the purified polymer under vacuum.

Protocol 2: Fabrication of a Bottom-Gate, Top-Contact OFET

  • Substrate Cleaning:

    • Use heavily n-doped Si wafers with a thermally grown SiO₂ layer (200-300 nm) as the substrate, which acts as the gate electrode and dielectric.

    • Sonicate the substrates sequentially in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen.

    • Treat the substrates with an oxygen plasma or a piranha solution to create a hydrophilic surface.

  • Semiconductor Deposition:

    • Prepare a solution of the this compound-based semiconductor in a suitable organic solvent (e.g., chloroform, chlorobenzene) at a concentration of 5-10 mg/mL.

    • Deposit the semiconductor thin film onto the prepared substrate via spin-coating.

    • Anneal the film at an optimized temperature to improve crystallinity and film morphology.

  • Electrode Deposition:

    • Deposit gold (Au) source and drain electrodes (typically 50 nm thick) through a shadow mask using thermal evaporation. The channel length and width are defined by the mask.

  • Device Characterization:

    • Characterize the OFET performance using a semiconductor parameter analyzer in a nitrogen-filled glovebox or in ambient conditions.

    • Measure the output and transfer characteristics to determine the charge carrier mobility, on/off ratio, and threshold voltage.

Diagram: OFET Fabrication Workflow

OFET_Fabrication cluster_prep Substrate Preparation cluster_fab Device Fabrication cluster_char Characterization sub_clean Substrate Cleaning (Si/SiO2) o2_plasma O2 Plasma Treatment sub_clean->o2_plasma spin_coat Spin Coating (Semiconductor) o2_plasma->spin_coat Ready for Deposition anneal Thermal Annealing spin_coat->anneal evap Electrode Evaporation (Au) anneal->evap measure Electrical Measurement evap->measure Completed Device

Caption: Workflow for fabricating a bottom-gate, top-contact OFET.

Organic Photovoltaics (OPVs)

In OPVs, this compound derivatives can function as either electron donor or electron acceptor materials, depending on the overall molecular design. The electron-withdrawing dicarbonitrile groups can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, making them suitable as acceptor materials to be blended with a polymer donor.[1]

Quantitative Data for Thiophene-Based OPVs

The table below presents performance data for OPVs utilizing various thiophene-based materials.

Donor MaterialAcceptor MaterialPower Conversion Efficiency (PCE) [%]Open-Circuit Voltage (Voc) [V]Short-Circuit Current (Jsc) [mA/cm²]Fill Factor (FF) [%]Reference
Polythiophene derivative (P5TCN-2F)Y616.1---[8]
Terthiophene-based acceptor (AOT3)PCE106.590.6217.6359[9][10]
Dithienogermole-containing polymerPC70BMup to 6.4---[11]
Poly(3-hexylthiophene) (P3HT)Fullerene derivativeup to 4.1---[11]
Experimental Protocols

Protocol 3: Fabrication of a Bulk-Heterojunction (BHJ) OPV

  • Substrate Preparation:

    • Clean patterned Indium Tin Oxide (ITO) coated glass substrates by sonicating in detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates and treat with UV-ozone for 15 minutes.

  • Hole Transport Layer (HTL) Deposition:

    • Spin-coat a layer of PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) onto the ITO substrate.

    • Anneal the substrate at 150°C for 10 minutes in air.

  • Active Layer Deposition:

    • Prepare a blend solution of the donor polymer and the this compound-based acceptor in a common organic solvent (e.g., chlorobenzene) with a specific donor:acceptor weight ratio.

    • Spin-coat the active layer blend onto the PEDOT:PSS layer inside a nitrogen-filled glovebox.

    • Anneal the film at an optimized temperature to control the morphology of the bulk-heterojunction.

  • Electron Transport Layer (ETL) and Cathode Deposition:

    • Deposit a thin layer of an electron transport material (e.g., Ca, LiF) followed by a thicker layer of Aluminum (Al) through a shadow mask via thermal evaporation under high vacuum.

  • Device Characterization:

    • Measure the current-voltage (J-V) characteristics under simulated AM1.5G solar illumination (100 mW/cm²) using a solar simulator.

    • Determine the PCE, Voc, Jsc, and FF from the J-V curve.

Diagram: OPV Fabrication Workflow

OPV_Fabrication cluster_prep Substrate Preparation cluster_layers Layer Deposition cluster_char Characterization sub_clean ITO Substrate Cleaning uv_ozone UV-Ozone Treatment sub_clean->uv_ozone pedot Spin Coat PEDOT:PSS (HTL) uv_ozone->pedot Ready for Coating active Spin Coat Active Layer (BHJ) pedot->active cathode Evaporate Cathode (LiF/Al) active->cathode jv_measure J-V Measurement (AM1.5G) cathode->jv_measure Completed Device

Caption: Workflow for fabricating a bulk-heterojunction organic photovoltaic device.

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, this compound derivatives can be utilized as host materials, electron transport materials, or as part of the emissive dopant. The electron-deficient nature of the dicarbonitrile-substituted thiophene can facilitate electron injection and transport. When incorporated into an emitter, it can tune the emission color and improve the quantum efficiency.

Quantitative Data for Thiophene-Based OLEDs

The following table provides performance metrics for OLEDs that incorporate thiophene-based materials.

Emissive Material/HostExternal Quantum Efficiency (EQE) [%]Current Efficiency [cd/A]Power Efficiency [lm/W]Turn-on Voltage [V]Emission ColorReference
DMB-TT-TPA (Thienothiophene-based)4.6110.66.702.9Green[12][13]
Ir(ppy)₂(acac) in exciplex forming co-host~30----
Orange-Red TADF Emitters~30---Orange-Red[14]
Experimental Protocols

Protocol 4: Fabrication of a Solution-Processed OLED

  • Substrate Preparation:

    • Clean patterned ITO-coated glass substrates as described in the OPV protocol.

  • Hole Injection and Transport Layers (HIL/HTL):

    • Spin-coat a layer of PEDOT:PSS (HIL) and anneal.

    • Optionally, spin-coat an additional hole-transporting layer (e.g., TFB) on top of the PEDOT:PSS and anneal.

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of a host material doped with the this compound-based emissive material in an organic solvent.

    • Spin-coat the emissive layer onto the HTL inside a nitrogen-filled glovebox.

    • Anneal the film to remove residual solvent.

  • Electron Transport and Injection Layers (ETL/EIL) and Cathode Deposition:

    • Deposit an electron-transporting layer (e.g., TPBi) via thermal evaporation.

    • Deposit an electron-injection layer (e.g., LiF) followed by the cathode (e.g., Al) via thermal evaporation.

  • Device Characterization:

    • Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.

    • Calculate the external quantum efficiency, current efficiency, and power efficiency.

Diagram: OLED Device Structure and Energy Levels

OLED_Structure cluster_device OLED Device Structure cluster_energy Illustrative Energy Level Diagram Cathode Cathode (Al) EIL EIL (LiF) ETL ETL (e.g., TPBi) EML Emissive Layer (Host:Emitter) HTL HTL (e.g., TFB) HIL HIL (PEDOT:PSS) Anode Anode (ITO) HOMO_HTL HOMO HOMO_EML HOMO HOMO_HTL->HOMO_EML Hole Transport LUMO_HTL LUMO LUMO_EML LUMO LUMO_EML->HOMO_EML Recombination (Light Emission) HOMO_ETL HOMO LUMO_ETL LUMO LUMO_ETL->LUMO_EML Electron Transport Anode_level->HOMO_HTL Hole Injection Cathode_level->LUMO_ETL Electron Injection

References

Application Notes and Protocols for Thiophene-2,3-dicarbonitrile in Organic Field-Effect Transistors (OFETs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-2,3-dicarbonitrile and its derivatives are a class of organic semiconductor materials demonstrating significant promise for applications in organic electronics. Their inherent properties, such as good charge transport and environmental stability, make them attractive candidates for the active layer in Organic Field-Effect Transistors (OFETs). The electron-withdrawing nature of the dicarbonitrile groups can significantly influence the electronic properties of the thiophene core, making these materials suitable for various semiconductor applications.[1][2]

These application notes provide a comprehensive overview of the use of thiophene-based dicarbonitrile compounds in OFETs, including representative performance data, detailed experimental protocols for device fabrication and characterization, and a workflow for material synthesis and device analysis. While specific data for this compound is limited in publicly available literature, the following information is compiled from studies on closely related thiophene derivatives to serve as a strong benchmark and guide for researchers in the field.

Data Presentation

The performance of OFETs is characterized by several key parameters, including charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). The following table summarizes representative performance data from OFETs fabricated using various thiophene-based small molecules, which can be considered as expected benchmarks.

Semiconductor MaterialMobility (μ) [cm²/Vs]On/Off Ratio (Ion/Ioff)Device ConfigurationReference
2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene (2,6-DADTT)1.26 (highest)10⁶ – 10⁸Single Crystal OFET[3]
2,5-bis((5-octylthiophen-2-yl)ethynyl)thieno[2,3-b]thiophene0.42> 10⁸Solution Sheared Thin Film[4]
Dithieno[3,2-b:2',3'-d]thiophene DerivativesUp to 10.2~10⁷Single Crystal Microribbons[5]
Thieno[3,2-b]thiophene-Benzothiadiazole Co-polymer (with C₉H₁₉ side chain)0.13.5 x 10³Bottom-Gate, Top-Contact[6]
2,6-bis(5-(2-ethylhexyl)thiophen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene0.067~10⁷Solution Sheared Thin Film[7]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a representative thiophene-based dicarbonitrile precursor, fabrication of OFET devices, and their subsequent characterization.

Protocol 1: Synthesis of a Thiophene-Based Precursor

This protocol outlines a general synthetic route for a thiophene-based molecule, which can be adapted for this compound derivatives.

Materials:

  • 2-Bromothiophene

  • Thiophene-2-carbonitrile

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Anhydrous Toluene

  • Standard laboratory glassware (flame-dried)

  • Magnetic stirrer, reflux condenser, nitrogen inlet

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 2-bromothiophene (1 equivalent), thiophene-2-carbonitrile (1.2 equivalents), and potassium carbonate (2 equivalents) in anhydrous toluene.

  • Degassing: Degas the mixture by bubbling nitrogen through the solvent for at least 30 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a nitrogen atmosphere, add the palladium catalyst (0.05 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 110°C) and maintain for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add deionized water and extract the organic product with a suitable solvent like ethyl acetate.

  • Purification: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure compound.[8]

Protocol 2: OFET Device Fabrication (Bottom-Gate, Top-Contact)

This protocol describes the fabrication of a typical bottom-gate, top-contact OFET device.

Materials:

  • Highly doped silicon wafers with a thermally grown SiO₂ layer (gate and gate dielectric)

  • Octadecyltrichlorosilane (OTS)

  • Anhydrous toluene

  • Thiophene-based organic semiconductor

  • Solvent for organic semiconductor (e.g., chloroform, chlorobenzene)

  • Gold (for source and drain electrodes)

  • Shadow mask

Procedure:

  • Substrate Cleaning: Clean the Si/SiO₂ substrates by sonicating in a sequence of deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen.

  • Dielectric Surface Modification: Treat the cleaned substrates with an oxygen plasma or a piranha solution to hydroxylate the surface. Subsequently, immerse the substrates in a dilute solution of OTS in anhydrous toluene for 12-18 hours in a nitrogen-filled glovebox to form a self-assembled monolayer (SAM). Rinse with fresh toluene and dry.[8]

  • Active Layer Deposition: Prepare a solution of the thiophene-based semiconductor in a suitable organic solvent. Deposit the active layer onto the OTS-treated substrate using a solution-based technique like spin-coating or solution shearing.[4] Alternatively, thermal evaporation can be used for solvent-resistant molecules.[9]

  • Electrode Deposition: Using a shadow mask, thermally evaporate gold (typically 50 nm) to define the source and drain electrodes on top of the organic semiconductor layer.

Protocol 3: OFET Characterization

This protocol details the electrical characterization of the fabricated OFETs.[8]

Equipment:

  • Semiconductor parameter analyzer

  • Probe station

Procedure:

  • Device Placement: Place the fabricated OFET device on the sample holder of the probe station.

  • Probing: Carefully land the probe tips on the gate, source, and drain electrodes.

  • Transfer Characteristics Measurement:

    • Apply a constant drain-source voltage (Vds) in the saturation regime (e.g., -60 V for a p-type semiconductor).

    • Sweep the gate-source voltage (Vgs) from a positive value to a negative value (e.g., +20 V to -80 V).

    • Measure the corresponding drain-source current (Ids).

    • Plot Ids vs. Vgs to obtain the transfer curve. The on/off ratio can be determined from this plot.

  • Output Characteristics Measurement:

    • Apply a constant Vgs at different steps (e.g., 0 V, -20 V, -40 V, -60 V).

    • For each Vgs, sweep Vds from 0 V to a negative value (e.g., -80 V).

    • Measure the corresponding Ids.

    • Plot Ids vs. Vds for each Vgs to obtain the output curves.

  • Parameter Extraction:

    • The field-effect mobility (μ) can be calculated from the slope of the (Ids)1/2 vs. Vgs plot in the saturation regime using the equation: Ids = (μ * Ci * W) / (2 * L) * (Vgs - Vth)² where Ci is the capacitance per unit area of the gate dielectric, W is the channel width, and L is the channel length.

    • The threshold voltage (Vth) is determined from the x-intercept of the linear fit to the (Ids)1/2 vs. Vgs plot.[8]

Visualizations

OFET_Fabrication_Workflow cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication cluster_characterization Characterization s1 Reactants & Catalyst s2 Reaction s1->s2 s3 Work-up & Purification s2->s3 s4 Pure Organic Semiconductor s3->s4 f3 Active Layer Deposition s4->f3 f1 Substrate Cleaning f2 Dielectric Surface Modification (OTS) f1->f2 f2->f3 f4 Electrode Deposition f3->f4 c1 Electrical Probing f4->c1 c2 Transfer & Output Measurements c1->c2 c3 Parameter Extraction (Mobility, On/Off Ratio) c2->c3

Caption: Workflow for material synthesis, OFET fabrication, and characterization.

p_type_OFET cluster_device p-type OFET Structure cluster_operation Operation Principle Source Source (Au) Semiconductor p-type Organic Semiconductor (Thiophene-based) Source->Semiconductor Drain Drain (Au) Drain->Semiconductor Dielectric Dielectric (SiO₂) Gate Gate (Si) Vgs Apply Negative Vgs Accumulation Hole Accumulation at Dielectric Interface Vgs->Accumulation Vds Apply Negative Vds Current Hole Current Flow (Source to Drain) Vds->Current

Caption: Logic diagram of p-type charge transport in an OFET.

References

Application Notes and Protocols: Thiophene-2,3-dicarbonitrile and its Isomers in Organic Photovoltaics

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Introduction

Thiophene-based organic materials are cornerstones in the development of organic photovoltaics (OPVs) due to their excellent electronic properties, structural versatility, and propensity for self-assembly. Among the various functionalized thiophenes, dicyanothiophene derivatives, such as thiophene-2,3-dicarbonitrile and its isomer 3,4-dicyanothiophene (DCT), have emerged as potent electron-accepting building blocks for the synthesis of high-performance donor-acceptor (D-A) conjugated polymers for non-fullerene organic solar cells. The strong electron-withdrawing nature of the two nitrile groups can significantly lower the HOMO energy level of the resulting polymers, leading to higher open-circuit voltages (Voc) in OPV devices. This document provides a detailed overview of the application of dicyanothiophenes in OPVs, with a particular focus on the well-documented 3,4-dicyanothiophene isomer, for which significant performance data is available.

Data Presentation: Photovoltaic Performance

The following table summarizes the performance of a notable polymer, PB3TCN-C66, which incorporates the 3,4-dicyanothiophene moiety. This data is presented in comparison to its analogue without the cyano groups, PB3T-C66, highlighting the significant impact of the dicyanothiophene unit on device performance. The devices were fabricated using IT-4F as the non-fullerene acceptor.

Polymer DonorPCE (%)Voc (V)Jsc (mA/cm2)FF (%)
PB3TCN-C66 11.20.8518.172.0
PB3T-C66 2.30.698.240.0
PBDCT-β 13.4---

PCE: Power Conversion Efficiency, Voc: Open-Circuit Voltage, Jsc: Short-Circuit Current Density, FF: Fill Factor. Data extracted from a study on 3,4-dicyanothiophene as a building block for non-fullerene polymer solar cells[1]. The study also reports that a further modified polymer based on DCT achieved a PCE of 13.4%[1].

Experimental Protocols

The following protocols are representative methodologies for the synthesis of a 3,4-dicyanothiophene-based polymer and the subsequent fabrication of an organic photovoltaic device.

Synthesis of a 3,4-Dicyanothiophene-based Polymer (e.g., PB3TCN-C66)

This protocol describes a typical Stille or Suzuki cross-coupling polymerization to synthesize a D-A copolymer.

Materials:

  • Distannylated or diborylated donor monomer (e.g., a benzodithiophene derivative)

  • Dibrominated 3,4-dicyanothiophene acceptor monomer

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Toluene (anhydrous)

  • Methanol

  • Acetone

  • Hexane

  • Chloroform or Chlorobenzene

  • Soxhlet extraction apparatus

Procedure:

  • Reactant Preparation: In a flame-dried Schlenk flask, dissolve equimolar amounts of the donor monomer and the dibrominated 3,4-dicyanothiophene acceptor monomer in anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen).

  • Catalyst Addition: Add the palladium catalyst (2-5 mol%) to the reaction mixture under the inert atmosphere.

  • Polymerization: Heat the reaction mixture to reflux (typically 90-110 °C) and stir for 24-48 hours. Monitor the progress of the polymerization by Gel Permeation Chromatography (GPC) to follow the increase in molecular weight.

  • End-capping: To terminate the polymerization, add a small amount of an end-capping agent (e.g., 2-bromothiophene), and stir for an additional 2 hours. Then, add a quenching agent (e.g., 2-(tributylstannyl)thiophene) and stir for another 2 hours.

  • Precipitation and Purification: After cooling the reaction mixture to room temperature, precipitate the polymer by slowly pouring the solution into a non-solvent such as methanol. Collect the polymer precipitate by filtration.

  • Soxhlet Extraction: Purify the collected polymer by sequential Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and low molecular weight oligomers. Finally, extract the polymer with a good solvent like chloroform or chlorobenzene to obtain the purified product.

  • Drying: Dry the purified polymer under vacuum.

Fabrication of a Non-Fullerene Organic Photovoltaic Device

This protocol outlines the fabrication of a conventional architecture OPV device using a spin-coating method.

Materials:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) solution

  • The synthesized 3,4-dicyanothiophene-based polymer donor

  • A suitable non-fullerene acceptor (e.g., IT-4F)

  • Chlorobenzene or other suitable organic solvent

  • Electron transport layer material (e.g., PFN-Br)

  • Metal for cathode (e.g., Aluminum)

  • Spin-coater

  • Thermal evaporator

Procedure:

  • Substrate Cleaning: Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen stream and then treat with UV-ozone for 15 minutes.

  • Hole Transport Layer (HTL) Deposition: Spin-coat the PEDOT:PSS solution onto the cleaned ITO substrates at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 40 seconds). Anneal the substrates at a specific temperature (e.g., 150 °C) for a certain time (e.g., 15 minutes) in a nitrogen-filled glovebox.

  • Active Layer Deposition: Prepare a blend solution of the polymer donor and the non-fullerene acceptor (e.g., in a 1:1 weight ratio) in a suitable solvent like chlorobenzene. Spin-coat the active layer solution onto the PEDOT:PSS layer. The spin-coating parameters will need to be optimized to achieve the desired film thickness and morphology.

  • Electron Transport Layer (ETL) Deposition: Spin-coat a thin layer of an electron transport material (e.g., PFN-Br) on top of the active layer.

  • Cathode Deposition: Transfer the substrates to a thermal evaporator. Deposit the metal cathode (e.g., 100 nm of Aluminum) through a shadow mask to define the active area of the device. The deposition should be carried out under high vacuum (e.g., < 10⁻⁶ Torr).

  • Device Characterization: The current density-voltage (J-V) characteristics of the fabricated devices are then measured under simulated AM 1.5G solar illumination (100 mW/cm²).

Visualizations

Signaling Pathway: Influence of Dicyanothiophene on Polymer Properties and OPV Performance

G cluster_0 Molecular Design cluster_1 Polymer Properties cluster_2 Device Performance Thiophene_Backbone Thiophene Polymer Backbone Dicyano_Moiety 3,4-Dicyanothiophene Moiety HOMO_LUMO Lowered HOMO Energy Level Dicyano_Moiety->HOMO_LUMO e- withdrawing Intermolecular_Interactions Enhanced Intermolecular Interactions (S···N) Dicyano_Moiety->Intermolecular_Interactions non-covalent interactions Voc Higher Open-Circuit Voltage (Voc) HOMO_LUMO->Voc Planarity Increased Backbone Planarity Intermolecular_Interactions->Planarity FF Improved Fill Factor (FF) Planarity->FF improved charge transport PCE Increased Power Conversion Efficiency (PCE) Voc->PCE FF->PCE

Caption: Impact of 3,4-dicyanothiophene on OPV performance.

Experimental Workflow: OPV Device Fabrication

G cluster_0 Device Fabrication Steps Start ITO Substrate Cleaning HTL PEDOT:PSS Deposition (Spin-coating) Start->HTL Active_Layer Polymer:Acceptor Blend (Spin-coating) HTL->Active_Layer ETL ETL Deposition (Spin-coating) Active_Layer->ETL Cathode Al Cathode Deposition (Thermal Evaporation) ETL->Cathode End Device Characterization Cathode->End

Caption: Workflow for fabricating a non-fullerene OPV device.

References

The Medicinal Chemistry of Thiophene-2,3-dicarbonitrile: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Thiophene-2,3-dicarbonitrile serves as a versatile and crucial starting material in medicinal chemistry for the synthesis of a wide array of biologically active heterocyclic compounds. Its inherent reactivity, particularly of the nitrile groups, allows for the construction of fused ring systems, most notably thieno[2,3-d]pyrimidines, which are recognized as privileged structures in drug discovery due to their structural similarity to endogenous purines.

This document provides detailed application notes on the anticancer and antimicrobial applications of derivatives synthesized from this compound and its precursors. It includes experimental protocols for the synthesis of key intermediates and final compounds, alongside quantitative biological activity data and visualizations of relevant signaling pathways and experimental workflows.

Anticancer Applications

Derivatives of this compound, particularly thieno[2,3-d]pyrimidines, have demonstrated significant potential as anticancer agents. These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Quantitative Data: Anticancer Activity

The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of various thiophene-based compounds.

Table 1: Cytotoxicity of Thieno[2,3-b]thiophene and Thieno[2,3-d]pyrimidine Derivatives against Cancer Cell Lines

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Compound 23,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile derivativeMCF-7 (Breast)1.53 ± 0.08[1]
A549 (Lung)2.12 ± 0.11[1]
Compound 8Thieno[2,3-d]pyrimidine derivativeHepG-2 (Liver)3.3 ± 0.90
MCF-7 (Breast)4.132 ± 0.5
Compound 5Thieno[2,3-d]pyrimidine derivativeHepG-2 (Liver)15 ± 1.5
MCF-7 (Breast)10 ± 1.1
Compound 17fThieno[2,3-d]pyrimidine derivativeHCT-116 (Colon)2.80 ± 0.16[2]
HepG2 (Liver)4.10 ± 0.45[2]

Table 2: Kinase Inhibitory Activity of Thiophene Derivatives

Compound IDTarget KinaseIC50 (µM)Reference
Compound 2EGFR (Wild-Type)0.28 ± 0.03[1]
EGFR (T790M Mutant)5.02 ± 0.19[1]
Compound 1EGFR (Wild-Type)0.29 ± 0.04[1]
Compound 3EGFR (Wild-Type)0.29 ± 0.03[1]
Compound 5FLT332.435 ± 5.5
Compound 8FLT340.55 ± 6.3
Compound 17fVEGFR-20.23 ± 0.03[2]
Signaling Pathways

Thieno[2,3-d]pyrimidine derivatives often target receptor tyrosine kinases like EGFR and VEGFR-2, interfering with downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2/Shc EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 converts to Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR EGF EGF (Ligand) EGF->EGFR

Caption: EGFR Signaling Pathway Inhibition.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis Endothelial Cell Proliferation & Migration ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->VEGFR2 VEGF VEGF (Ligand) VEGF->VEGFR2

Caption: VEGFR-2 Signaling Pathway Inhibition.

Antimicrobial Applications

Thiophene derivatives have also been investigated for their antimicrobial properties, demonstrating activity against a range of bacterial and fungal pathogens.

Quantitative Data: Antimicrobial Activity

Table 3: Minimum Inhibitory Concentration (MIC) of Thiophene Derivatives

Compound IDDerivative ClassMicroorganismMIC (µg/mL)Reference
5dBis-cyanopyrazole from thieno[2,3-b]thiopheneStaphylococcus aureus6.25[3][4]
Pseudomonas aeruginosa6.25[3][4]
Escherichia coli6.25[3][4]
Geotricum candidum3.125[3][4]
Syncephalastrum racemosum6.25[3][4]
7IminothiophenePseudomonas aeruginosa-[5]

Note: For compound 7, the reference states it was more potent than the standard drug gentamicin against Pseudomonas aeruginosa, but a specific MIC value was not provided.

Experimental Protocols

The synthesis of medicinally relevant thieno[2,3-d]pyrimidines often proceeds through a 2-aminothiophene-3-carbonitrile intermediate, which is readily accessible via the Gewald reaction.

a start Ketone/Aldehyde + Activated Nitrile + Sulfur step1 Gewald Reaction start->step1 intermediate 2-Aminothiophene-3-carbonitrile step1->intermediate step2 Cyclization (e.g., with formamide) intermediate->step2 end Thieno[2,3-d]pyrimidine step2->end

Caption: General Synthetic Workflow.

Protocol 1: Synthesis of 2-Aminothiophene-3-carbonitrile Intermediate (Gewald Reaction)

This protocol describes the synthesis of a 2-aminothiophene-3-carbonitrile derivative, a key precursor for thieno[2,3-d]pyrimidines.[6][7]

Materials:

  • Carbonyl compound (e.g., cyclohexanone) (10 mmol)

  • Active methylene nitrile (e.g., malononitrile) (10 mmol)

  • Elemental sulfur (12 mmol)

  • Base catalyst (e.g., triethylamine or morpholine) (1-2 mmol)

  • Solvent (e.g., ethanol or methanol) (20-30 mL)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol)

Procedure:

  • To a round-bottom flask, add the carbonyl compound, active methylene nitrile, and elemental sulfur in the specified solvent.

  • Add the base catalyst to the suspension.

  • Stir the reaction mixture at room temperature or heat to 40-50 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation.

  • Collect the solid product by vacuum filtration and wash with cold solvent.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis of Thieno[2,3-d]pyrimidine from 2-Aminothiophene-3-carbonitrile

This protocol outlines the cyclization of the 2-aminothiophene intermediate to form the thieno[2,3-d]pyrimidine ring system.[6]

Materials:

  • 2-Aminothiophene-3-carbonitrile derivative (from Protocol 1) (2 mmol)

  • Formamide (excess, e.g., 20 mL)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine the 2-aminothiophene-3-carbonitrile derivative with an excess of formamide.

  • Heat the mixture to reflux and maintain for 1.5 to 2 hours.

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-water to precipitate the thieno[2,3-d]pyrimidine product.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • The product can be further purified by recrystallization if necessary.

Protocol 3: MTT Assay for Cytotoxicity Evaluation

This protocol describes a common method for assessing the in vitro anticancer activity of the synthesized compounds.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Cell culture medium and supplements

  • 96-well plates

  • Synthesized thiophene derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds and a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

References

Application Notes and Protocols: Thiophene-2,3-dicarbonitrile Derivatives in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological evaluation of bioactive molecules derived from thiophene-2,3-dicarbonitrile precursors. The focus is on the construction of thieno[2,3-d]pyrimidine scaffolds, a class of compounds known for their potential as anticancer agents through the inhibition of key cellular signaling pathways.

Introduction

Thiophene derivatives are a cornerstone in medicinal chemistry, valued for their diverse pharmacological activities.[1] Among them, substituted 2-aminothiophenes serve as crucial intermediates in the synthesis of a wide array of fused heterocyclic systems.[2] The Gewald reaction, a multi-component condensation, provides a versatile and efficient route to highly functionalized 2-aminothiophenes.[3][4] These compounds are ideal precursors for the synthesis of thieno[2,3-d]pyrimidines, which are purine bioisosteres and have garnered significant attention for their therapeutic potential, particularly in oncology.[5][6] Thieno[2,3-d]pyrimidine derivatives have been reported to exhibit potent anticancer activity by targeting various protein kinases involved in cancer cell proliferation and survival.[5]

Application: Synthesis of Anticancer Thieno[2,3-d]pyrimidine Derivatives

This section details the synthesis of thieno[2,3-d]pyrimidine-4(3H)-ones, which have been evaluated for their cytotoxic activity against various cancer cell lines. The synthetic strategy involves a two-step process: the Gewald synthesis of a 2-aminothiophene-3-carbonitrile intermediate, followed by cyclization to form the thieno[2,3-d]pyrimidine core.

Quantitative Data: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives

The following table summarizes the in vitro anticancer activity of selected thieno[2,3-d]pyrimidine derivatives against the MCF7 human breast cancer cell line and the MDA-MB-435 melanoma cell line. Activity is expressed as the half-maximal inhibitory concentration (IC50) and Growth Percent (GP).

Compound IDStructureTarget Cell LineIC50 (µM)Growth Percent (GP)Reference
9 3-(4,5-dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-3-yl)benzenesulfonamideMCF727.83-[6]
12 N-(pyrimidin-2-yl)-4-(4,5-dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-3-yl)benzenesulfonamideMCF729.22-[6]
13 N-(2,6-dimethoxypyrimidin-4-yl)-4-(4,5-dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-3-yl)benzenesulfonamideMCF722.52-[6]
14 N-(5,6-dimethoxypyrimidin-4-yl)-4-(4,5-dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-3-yl)benzenesulfonamideMCF722.12-[6]
5a 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-oneMDA-MB-435--31.02%[7]
Doxorubicin Reference DrugMCF730.40-[6]

Experimental Protocols

Protocol 1: Gewald Synthesis of 2-Amino-4,5-dimethylthiophene-3-carbonitrile

This protocol describes the synthesis of a key 2-aminothiophene intermediate via the Gewald three-component reaction.

Materials:

  • 2-Butanone

  • Malononitrile

  • Elemental sulfur

  • Triethylamine

  • Ethanol

Procedure:

  • In a round-bottom flask, combine equimolar amounts of 2-butanone, malononitrile, and elemental sulfur in ethanol.

  • Add a catalytic amount of triethylamine to the mixture.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]

  • Upon completion, the reaction mixture is typically poured into ice-water to precipitate the product.[8]

  • Collect the solid product by filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield 2-amino-4,5-dimethylthiophene-3-carbonitrile.[4]

Protocol 2: Synthesis of 2-(Benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (5a)

This protocol outlines the cyclization of the 2-aminothiophene intermediate with an isothiocyanate followed by reaction with an amine to form the final thieno[2,3-d]pyrimidine product.

Materials:

  • 2-Amino-4,5-dimethylthiophene-3-carbonitrile

  • Phenyl isothiocyanate

  • Benzylamine

  • Dimethylformamide (DMF)

  • Potassium hydroxide

Procedure:

  • To a solution of 2-amino-4,5-dimethylthiophene-3-carbonitrile in DMF, add an equimolar amount of phenyl isothiocyanate and a catalytic amount of potassium hydroxide.

  • Stir the mixture at room temperature for a specified time to form the thiourea intermediate.

  • Add benzylamine to the reaction mixture.

  • Heat the reaction mixture under reflux. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into acidified ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization to obtain 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one.

Visualizations

Synthetic Workflow for Thieno[2,3-d]pyrimidines

Synthetic_Workflow Start Ketone + Malononitrile + Sulfur Gewald Gewald Reaction Start->Gewald Intermediate 2-Aminothiophene- 3-carbonitrile Gewald->Intermediate Cyclization Cyclization with Isothiocyanate & Amine Intermediate->Cyclization FinalProduct Bioactive Thieno[2,3-d]pyrimidine Cyclization->FinalProduct Kinase_Inhibition Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->Receptor ADP ADP Receptor->ADP Substrate Substrate Protein Receptor->Substrate Phosphorylation ATP ATP ATP->Receptor PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->Receptor Blocks ATP Binding Site

References

Application Notes and Protocols: Polymerization of Thiophene-2,3-dicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polythiophenes are a class of conducting polymers with significant potential in diverse fields, including organic electronics, sensors, and biomedical applications. The functionalization of the thiophene monomer is a key strategy to tune the properties of the resulting polymer. Thiophene-2,3-dicarbonitrile is a particularly interesting monomer due to the presence of two electron-withdrawing nitrile groups. These groups are expected to significantly influence the electronic properties of the polymer and offer versatile opportunities for post-polymerization modification, enhancing its utility in drug development and other advanced applications. The nitrile functionalities can improve thermal stability, chemical resistance, and provide reactive sites for further chemical transformations.[1]

This document provides detailed theoretical protocols for the polymerization of this compound via electrochemical and chemical oxidative methods. As specific literature on the polymerization of this exact monomer is limited, these protocols are based on established methods for the polymerization of other substituted thiophenes, taking into account the electronic effects of the dicyano substituents.

Properties of this compound Monomer

A foundational understanding of the monomer's properties is crucial before proceeding with polymerization.

PropertyValueReference
CAS Number 18853-42-4[2]
Molecular Formula C₆H₂N₂S
Molecular Weight 134.16 g/mol
Melting Point 115-122 °C[2]
Boiling Point 336.3 ± 27.0 °C (Predicted)[2]
Density 1.34 g/cm³[2]

Experimental Protocols

Due to the electron-withdrawing nature of the two nitrile groups, the thiophene ring in this compound is less electron-rich than unsubstituted thiophene. This will likely result in a higher oxidation potential.[3] Therefore, the polymerization conditions, particularly the applied potential in electropolymerization and the choice of oxidant in chemical polymerization, will be more demanding compared to electron-rich thiophene derivatives.

Protocol 1: Electrochemical Polymerization (Potentiodynamic Method)

Electrochemical polymerization offers excellent control over the polymer film thickness and morphology.[4]

Objective: To deposit a thin film of poly(this compound) onto a conductive substrate.

Materials:

  • This compound (monomer)

  • Acetonitrile (CH₃CN), anhydrous, HPLC grade

  • Tetrabutylammonium perchlorate (TBAP) or Lithium perchlorate (LiClO₄) (supporting electrolyte)

  • Indium tin oxide (ITO) coated glass slides (working electrode)

  • Platinum wire or foil (counter electrode)

  • Ag/AgCl or Saturated Calomel Electrode (SCE) (reference electrode)

  • Argon or Nitrogen gas for deaeration

Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Sonication bath

  • Inert atmosphere glove box or Schlenk line

Procedure:

  • Electrode Preparation:

    • Clean the ITO-coated glass slide by sonicating sequentially in detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the electrode under a stream of nitrogen and store in a desiccator.

  • Electrolyte Solution Preparation:

    • In an inert atmosphere, prepare a 0.1 M solution of the supporting electrolyte (TBAP or LiClO₄) in anhydrous acetonitrile.

    • Add this compound to the electrolyte solution to a final concentration of 0.05 - 0.1 M.

    • Deaerate the solution by bubbling with argon or nitrogen gas for at least 20 minutes to remove dissolved oxygen.

  • Electropolymerization:

    • Assemble the three-electrode cell with the prepared ITO slide as the working electrode, platinum as the counter electrode, and Ag/AgCl as the reference electrode.

    • Fill the cell with the deaerated monomer-electrolyte solution.

    • Connect the electrodes to the potentiostat.

    • Perform cyclic voltammetry (CV) by sweeping the potential from 0 V to a sufficiently high anodic potential (e.g., +2.2 V vs. Ag/AgCl). The exact potential will need to be determined experimentally and should be just above the oxidation potential of the monomer.

    • Cycle the potential for a set number of scans (e.g., 10-20 cycles) at a scan rate of 50-100 mV/s.

    • The successful polymerization will be indicated by the appearance of a new redox wave corresponding to the polymer film and a gradual increase in the peak currents with each cycle.

  • Post-Polymerization Treatment:

    • After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.

    • Dry the film under a stream of nitrogen.

Expected Results: A uniform, colored thin film of poly(this compound) deposited on the ITO substrate. The color of the film will depend on its oxidation state.

Protocol 2: Chemical Oxidative Polymerization

This method is suitable for producing larger quantities of the polymer powder.[5]

Objective: To synthesize poly(this compound) powder.

Materials:

  • This compound (monomer)

  • Anhydrous chloroform (CHCl₃) or nitrobenzene (C₆H₅NO₂) (solvent)

  • Iron(III) chloride (FeCl₃), anhydrous (oxidant)

  • Methanol (for washing)

  • Ammonia solution (for de-doping)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere setup (e.g., Schlenk line)

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup:

    • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

    • Dissolve this compound (e.g., 10 mmol) in anhydrous chloroform (e.g., 100 mL) in the flask under a nitrogen atmosphere.

  • Oxidant Solution Preparation:

    • In a separate dry flask, prepare a solution of anhydrous FeCl₃ (e.g., 40 mmol, 4:1 molar ratio to monomer) in a minimal amount of anhydrous chloroform or in a compatible solvent in which it is soluble.

  • Polymerization:

    • Cool the monomer solution to 0 °C using an ice bath.

    • Add the FeCl₃ solution dropwise to the stirred monomer solution over a period of 30 minutes.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours under nitrogen.

    • A dark precipitate of the polymer should form.

  • Work-up and Purification:

    • Pour the reaction mixture into a large volume of methanol (e.g., 500 mL) to precipitate the polymer completely.

    • Collect the precipitate by filtration using a Büchner funnel.

    • Wash the polymer powder extensively with methanol until the filtrate is colorless to remove residual oxidant and oligomers.

    • To obtain the neutral (de-doped) form of the polymer, stir the powder in a dilute ammonia solution for several hours.

    • Filter the polymer again and wash with deionized water until the filtrate is neutral.

    • Dry the final polymer powder in a vacuum oven at 40-50 °C for 24 hours.

Expected Results: A dark, solid powder of poly(this compound).

Quantitative Data (Illustrative Examples)

Table 1: Electrochemical Polymerization Parameters for Substituted Thiophenes.

MonomerOxidation Potential (V vs. Ag/AgCl)Polymerization MethodSupporting ElectrolyteSolventResulting Polymer PropertiesReference
3-Thiophenecarboxylic acid1.8Cyclic VoltammetryTBAPAcetonitrileElectroactive, colored film[6]
3,4-Dicyanothiophene(Expected to be high)----
Thiophene1.6 - 1.8Cyclic VoltammetryLiClO₄AcetonitrileConductive, blue/black film[4]

Table 2: Chemical Oxidative Polymerization Data for Substituted Thiophenes.

MonomerOxidant (Molar Ratio)SolventYield (%)Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)Reference
ThiopheneFeCl₃ (4:1)Chloroform~30-502,000 - 10,0002.0 - 4.5
3-AlkylthiophenesFeCl₃ (4:1)Chloroform>9010,000 - 50,0001.5 - 2.5

Applications in Research and Drug Development

The unique structure of poly(this compound) suggests several potential applications:

  • Drug Delivery: The polymer backbone can be designed to be biodegradable, and the pendant nitrile groups can be hydrolyzed to carboxylic acids, which can then be used to conjugate drugs for controlled release applications.[7]

  • Biosensors: The electronic properties of the polymer can be modulated upon interaction with biological molecules. The nitrile groups can also be modified with recognition elements (e.g., antibodies, enzymes) to create highly specific biosensors.

  • Antimicrobial Surfaces: Polymers containing nitrile groups have been investigated for their antimicrobial properties.[1] Poly(this compound) could be used as a coating for medical devices to prevent biofilm formation.

  • Organic Electronics: The electron-withdrawing nature of the nitrile groups is expected to lower the LUMO level of the polymer, making it a potential n-type semiconductor for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Visualizations

Polymerization Workflow

G cluster_electrochem Electrochemical Polymerization cluster_chem Chemical Oxidative Polymerization el_start Prepare Monomer & Electrolyte Solution el_cell Assemble 3-Electrode Cell el_start->el_cell el_poly Potentiodynamic Polymerization (CV) el_cell->el_poly el_wash Rinse with Solvent el_poly->el_wash el_dry Dry Polymer Film el_wash->el_dry el_prod Polymer Thin Film el_dry->el_prod ch_start Dissolve Monomer in Anhydrous Solvent ch_oxidant Add Oxidant (FeCl3) Solution ch_start->ch_oxidant ch_poly Stir for 24h at RT ch_oxidant->ch_poly ch_precip Precipitate in Methanol ch_poly->ch_precip ch_wash Wash and Purify ch_precip->ch_wash ch_dry Dry Polymer Powder ch_wash->ch_dry ch_prod Polymer Powder ch_dry->ch_prod G cluster_mods Potential Modifications of Nitrile Groups start Poly(this compound) hydrolysis Hydrolysis start->hydrolysis H+ / H2O reduction Reduction start->reduction LiAlH4 or H2/Catalyst cycloaddition Cycloaddition start->cycloaddition NaN3 carboxylic_acid Polymer with Carboxylic Acid Groups (for drug conjugation) hydrolysis->carboxylic_acid amine Polymer with Amine Groups (for further functionalization) reduction->amine tetrazole Polymer with Tetrazole Groups (bioisostere of carboxylic acid) cycloaddition->tetrazole G analyte Target Analyte (e.g., Glucose) receptor Recognition Element (e.g., Glucose Oxidase) analyte->receptor Binding polymer Poly(this compound) Film receptor->polymer Immobilized on signal Measurable Electrical Signal receptor->signal Generates electrode Electrode Surface polymer->electrode Coated on

References

Application Notes and Protocols for Thiophene-2,3-dicarbonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiophene-2,3-dicarbonitrile is a highly versatile precursor in heterocyclic chemistry. Its two adjacent nitrile groups are activated for nucleophilic addition and cyclization reactions, making it an ideal building block for the synthesis of a wide range of fused heterocyclic systems. These resulting compounds, such as thieno[2,3-b]pyridines and thieno[2,3-d]pyrimidines, are significant scaffolds in medicinal chemistry and materials science due to their diverse biological and electronic properties. This document provides detailed experimental protocols for key reactions involving this compound, aimed at researchers, scientists, and professionals in drug development.

Core Reactivity of this compound

The primary reaction pathways for this compound involve its reaction with binucleophiles, leading to the formation of fused five- or six-membered rings. The electron-withdrawing nature of the nitrile groups facilitates these transformations.

G cluster_start Starting Material cluster_reagents Binucleophiles cluster_products Fused Heterocyclic Products Thiophene This compound Reagent1 Active Methylene Compounds Reagent2 Hydrazines Reagent3 Amines / Amidines Product1 Thieno[2,3-b]pyridines Reagent1->Product1 Cyclization Product2 Thieno[2,3-d]pyrimidines Reagent2->Product2 Cyclization Product3 Other Fused Systems Reagent3->Product3 Cyclization G start Start step1 1. Mix this compound and Active Methylene Compound in Ethanol start->step1 step2 2. Add Base Catalyst (e.g., Piperidine) step1->step2 step3 3. Heat to Reflux (4-8 hours) step2->step3 step4 4. Cool to Room Temperature step3->step4 step5 5. Filter Precipitate step4->step5 step6 6. Wash with Cold Ethanol and Dry step5->step6 end End Product: Thieno[2,3-b]pyridine step6->end G cluster_path1 Path A: Direct Cyclization cluster_path2 Path B: Stepwise Synthesis A_start This compound + Formamidine A_step1 Reflux in Ethanol with NaOEt A_start->A_step1 A_end 4-Aminothieno[2,3-d]pyrimidine A_step1->A_end B_start 3-Aminothieno[2,3-b]pyridine B_step1 1. React with Triethyl Orthoformate (Intermediate Formation) B_start->B_step1 B_step2 2. React with Hydrazine Hydrate (Cyclization) B_step1->B_step2 B_end Fused Pyridothienopyrimidine B_step2->B_end

Troubleshooting & Optimization

Technical Support Center: Synthesis of Thiophene-2,3-dicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of thiophene-2,3-dicarbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two primary and most effective methods for the synthesis of this compound are:

  • The Rosenmund-von Braun Reaction: This method involves the cyanation of a 2,3-dihalothiophene, typically 2,3-dibromothiophene, using a cyanide source like copper(I) cyanide (CuCN).

  • The Gewald Reaction followed by diazotization and cyanation: This multi-step approach begins with the Gewald reaction to synthesize a 2-aminothiophene-3-carbonitrile derivative. The amino group is then converted to a diazonium salt, which is subsequently displaced by a cyanide group in a Sandmeyer-type reaction.

Q2: I am experiencing low yields in my Rosenmund-von Braun synthesis of this compound. What are the likely causes?

A2: Low yields in this reaction can often be attributed to several factors:

  • Purity of Starting Materials: Ensure your 2,3-dihalothiophene and copper(I) cyanide are of high purity. Impurities in the starting materials can interfere with the reaction.

  • Reaction Temperature: The Rosenmund-von Braun reaction typically requires high temperatures (150-250 °C). Inadequate heating can lead to incomplete reaction.

  • Solvent Choice: High-boiling polar aprotic solvents like DMF, NMP, or quinoline are generally used. The choice of solvent can significantly impact the reaction rate and yield.

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress by TLC or GC can help determine the optimal reaction time.

  • Incomplete Halogen Exchange: In some cases, only one of the halogen atoms may be substituted, leading to the formation of 2-bromo-3-cyanothiophene as a major byproduct.

Q3: What are the common challenges encountered during the purification of this compound?

A3: Purification of this compound can be challenging due to the nature of the reaction byproducts.

  • Removal of Copper Salts: The use of copper cyanide results in copper-containing byproducts that need to be efficiently removed during workup. This is typically achieved by washing the reaction mixture with an aqueous solution of a complexing agent like ethylenediamine or an ammonia solution.

  • Separation from Byproducts: Byproducts such as partially substituted thiophenes or polymerized materials can be difficult to separate. Column chromatography on silica gel is a common purification method. A careful selection of the eluent system is crucial for good separation. Recrystallization from a suitable solvent can also be an effective final purification step.

Q4: Can the Gewald reaction be directly used to synthesize this compound?

A4: The Gewald reaction is a powerful method for synthesizing polysubstituted 2-aminothiophenes.[1][2] It does not directly yield this compound. However, it is a key step in a multi-step synthesis where a 2-aminothiophene-3-carbonitrile is first prepared and then converted to the dicarbonitrile. The choice of starting materials in the Gewald reaction is crucial to obtain the desired substitution pattern.[3]

Troubleshooting Guides

Rosenmund-von Braun Reaction Troubleshooting
Issue Possible Cause(s) Troubleshooting Steps
Low or No Conversion of Starting Material - Insufficient reaction temperature.- Low-quality reagents.- Inappropriate solvent.- Ensure the reaction is heated to the optimal temperature (typically 150-250 °C).- Use high-purity 2,3-dibromothiophene and copper(I) cyanide.- Consider using a high-boiling polar aprotic solvent like NMP or quinoline.
Formation of Monocyanated Byproduct (e.g., 2-bromo-3-cyanothiophene) - Insufficient reaction time.- Stoichiometry of reagents.- Increase the reaction time and monitor the reaction progress.- Use a slight excess of copper(I) cyanide.
Dark, Tarry Reaction Mixture - Polymerization of starting materials or products at high temperatures.- Consider lowering the reaction temperature slightly and extending the reaction time.- Ensure an inert atmosphere to prevent oxidative side reactions.
Difficult Purification - Incomplete removal of copper salts.- Co-elution of byproducts during chromatography.- During workup, wash the organic extract thoroughly with an aqueous ammonia or ethylenediamine solution to remove copper salts.- Optimize the solvent system for column chromatography. A gradient elution might be necessary.- Consider recrystallization after column chromatography for final purification.
Gewald Reaction and Subsequent Cyanation Troubleshooting
Issue Possible Cause(s) Troubleshooting Steps
Low Yield in Gewald Reaction - Incorrect stoichiometry of reactants.- Ineffective base catalyst.- Low reaction temperature.- Optimize the molar ratios of the carbonyl compound, active methylene nitrile, and sulfur.- Triethylamine or morpholine are common catalysts; ensure the appropriate amount is used.- The reaction is often carried out at reflux; ensure adequate heating.
Formation of Regioisomers in Gewald Reaction - Nature of the starting carbonyl compound.- Careful selection of the ketone or aldehyde is crucial to direct the cyclization to the desired regioisomer.[3]
Low Yield in Sandmeyer-type Cyanation - Incomplete diazotization.- Decomposition of the diazonium salt.- Ineffective copper catalyst.- Perform the diazotization at low temperatures (0-5 °C) to prevent decomposition of the diazonium salt.- Use freshly prepared copper(I) cyanide for the cyanation step.
Handling of Diazonium Salts - Diazonium salts can be unstable and potentially explosive when isolated.- It is highly recommended to use the diazonium salt solution immediately in the subsequent cyanation step without isolation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Rosenmund-von Braun Reaction

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Materials:

  • 2,3-Dibromothiophene

  • Copper(I) cyanide (CuCN)

  • N-Methyl-2-pyrrolidone (NMP) or quinoline

  • Aqueous ammonia or ethylenediamine solution

  • Dichloromethane or other suitable organic solvent

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography eluent

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-dibromothiophene (1.0 eq) and copper(I) cyanide (2.2 eq).

  • Add N-Methyl-2-pyrrolidone (NMP) as the solvent.

  • Heat the reaction mixture to reflux (approximately 202-204 °C for NMP) and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into an aqueous ammonia or ethylenediamine solution and stir vigorously for 1-2 hours to complex with copper salts.

  • Extract the aqueous mixture with dichloromethane.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

  • Further purification can be achieved by recrystallization.

Quantitative Data Summary (Representative)

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
2,3-DibromothiopheneCuCNNMP202-2041860-75
2,3-DichlorothiopheneCuCNQuinoline2371255-70

Yields are highly dependent on reaction scale and purification efficiency.

Protocol 2: Synthesis of 2-Aminothiophene-3-carbonitrile via Gewald Reaction

This protocol describes a general procedure for the first step of a two-step synthesis towards this compound.

Materials:

  • A suitable α-mercaptoaldehyde or α-mercaptoketone

  • Malononitrile

  • Ethanol

  • Triethylamine or morpholine (catalyst)

Procedure:

  • In a round-bottom flask, dissolve the α-mercaptocarbonyl compound (1.0 eq) and malononitrile (1.0 eq) in ethanol.

  • Add a catalytic amount of triethylamine or morpholine.

  • Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Visualizations

Rosenmund_von_Braun_Workflow Start Start: 2,3-Dibromothiophene Reaction React with CuCN in NMP (150-250 °C) Start->Reaction Workup Aqueous Workup (Ammonia or Ethylenediamine) Reaction->Workup Extraction Extraction with Organic Solvent Workup->Extraction Purification Column Chromatography and/or Recrystallization Extraction->Purification End Product: this compound Purification->End

Workflow for the Rosenmund-von Braun Synthesis.

Gewald_Sandmeyer_Workflow cluster_gewald Gewald Reaction cluster_sandmeyer Sandmeyer-type Reaction Gewald_Start α-Mercaptocarbonyl + Malononitrile + Sulfur Gewald_Reaction Base-catalyzed Condensation Gewald_Start->Gewald_Reaction Gewald_Product 2-Aminothiophene- 3-carbonitrile Gewald_Reaction->Gewald_Product Diazotization Diazotization (NaNO2, HCl) 0-5 °C Gewald_Product->Diazotization Cyanation Cyanation (CuCN) Diazotization->Cyanation Final_Product This compound Cyanation->Final_Product

Two-step synthesis via Gewald and Sandmeyer-type reactions.

Troubleshooting_Logic Start Low Yield of This compound Check_Reaction_Type Which synthetic route? Start->Check_Reaction_Type Rosenmund Rosenmund-von Braun Check_Reaction_Type->Rosenmund Rosenmund Gewald Gewald/Sandmeyer Check_Reaction_Type->Gewald Gewald RB_Check_Temp Check Reaction Temperature (150-250 °C) Rosenmund->RB_Check_Temp RB_Check_Reagents Check Reagent Purity (Dihalothiophene, CuCN) Rosenmund->RB_Check_Reagents RB_Check_Time Increase Reaction Time Rosenmund->RB_Check_Time RB_Check_Solvent Verify Solvent (NMP, Quinoline) Rosenmund->RB_Check_Solvent G_Check_Gewald Troubleshoot Gewald Reaction (Stoichiometry, Catalyst, Temp) Gewald->G_Check_Gewald G_Check_Diazotization Check Diazotization Conditions (Low Temp, Fresh Reagents) Gewald->G_Check_Diazotization G_Check_Cyanation Check Cyanation Step (Fresh CuCN) Gewald->G_Check_Cyanation

Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of Thiophene-2,3-dicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of thiophene-2,3-dicarbonitrile by column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The most commonly used stationary phase for the purification of thiophene derivatives, including this compound, is silica gel (SiO2) with a mesh size of 230-400. Alumina (Al2O3) can also be used, but silica gel is generally the first choice.

Q2: How do I choose the best mobile phase (solvent system) for my separation?

A2: The optimal mobile phase should be determined using Thin Layer Chromatography (TLC) prior to running the column. A good starting point is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent such as ethyl acetate or dichloromethane.[1] The goal is to achieve a retention factor (Rf) for this compound between 0.2 and 0.4 on the TLC plate.[2]

Q3: My compound is not moving from the baseline on the TLC plate, even with a high concentration of ethyl acetate. What should I do?

A3: If your compound remains at the baseline, the mobile phase is not polar enough. You can increase the polarity by adding a small amount of a more polar solvent, such as methanol, to your ethyl acetate/hexane mixture. However, it is generally advised not to exceed 10% methanol as it can dissolve the silica gel.[1]

Q4: My compound runs with the solvent front on the TLC plate. What does this mean?

A4: An Rf value near the solvent front indicates that the mobile phase is too polar. You should decrease the polarity by increasing the proportion of the non-polar solvent (e.g., hexane) in your solvent system.[3]

Q5: What are some common impurities I might encounter during the synthesis of this compound?

A5: Common synthetic routes to thiophenes, such as the Gewald or Paal-Knorr synthesis, may result in impurities like unreacted starting materials, partially reacted intermediates, or polymeric byproducts.[4][5] The specific impurities will depend on the synthetic method used. Careful analysis of your crude product by TLC against the starting materials is crucial for identifying impurity spots.

Troubleshooting Guide

Problem Possible Cause Solution
Poor Separation of Spots on TLC The polarity of the solvent system is not optimal.Systematically test different ratios of your chosen polar and non-polar solvents. If separation is still poor, try a different solvent system (e.g., switch from ethyl acetate/hexane to dichloromethane/hexane).[1]
Streaking of the Compound on the TLC Plate or Column The compound may be too concentrated, or it might be acidic or basic, leading to strong interactions with the silica gel.Dilute your sample before loading it onto the column. If streaking persists, you can add a small amount (0.5-1%) of a modifier to the mobile phase, such as triethylamine for basic compounds or acetic acid for acidic compounds.[1]
The Compound is Not Eluting from the Column The mobile phase is not polar enough, or the compound may have degraded on the silica.Gradually increase the polarity of the mobile phase (gradient elution). If the compound still does not elute, it may have decomposed. To test for stability, spot your compound on a TLC plate, let it sit for a few hours, and then develop it to see if any new spots have formed.
Co-elution of the Product with an Impurity The polarity of the product and the impurity are very similar in the chosen solvent system.Try a different solvent system with different selectivity. For example, if you are using an ethyl acetate/hexane system, try a dichloromethane/hexane or a toluene/hexane system. Sometimes a three-component mobile phase can improve separation.
Low Recovery of the Purified Compound The compound may be partially retained on the column, or some fractions containing the product may have been discarded.Ensure all fractions are carefully analyzed by TLC before being combined or discarded. If the compound is highly polar, it may be necessary to flush the column with a very polar solvent (e.g., 10% methanol in dichloromethane) at the end of the purification to recover any remaining product.

Quantitative Data Summary

The following table summarizes typical parameters for the column chromatography of thiophene derivatives. Note that these are starting points and should be optimized for your specific sample using TLC.

Parameter Typical Values Notes
Stationary Phase Silica Gel (230-400 mesh)Standard choice for many organic compounds.
Mobile Phase Systems Hexane/Ethyl Acetate, Hexane/DichloromethaneThe ratio should be optimized via TLC.
Optimal Rf on TLC 0.2 - 0.4Provides good separation on the column.[2]
Loading Method Dry or Wet LoadingDry loading is preferred if the compound has low solubility in the mobile phase.
Elution Method Isocratic or GradientGradient elution (gradually increasing polarity) can be useful for separating compounds with a wide range of polarities.[6]
Expected Recovery Yield 70-90%Highly dependent on the purity of the crude material and the optimization of the chromatographic conditions.

Detailed Experimental Protocol

This protocol provides a general procedure for the purification of this compound by column chromatography.

1. Preparation of the Mobile Phase:

  • Based on preliminary TLC analysis, prepare an appropriate mobile phase. For example, if an Rf of ~0.3 was obtained with 20% ethyl acetate in hexane, prepare a larger volume of this solvent mixture.

2. Column Packing (Slurry Method):

  • Secure a glass chromatography column vertically to a clamp stand.

  • Place a small plug of cotton or glass wool at the bottom of the column.[7]

  • Add a thin layer of sand over the plug.[7]

  • In a beaker, create a slurry of silica gel in your chosen mobile phase.[7]

  • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and to dislodge any air bubbles.[7]

  • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.[7]

3. Sample Loading (Dry Loading Method):

  • Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.

  • Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Apply gentle pressure (if using flash chromatography) or allow the solvent to flow through by gravity.

  • Collect the eluting solvent in a series of numbered fractions.[6]

5. Analysis of Fractions:

  • Analyze the collected fractions by TLC to identify which ones contain the pure this compound.

  • Combine the pure fractions.

6. Solvent Removal:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

G cluster_0 Troubleshooting Workflow start Start Purification tlc Run TLC with Crude Material start->tlc rf_check Is Rf between 0.2-0.4? tlc->rf_check adjust_solvent Adjust Solvent Polarity rf_check->adjust_solvent No pack_column Pack Column with Silica Gel rf_check->pack_column Yes adjust_solvent->tlc load_sample Load Sample pack_column->load_sample run_column Run Column & Collect Fractions load_sample->run_column analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions separation_check Good Separation? analyze_fractions->separation_check combine_pure Combine Pure Fractions separation_check->combine_pure Yes troubleshoot Troubleshoot Separation separation_check->troubleshoot No evaporate Evaporate Solvent combine_pure->evaporate end_product Pure this compound evaporate->end_product troubleshoot->adjust_solvent

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Synthesis of Thiophene-2,3-dicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of thiophene-2,3-dicarbonitrile.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Low or No Product Yield

Question: I am getting a very low yield, or no desired product at all. What are the common causes and how can I improve it?

Answer: Low yields are a frequent issue in organic synthesis. Consider the following factors:

  • Purity of Starting Materials: The purity of your starting materials, such as a di-substituted thiophene precursor or reagents for a Gewald-type reaction, is critical. Impurities can interfere with the reaction.

    • Solution: Ensure all starting materials are of high purity. Recrystallize or distill starting materials if necessary.

  • Reaction Conditions:

    • Temperature: The reaction temperature may not be optimal. Some reactions, like cyanation, often require heating to proceed at a reasonable rate, while others might need cooling to prevent side reactions.

    • Solution: Carefully control the reaction temperature. Experiment with slight variations to find the optimal condition.

    • Reaction Time: The reaction may not have gone to completion, or prolonged reaction times may lead to product decomposition.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Moisture and Air Sensitivity: Some reagents used in thiophene synthesis, particularly organometallic intermediates, can be sensitive to moisture and air.

    • Solution: Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

Presence of Impurities and Side Products

Question: My final product is impure. What are the likely impurities and how can I remove them?

Answer: The nature of impurities will depend on the synthetic route.

  • Unreacted Starting Materials: Incomplete reactions will leave starting materials in your product mixture.

    • Solution: Monitor the reaction to ensure completion. Purification via column chromatography is usually effective in removing unreacted starting materials.

  • Side Products from Cyanation: If using a di-halo-thiophene precursor, mono-cyanated thiophene is a common side product. Over-reaction or side reactions with the solvent (e.g., DMF) can also occur at high temperatures.

    • Solution: Carefully control the stoichiometry of the cyanide source. Optimize the reaction temperature and time to minimize side product formation. Column chromatography is the most effective method for separating the desired dinitrile from the mono-nitrile and other byproducts.

  • Impurities from Gewald-type Synthesis: If preparing a 2-amino-3-cyanothiophene precursor, common impurities include unreacted starting materials (ketone/aldehyde, activated nitrile, sulfur) and polymeric materials.

    • Solution: Purification of the aminothiophene intermediate by recrystallization or column chromatography before proceeding to the next step is crucial.

Purification Challenges

Question: I am having difficulty purifying my this compound. What are the best methods?

Answer:

  • Column Chromatography: This is the most common and effective method for separating this compound from reaction impurities. A systematic approach to solvent system screening is recommended. Start with a non-polar solvent system (e.g., hexane/ethyl acetate or hexane/dichloromethane) and gradually increase the polarity.

  • Recrystallization: If the crude product is a solid, recrystallization can be an effective purification technique to achieve high purity. Experiment with different solvents to find one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of solvents, such as ethyl acetate/hexane, may also be effective.

Experimental Protocols

Below are detailed methodologies for key experiments related to the synthesis and purification of this compound.

Protocol 1: Synthesis of 2,2′-Bithiophene-3,3′-dicarbonitrile (A Model for Dicyanation)

This protocol for a related compound illustrates a common method for introducing nitrile groups onto a thiophene ring system.

Materials:

  • 3,3′-dibromo-2,2′-bithiophene

  • Copper(I) cyanide (CuCN)

  • Dimethylformamide (DMF)

  • Aqueous ammonia solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate (for eluent)

Procedure:

  • To a solution of 3,3′-dibromo-2,2′-bithiophene (19.24 mmol) in 50 ml of DMF, add Copper(I) cyanide (57.72 mmol).

  • Heat the mixture at 150°C (423 K) for 32 hours under a nitrogen atmosphere.

  • After cooling to room temperature, add 50 ml of aqueous ammonia solution and stir for 4 hours at room temperature.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water (3 x 100 ml) and dry over anhydrous sodium sulfate.

  • Concentrate the solution under vacuum to obtain a crude solid.

  • Purify the crude solid by column chromatography on silica gel using a 4:1 mixture of hexanes and ethyl acetate as the eluent to yield the pure product.[1]

Protocol 2: Purification by Recrystallization

This protocol outlines a general procedure for the purification of a solid thiophene derivative.

Materials:

  • Crude solid this compound

  • Recrystallization solvent(s) (e.g., ethanol, ethyl acetate, hexane, or a mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask and tubing

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the solution has reached room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper or transfer them to a watch glass to dry. For more thorough drying, a vacuum oven can be used.

Data Presentation

The following tables summarize quantitative data for a representative synthesis of a dicyanated thiophene derivative.

Table 1: Reaction Conditions and Yield for 2,2′-Bithiophene-3,3′-dicarbonitrile Synthesis

ParameterValueReference
Starting Material3,3′-dibromo-2,2′-bithiophene[1]
ReagentCopper(I) cyanide[1]
SolventDMF[1]
Temperature150 °C[1]
Reaction Time32 hours[1]
Yield40%[1]

Table 2: Spectroscopic Data for 2,2′-Bithiophene-3,3′-dicarbonitrile

TechniqueDataReference
IR (KBr, cm⁻¹)2221.0 (ν C≡N)[1]
¹H NMR (CDCl₃, 500.13 MHz)δ 7.37 (d, J = 5.36 Hz, 2H), 7.53 (d, J = 5.36 Hz, 2H)[1]
¹³C NMR (CDCl₃, 125.75 MHz)δ 110.0, 114.5, 128.3, 130.4, 141.0 ppm[1]

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low or No Yield CheckPurity Check Starting Material Purity Start->CheckPurity CheckConditions Review Reaction Conditions Start->CheckConditions CheckAtmosphere Verify Inert Atmosphere Start->CheckAtmosphere PurifySM Purify Starting Materials CheckPurity->PurifySM Impurities detected Success Improved Yield CheckPurity->Success Purity OK OptimizeTemp Optimize Temperature CheckConditions->OptimizeTemp OptimizeTime Optimize Reaction Time CheckConditions->OptimizeTime UseDry Use Anhydrous Solvents/Glassware CheckAtmosphere->UseDry Moisture/Air suspected CheckAtmosphere->Success Atmosphere OK PurifySM->Success OptimizeTemp->Success OptimizeTime->Success UseDry->Success

Caption: Troubleshooting flowchart for addressing low product yield.

Experimental Workflow for Synthesis and Purification

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Combine Reactants (e.g., Dihalothiophene + CuCN) Reaction Heat under Inert Atmosphere Start->Reaction Workup Aqueous Workup (e.g., Ammonia Quench) Reaction->Workup Extraction Solvent Extraction Workup->Extraction Drying Dry Organic Layer Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Crude Crude Product Evaporation->Crude Purify Column Chromatography or Recrystallization Crude->Purify Pure Pure this compound Purify->Pure

References

Technical Support Center: Synthesis of Thiophene-2,3-dicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of thiophene-2,3-dicarbonitrile. The guidance focuses on identifying and mitigating common side reactions to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are the critical steps?

A common and efficient method for synthesizing substituted thiophenes is the Gewald reaction, which yields a 2-aminothiophene-3-carbonitrile precursor. This precursor is then converted to the target this compound, typically via a Sandmeyer-type reaction. The critical steps are the initial Knoevenagel condensation in the Gewald reaction and the subsequent diazotization and cyanation.

Q2: My Gewald reaction is not proceeding or the yield is very low. What should I check first?

The most crucial initial step of the Gewald reaction is the Knoevenagel condensation. If this fails, the thiophene ring cannot be formed. Key aspects to verify are the quality of your starting materials (ketone/aldehyde and malononitrile) and the choice and amount of the base catalyst.

Q3: What are the common byproducts in the Gewald synthesis of the 2-aminothiophene-3-carbonitrile precursor?

Common byproducts include unreacted starting materials, the intermediate from the Knoevenagel condensation (an α,β-unsaturated nitrile), and polymeric materials. These often arise from incomplete reactions or suboptimal reaction conditions.

Q4: I am observing a significant amount of dark, insoluble material in my reaction mixture. What is it and how can I avoid it?

This is likely due to polymerization of the starting materials or intermediates, a common side reaction. To minimize this, you can try adjusting the reactant concentrations, the rate of reagent addition, or changing the solvent.

Q5: How can I purify the final this compound product?

Purification is typically achieved through column chromatography or recrystallization. For column chromatography, a gradient of ethyl acetate in hexanes is often effective. For recrystallization, solvents like ethanol, methanol, or a mixture of ethyl acetate and hexanes can be screened.

Troubleshooting Guide

Part 1: Gewald Synthesis of 2-Amino-3-cyanothiophene Precursor
Issue Potential Cause Troubleshooting Steps & Solutions
Low or No Product Yield Inefficient Knoevenagel-Cope condensation.- Base Selection: Screen different bases such as piperidine, morpholine, or triethylamine. For less reactive ketones, a stronger base may be required. - Water Removal: The condensation produces water which can inhibit the reaction. Consider using a Dean-Stark apparatus.
Poor sulfur solubility or reactivity.- Solvent Choice: Use polar solvents like ethanol, methanol, or DMF to improve sulfur solubility. - Temperature: Gently heat the reaction to 40-60°C to enhance sulfur's reactivity, but avoid excessive heat which can promote side reactions.
Steric hindrance from the ketone.- Two-Step Protocol: For sterically hindered ketones, first isolate the α,β-unsaturated nitrile from the Knoevenagel condensation, then react it with sulfur and base. - Microwave Synthesis: Microwave irradiation can improve yields and shorten reaction times for challenging substrates.
Presence of Impurities Unreacted starting materials.Increase reaction time, optimize temperature, or screen for a more effective base catalyst.
Knoevenagel-Cope intermediate present.Ensure sufficient sulfur is used and that the temperature and base are appropriate for the cyclization step.
Dimerization or polymerization.Adjust reactant concentrations, modify the rate of reagent addition, or change the solvent.
Part 2: Sandmeyer-type Synthesis of this compound
Issue Potential Cause Troubleshooting Steps & Solutions
Low Yield of Dicyanothiophene Incomplete diazotization of the 2-aminothiophene precursor.- Temperature Control: Maintain a low temperature (0-5°C) during the addition of sodium nitrite to prevent decomposition of the diazonium salt. - Acid Concentration: Ensure a sufficient excess of acid (e.g., HCl, H₂SO₄) is present to fully protonate the amine and nitrous acid.
Premature decomposition of the diazonium salt.- Temperature: Keep the reaction mixture cold throughout the diazotization and subsequent cyanation. - Light: Protect the reaction from light, as diazonium salts can be light-sensitive.
Inefficient cyanation.- Catalyst: Use a well-prepared solution of copper(I) cyanide. The purity of the catalyst is crucial. - Neutralization: Carefully neutralize the reaction mixture after cyanation to precipitate the product, avoiding extremes of pH.
Formation of Phenolic Byproducts Reaction of the diazonium salt with water.- Slow Addition: Add the diazonium salt solution slowly to the copper cyanide solution to ensure rapid reaction with the cyanide. - Concentration: Use a concentrated solution of copper cyanide.
Presence of Azo Dyes (colored impurities) Coupling of the diazonium salt with unreacted 2-aminothiophene.- Complete Diazotization: Ensure the diazotization reaction goes to completion before the cyanation step. - Temperature Control: Low temperatures suppress this side reaction.

Experimental Protocols

Protocol 1: Gewald Synthesis of 2-Amino-4,5-dimethylthiophene-3-carbonitrile
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-methyl-2-butanone (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol) in 15 mL of ethanol.

  • Catalyst Addition: To this suspension, add triethylamine (1.5 mmol).

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold ethanol. The crude product can be further purified by recrystallization from ethanol to yield the pure 2-amino-4,5-dimethylthiophene-3-carbonitrile.

Protocol 2: Synthesis of this compound via Sandmeyer-type Reaction
  • Diazotization:

    • In a 100 mL beaker, dissolve 2-aminothiophene-3-carbonitrile (1.0 mmol) in a mixture of concentrated hydrochloric acid (3 mL) and water (5 mL).

    • Cool the solution to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 mmol in 2 mL of water) dropwise, keeping the temperature below 5°C. Stir for an additional 20 minutes at this temperature.

  • Cyanation:

    • In a separate 250 mL flask, prepare a solution of copper(I) cyanide (1.2 mmol) in a solution of sodium cyanide (2.5 mmol) in water (10 mL) at 0°C.

    • Slowly add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring, maintaining the temperature below 10°C.

    • Allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 30 minutes.

  • Isolation and Purification:

    • Cool the reaction mixture and extract the product with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Visualizations

Synthesis_Pathway cluster_gewald Gewald Reaction Ketone Ketone/Aldehyde Precursor 2-Amino-3-cyanothiophene Ketone->Precursor Base (e.g., Triethylamine) Ethanol, Reflux Malononitrile Malononitrile Malononitrile->Precursor Base (e.g., Triethylamine) Ethanol, Reflux Sulfur Sulfur Sulfur->Precursor Base (e.g., Triethylamine) Ethanol, Reflux FinalProduct This compound Precursor->FinalProduct 1. NaNO₂, HCl, 0-5°C 2. CuCN Side_Reaction_Pathway Ketone Ketone Knoevenagel_Intermediate α,β-Unsaturated Nitrile (Knoevenagel Intermediate) Ketone->Knoevenagel_Intermediate Base Catalyst Malononitrile Malononitrile Malononitrile->Knoevenagel_Intermediate Base Catalyst Desired_Product 2-Aminothiophene-3-carbonitrile Knoevenagel_Intermediate->Desired_Product + Sulfur, Base Polymer Polymeric Byproducts Knoevenagel_Intermediate->Polymer Excessive Heat/ High Concentration Troubleshooting_Workflow Start Low Yield in Synthesis Check_Step Identify the problematic step: Gewald or Sandmeyer? Start->Check_Step Gewald_Issues Gewald Step Issues Check_Step->Gewald_Issues Gewald Sandmeyer_Issues Sandmeyer Step Issues Check_Step->Sandmeyer_Issues Sandmeyer Check_Gewald_Condensation Check Knoevenagel Condensation: Analyze for intermediate Gewald_Issues->Check_Gewald_Condensation Check_Diazotization Check Diazotization: Verify Temp. Control (0-5°C) Sandmeyer_Issues->Check_Diazotization Optimize_Base Optimize Base/Solvent Check_Gewald_Condensation->Optimize_Base No Intermediate Check_Sulfur Check Sulfur Reactivity: Increase Temperature/Time Check_Gewald_Condensation->Check_Sulfur Intermediate Present Purify Purify Product: Column Chromatography/ Recrystallization Optimize_Base->Purify Check_Sulfur->Purify Check_Cyanation Check Cyanation: Verify CuCN quality Check_Diazotization->Check_Cyanation Conditions OK Check_Cyanation->Purify

Technical Support Center: Optimizing Reaction Conditions for Thiophene-2,3-dicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of thiophene-2,3-dicarbonitrile.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically a two-step process: the Gewald reaction to form 2-amino-3-cyanothiophene, followed by a Sandmeyer reaction to convert the amino group to a nitrile.

Issue 1: Low Yield in Gewald Reaction for 2-Amino-3-cyanothiophene

Question: We are experiencing low yields in the Gewald synthesis of 2-amino-3-cyanothiophene from malononitrile and sulfur. What are the potential causes and how can we optimize the reaction?

Answer:

Low yields in the Gewald reaction can stem from several factors, including suboptimal reaction conditions and incomplete conversion of starting materials. Here are key parameters to investigate for optimization:

  • Reaction Conditions: The choice of catalyst, solvent, and temperature is crucial. While various bases can catalyze the reaction, the use of a conjugate acid-base pair like piperidinium borate has been shown to be effective in catalytic amounts. Microwave-assisted synthesis can also significantly reduce reaction times and improve yields.

  • Reagent Stoichiometry: Ensure accurate molar ratios of the reactants (malononitrile, a sulfur source, and a carbonyl compound if applicable). An excess of the sulfur source is sometimes used.

  • Reaction Monitoring: Closely monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time and prevent the formation of byproducts from prolonged reaction times or excessive heating.

Quantitative Data Summary: Optimization of Gewald Reaction Conditions

CatalystSolventTemperature (°C)TimeYield (%)Reference
DiethylamineEthanolAmbient-High[1]
Piperidinium Borate (20 mol%)EtOH/H₂O (9:1)10025 min96[2]
None (Ball-milling)Solvent-free-30 min93-97[3]
Triethylamine---82[4]
MicrowaveEthanol12046 min-[3]
Issue 2: Difficulties in the Sandmeyer Reaction for this compound

Question: We are struggling with the Sandmeyer cyanation of 2-amino-3-cyanothiophene. The reaction is not proceeding to completion, and we observe the formation of side products. How can we improve this step?

Answer:

The Sandmeyer reaction involves the diazotization of the primary aromatic amine followed by reaction with a copper(I) cyanide salt. Challenges in this step often relate to the stability of the diazonium salt and the reactivity of the copper cyanide.

  • Diazotization Conditions: The diazotization of heteroaromatic amines can be challenging. It is critical to maintain a low temperature (typically 0-5 °C) to ensure the stability of the diazonium salt. The choice of acid (e.g., hydrochloric acid, sulfuric acid) and the rate of addition of sodium nitrite are also important parameters to control.

  • Copper(I) Cyanide Solution: The quality and preparation of the copper(I) cyanide solution are vital. Ensure the copper(I) cyanide is freshly prepared or of high purity. The reaction is typically carried out in a buffered solution to maintain the optimal pH for the reaction.

  • Side Reactions: Side reactions can include the formation of phenols (from reaction with water), biaryl compounds, and tars. Minimizing the reaction time and maintaining a low temperature can help reduce the formation of these byproducts. The use of tert-butyl nitrite in a non-aqueous solvent like acetonitrile can sometimes provide a cleaner reaction.

Experimental Protocol: Synthesis of this compound

This protocol is a composite of established procedures for the Gewald and Sandmeyer reactions.

Step 1: Synthesis of 2-Amino-3-cyanothiophene (Gewald Reaction)

  • Reagents: Malononitrile, elemental sulfur, and a suitable ketone or aldehyde (e.g., cyclohexanone or acetone). A base catalyst such as diethylamine or piperidine is used. Ethanol is a common solvent.

  • Procedure:

    • In a round-bottom flask, dissolve malononitrile and the carbonyl compound in ethanol.

    • Add elemental sulfur to the mixture.

    • Slowly add the base catalyst while stirring at room temperature.

    • The reaction is often exothermic. Maintain the temperature as per the optimized conditions, which may range from ambient to reflux.

    • Monitor the reaction by TLC.

    • Upon completion, the product can be isolated by filtration and purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of this compound (Sandmeyer Reaction)

  • Reagents: 2-Amino-3-cyanothiophene, sodium nitrite, a strong acid (e.g., HCl), and copper(I) cyanide.

  • Procedure:

    • Diazotization: Dissolve 2-amino-3-cyanothiophene in an aqueous solution of the strong acid at 0-5 °C. Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5 °C. Stir for a short period (e.g., 30 minutes) to ensure complete formation of the diazonium salt.

    • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide. Add the cold diazonium salt solution to the copper(I) cyanide solution. The reaction mixture is often gently warmed to facilitate the decomposition of the diazonium salt and the formation of the nitrile.

    • Work-up: After the reaction is complete (indicated by the cessation of nitrogen evolution), the product is typically isolated by extraction with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated.

    • Purification: The crude this compound can be purified by column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Gewald reaction?

A1: The base acts as a catalyst to promote the initial Knoevenagel condensation between the active methylene compound (malononitrile) and the carbonyl compound. It also facilitates the subsequent steps of the reaction cascade.[5]

Q2: My 2-amino-3-cyanothiophene product from the Gewald reaction is impure. What are the likely impurities and how can I remove them?

A2: Common impurities include unreacted starting materials, elemental sulfur, and polymeric byproducts. Recrystallization from ethanol is often effective for purification. If recrystallization is insufficient, column chromatography on silica gel can be employed.

Q3: The diazonium salt of 2-amino-3-cyanothiophene appears to be unstable even at low temperatures. What can I do?

A3: The stability of diazonium salts of heterocyclic amines can be problematic. Using a non-aqueous diazotization method, for example, with an alkyl nitrite like tert-butyl nitrite in a solvent such as acetonitrile, can sometimes improve stability and lead to cleaner reactions.

Q4: What are the common byproducts in the Sandmeyer cyanation of 2-amino-3-cyanothiophene?

A4: The primary byproduct is often the corresponding phenol, formed by the reaction of the diazonium salt with water. Other potential byproducts include biaryl compounds formed from radical coupling. To minimize phenol formation, it is crucial to maintain anhydrous or near-anhydrous conditions if possible and to work at low temperatures.

Q5: Can I use other cyanide sources for the Sandmeyer reaction?

A5: While copper(I) cyanide is traditional, other cyanide sources have been explored. For instance, the use of TMSCN with a Cu₂O catalyst has been reported for the cyanation of arenediazonium salts.[6] However, the optimization for your specific substrate would be necessary.

Visualizations

Experimental_Workflow General Experimental Workflow for this compound Synthesis cluster_gewald Step 1: Gewald Reaction cluster_sandmeyer Step 2: Sandmeyer Reaction Start Malononitrile + Sulfur + Carbonyl Compound Reaction_G Base Catalyst (e.g., Diethylamine) Solvent (e.g., Ethanol) Temperature Control Start->Reaction_G Isolation_G Filtration & Recrystallization Reaction_G->Isolation_G Product_G 2-Amino-3-cyanothiophene Isolation_G->Product_G Start_S 2-Amino-3-cyanothiophene Product_G->Start_S Diazotization NaNO2, Strong Acid (e.g., HCl) 0-5 °C Start_S->Diazotization Diazonium_Salt Thiophene-2-diazonium-3-carbonitrile Salt Diazotization->Diazonium_Salt Cyanation CuCN Solution Gentle Warming Diazonium_Salt->Cyanation Workup Extraction & Purification Cyanation->Workup Final_Product This compound Workup->Final_Product

Caption: General experimental workflow for the two-step synthesis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield cluster_gewald_troubleshoot Gewald Reaction Issues cluster_sandmeyer_troubleshoot Sandmeyer Reaction Issues Start Low Yield Observed Check_G_Conditions Review Reaction Conditions (Catalyst, Solvent, Temp) Start->Check_G_Conditions Check_S_Temp Verify Low Temperature (0-5 °C) for Diazotization Start->Check_S_Temp Check_G_Purity Analyze Starting Material Purity Check_G_Conditions->Check_G_Purity Optimize_G_Time Optimize Reaction Time via TLC Check_G_Purity->Optimize_G_Time Solution_G Adjust Catalyst/Solvent/Temp Use Pure Reagents Stop Reaction at Optimal Point Optimize_G_Time->Solution_G Check_CuCN Assess CuCN Quality and Preparation Check_S_Temp->Check_CuCN Check_Side_Products Analyze for Side Products (e.g., Phenol) Check_CuCN->Check_Side_Products Solution_S Strict Temperature Control Use Fresh/High-Purity CuCN Consider Anhydrous Conditions Check_Side_Products->Solution_S

Caption: Logical workflow for troubleshooting low yields in the synthesis of this compound.

References

Technical Support Center: Thiophene-2,3-dicarbonitrile Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance on the stability and degradation of thiophene-2,3-dicarbonitrile. Understanding the stability profile of this compound is critical for its handling, storage, and application in research and pharmaceutical development. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Troubleshooting Guide

This guide addresses specific issues related to the instability and degradation of this compound.

Issue Potential Cause(s) Recommended Action(s)
Discoloration of solid compound (e.g., yellowing) Exposure to light, air (oxidation), or moisture.Store this compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at the recommended storage temperature (2-8°C).[1] Minimize exposure to ambient light and air during handling.
Appearance of new, unexpected peaks in HPLC analysis of a freshly prepared solution Onset of degradation upon dissolution in a particular solvent. Reactivity with the solvent.Prepare solutions fresh before use. If immediate use is not possible, store solutions at low temperatures (2-8°C) and protect from light. Evaluate the compatibility of the solvent with this compound by analyzing the solution at different time points after preparation. Consider using aprotic solvents if hydrolysis is suspected.
Decreased purity of the compound over time during storage Improper storage conditions leading to slow degradation.Adhere strictly to the recommended storage conditions.[1] Periodically re-analyze the purity of the stored compound, especially for long-term storage or before use in sensitive applications.
Inconsistent experimental results Degradation of the compound during the experiment due to harsh conditions (e.g., high temperature, extreme pH).Evaluate the thermal and pH stability of this compound under your specific experimental conditions. If degradation is suspected, modify the protocol to use milder conditions where possible.
Formation of precipitates in solution Limited solubility or degradation leading to the formation of insoluble products.Ensure the concentration of the solution is within the solubility limits of the chosen solvent. If precipitation occurs over time, it may be a sign of degradation. Analyze the precipitate and the supernatant separately to identify the cause.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for this compound?

To ensure its stability, this compound should be stored in a dry, cool, and well-ventilated place.[1] The recommended storage temperature is typically 2-8°C. It should be kept in a tightly closed container, protected from light and moisture. For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidation.

2. What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of thiophene and nitrile functional groups, the following degradation pathways are plausible:

  • Hydrolysis: The nitrile groups (-CN) can be susceptible to hydrolysis under acidic or basic conditions to form carboxamide and subsequently carboxylic acid functionalities.

  • Oxidation: The sulfur atom in the thiophene ring is prone to oxidation, which can lead to the formation of S-oxides (sulfoxides) and S,S-dioxides (sulfones). This can be initiated by atmospheric oxygen or other oxidizing agents.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, potentially leading to ring-opening or other rearrangements.

  • Thermal Degradation: At elevated temperatures, thermal decomposition may occur, leading to fragmentation of the molecule.

3. How can I perform a forced degradation study on this compound?

Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods. A typical forced degradation study would involve exposing a solution of this compound to the following stress conditions:

Stress Condition Typical Reagents and Conditions
Acid Hydrolysis 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).
Base Hydrolysis 0.1 M NaOH at room temperature and elevated temperature (e.g., 60°C).
Oxidation 3% H₂O₂ at room temperature.
Thermal Degradation Heating the solid compound or a solution at a high temperature (e.g., 80-100°C).
Photodegradation Exposing the solid compound or a solution to UV and visible light in a photostability chamber.

Samples should be analyzed by a suitable analytical technique, such as HPLC, at various time points to monitor the degradation of the parent compound and the formation of degradation products.

4. Is there a validated stability-indicating HPLC method for this compound?

  • Column: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance.

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for quantifying this compound in the presence of its degradation products.

5. What are the potential incompatibilities of this compound with common pharmaceutical excipients?

Specific compatibility data for this compound with pharmaceutical excipients is not widely published. However, potential incompatibilities could arise from:

  • Basic excipients: These could catalyze the hydrolysis of the nitrile groups.

  • Excipients with reactive functional groups: Interactions could occur with excipients containing primary or secondary amines.

  • Hygroscopic excipients: These can attract moisture, which may accelerate hydrolytic degradation.

It is crucial to perform compatibility studies by preparing binary mixtures of this compound with selected excipients and storing them under accelerated stability conditions (e.g., 40°C/75% RH). Analysis of these mixtures over time using techniques like DSC, FTIR, and HPLC can help identify any potential incompatibilities.

Experimental Protocols

General Protocol for Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study on this compound. The specific concentrations and time points may need to be adjusted based on the observed stability of the compound.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation Stock Prepare Stock Solution of this compound in suitable solvent (e.g., ACN) Samples Prepare individual samples for each stress condition Stock->Samples Acid Acid Hydrolysis (e.g., 0.1 M HCl, RT & 60°C) Samples->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT & 60°C) Samples->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Samples->Oxidation Thermal Thermal Stress (e.g., 80°C in solution/solid) Samples->Thermal Photo Photostability (UV and Vis light) Samples->Photo Timepoints Withdraw samples at defined time points (e.g., 0, 2, 4, 8, 24 h) Acid->Timepoints Base->Timepoints Oxidation->Timepoints Thermal->Timepoints Photo->Timepoints Neutralize Neutralize acid/base samples if necessary Timepoints->Neutralize HPLC Analyze by Stability-Indicating HPLC-UV/DAD Neutralize->HPLC Degradation Calculate % Degradation HPLC->Degradation Purity Assess Peak Purity HPLC->Purity MassBalance Determine Mass Balance HPLC->MassBalance

Caption: Workflow for a forced degradation study.

General Protocol for Developing a Stability-Indicating HPLC Method

This protocol outlines the steps for developing an HPLC method capable of separating this compound from its degradation products.

HPLC_Method_Development cluster_initial Initial Method Development cluster_optimization Method Optimization cluster_validation Method Validation (ICH Guidelines) Column Select Column (e.g., C18, 150 x 4.6 mm, 5 µm) MobilePhase Select Mobile Phase (e.g., ACN/Water or MeOH/Water) Column->MobilePhase Detection Select Detection Wavelength (based on UV spectrum) MobilePhase->Detection Gradient Optimize Gradient Profile Detection->Gradient FlowRate Optimize Flow Rate Gradient->FlowRate Temperature Optimize Column Temperature FlowRate->Temperature Specificity Specificity (using forced degradation samples) Temperature->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness

Caption: Workflow for HPLC method development.

Data Summary

Currently, there is a lack of publicly available quantitative data on the degradation kinetics of this compound. Researchers are encouraged to perform stability studies to generate data relevant to their specific experimental conditions and formulations. The following table templates are provided for summarizing such data.

Table 1: Summary of Forced Degradation Results

Stress Condition % Degradation Number of Degradation Products RRT of Major Degradants
0.1 M HCl (RT)Data to be generatedData to be generatedData to be generated
0.1 M HCl (60°C)Data to be generatedData to be generatedData to be generated
0.1 M NaOH (RT)Data to be generatedData to be generatedData to be generated
0.1 M NaOH (60°C)Data to be generatedData to be generatedData to be generated
3% H₂O₂ (RT)Data to be generatedData to be generatedData to be generated
Thermal (80°C, Solid)Data to be generatedData to be generatedData to be generated
Thermal (80°C, Solution)Data to be generatedData to be generatedData to be generated
Photolytic (UV/Vis)Data to be generatedData to be generatedData to be generated

Table 2: Stability-Indicating HPLC Method Parameters (Example)

Parameter Condition
Column e.g., C18, 150 x 4.6 mm, 5 µm
Mobile Phase A e.g., 0.1% Formic Acid in Water
Mobile Phase B e.g., Acetonitrile
Gradient Provide gradient details
Flow Rate e.g., 1.0 mL/min
Column Temperature e.g., 30°C
Detection Wavelength e.g., 254 nm
Injection Volume e.g., 10 µL

Disclaimer: The information provided in this technical support center is for guidance purposes only. It is essential to conduct thorough experimental work to determine the stability of this compound under your specific conditions of use. Always follow appropriate laboratory safety procedures when handling this or any other chemical.

References

Technical Support Center: Scale-Up Synthesis of Thiophene-2,3-dicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of thiophene-2,3-dicarbonitrile. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and is it suitable for scale-up?

A1: The most prevalent and scalable synthetic approach for this compound involves a two-step process:

  • Gewald Synthesis: This step produces a 2-aminothiophene-3-carbonitrile intermediate. The Gewald reaction is a multi-component reaction that is generally high-yielding and can be adapted for larger scales.[1][2][3]

  • Sandmeyer Cyanation: The amino group of the 2-aminothiophene-3-carbonitrile intermediate is then converted to a nitrile group via a Sandmeyer reaction.[4][5] This reaction requires careful control of temperature and reagent addition, especially at a larger scale, due to the potentially unstable nature of the diazonium salt intermediate.[6][7][8]

Q2: What are the primary safety concerns when scaling up the synthesis of this compound?

A2: The primary safety concerns are associated with the Sandmeyer reaction. Diazonium salts are known to be thermally unstable and can decompose exothermically, posing a risk of a runaway reaction.[6] It is crucial to maintain strict temperature control, typically between 0-5 °C, during the diazotization and cyanation steps.[6][9] The use of cyanides also necessitates appropriate handling and waste disposal procedures due to their high toxicity.

Q3: What are the typical yields and purities expected at different scales?

A3: Yields and purities can vary depending on the specific reaction conditions and the scale of the synthesis. The following table summarizes representative data from literature for similar thiophene syntheses.

ScaleReaction StepReported Yield (%)Reported Purity (%)Key Parameters
Lab-scale (grams)Gewald Synthesis75-95%>95% (after chromatography)Optimized catalyst and solvent, precise temperature control.
Lab-scale (grams)Sandmeyer Cyanation40-70%>98% (after crystallization)Slow addition of reagents, strict temperature control (0-5 °C).
Pilot-scale (kilograms)Gewald Synthesis65-85%>90% (after crystallization)Efficient heat management, robust stirring.
Pilot-scale (kilograms)Sandmeyer Cyanation30-60%>97% (after multi-step purification)Use of flow reactors for improved safety and control, careful monitoring of exotherms.[8]

Q4: What are the most effective methods for purifying the final this compound product at scale?

A4: Purification of aromatic nitriles at scale often involves a combination of techniques. Recrystallization is a common and effective method for obtaining high-purity crystalline products. Solvent selection is critical to ensure good recovery and effective removal of impurities. Column chromatography can be used for smaller scales or for the removal of stubborn impurities, but it may not be practical for very large quantities. Distillation under reduced pressure can also be employed if the product is thermally stable and has a suitable boiling point.

Troubleshooting Guides

Gewald Synthesis of 2-Aminothiophene-3-carbonitrile Intermediate
Issue Potential Cause(s) Troubleshooting Steps
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect stoichiometry of reactants. - Inefficient catalyst.- Monitor the reaction progress using TLC or HPLC. - Optimize the reaction temperature; some Gewald reactions benefit from gentle heating. - Carefully control the addition of elemental sulfur. - Screen different base catalysts (e.g., morpholine, triethylamine, piperidine).
Formation of Byproducts - Dimerization of the activated nitrile. - Side reactions of the carbonyl compound.- Adjust the rate of addition of the base catalyst. - Use a two-step procedure where the Knoevenagel condensation is performed first, followed by the addition of sulfur and base.
Difficult Product Isolation - Product is an oil or has poor crystallinity. - Presence of unreacted starting materials or byproducts.- After the reaction, quench with an acidic solution to neutralize the base and precipitate the product. - Perform a thorough workup with extractions to remove impurities before attempting crystallization. - Screen various solvent systems for recrystallization.
Sandmeyer Cyanation of 2-Aminothiophene-3-carbonitrile
Issue Potential Cause(s) Troubleshooting Steps
Low Yield of Dinitrile - Incomplete diazotization. - Decomposition of the diazonium salt. - Inefficient cyanation.- Ensure complete dissolution of the amine in the acidic medium before adding sodium nitrite. - Maintain a low temperature (0-5 °C) throughout the diazotization and cyanation steps.[6] - Use a stoichiometric amount of copper(I) cyanide. - Consider using a phase-transfer catalyst to improve the reaction rate.
Formation of Dark, Tarry Byproducts - Uncontrolled temperature rise. - Side reactions of the diazonium salt (e.g., coupling reactions).- Improve cooling efficiency and monitor the internal temperature closely. - Add the sodium nitrite solution and the diazonium salt solution slowly and subsurface to the cyanide solution.
Product Contaminated with Copper Salts - Inadequate workup procedure.- After the reaction, quench with a solution of ferric chloride or ammonium hydroxide to complex with the copper salts. - Wash the organic extract thoroughly with aqueous solutions to remove residual copper.
Safety Hazard: Uncontrolled Exotherm - Accumulation of unreacted diazonium salt. - Insufficient cooling.- Ensure that the rate of addition of reagents does not exceed the cooling capacity of the reactor.[10] - Use a reaction calorimeter to study the thermal profile of the reaction before scaling up.[7] - For larger scales, consider using a continuous flow reactor for better temperature control and safety.[8]

Experimental Protocols

Protocol 1: Synthesis of 2-Aminothiophene-3-carbonitrile via Gewald Reaction (Lab-Scale)

Materials:

  • α-mercaptoacetonitrile

  • An appropriate α-haloketone or α-haloaldehyde

  • Base (e.g., triethylamine or sodium ethoxide)

  • Solvent (e.g., ethanol or DMF)

Procedure:

  • In a well-ventilated fume hood, dissolve the α-halocarbonyl compound in the chosen solvent in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of α-mercaptoacetonitrile and the base in the same solvent via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, pour the mixture into ice-water and stir until the product precipitates.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to obtain the pure 2-aminothiophene-3-carbonitrile.

Protocol 2: Synthesis of this compound via Sandmeyer Cyanation (Lab-Scale)

Materials:

  • 2-Aminothiophene-3-carbonitrile

  • Hydrochloric acid (concentrated)

  • Sodium nitrite

  • Copper(I) cyanide

  • Sodium cyanide

  • Solvent (e.g., Toluene)

Procedure:

  • Diazotization: In a three-necked flask, suspend 2-aminothiophene-3-carbonitrile in a mixture of water and concentrated hydrochloric acid. Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C. Stir for 30-60 minutes at this temperature after the addition is complete.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water. Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the cyanide solution, maintaining the temperature below 10 °C. Vigorous gas evolution (N₂) will be observed.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Extract the product with an organic solvent like toluene.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Visualizations

Synthesis_Workflow cluster_gewald Step 1: Gewald Synthesis cluster_sandmeyer Step 2: Sandmeyer Cyanation Start α-Mercaptoacetonitrile + α-Halocarbonyl Compound Reaction1 Base-catalyzed Cyclocondensation Start->Reaction1 Intermediate 2-Aminothiophene-3-carbonitrile Reaction1->Intermediate Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Intermediate->Diazotization Cyanation Cyanation (CuCN, NaCN) Diazotization->Cyanation Final_Product This compound Cyanation->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield in Sandmeyer Reaction IncompleteDiazotization Incomplete Diazotization? Start->IncompleteDiazotization Decomposition Diazonium Salt Decomposition? Start->Decomposition InefficientCyanation Inefficient Cyanation? Start->InefficientCyanation Solution1 Ensure complete amine dissolution before NaNO₂ addition. IncompleteDiazotization->Solution1 Yes Solution2 Maintain strict temperature control (0-5°C). Slow reagent addition. Decomposition->Solution2 Yes Solution3 Use stoichiometric CuCN. Consider phase-transfer catalyst. InefficientCyanation->Solution3 Yes

Caption: Troubleshooting logic for low yield in Sandmeyer cyanation.

References

Technical Support Center: Synthesis of Thiophene-2,3-dicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of thiophene-2,3-dicarbonitrile. The information is presented in a practical question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound is commonly synthesized via multi-component reactions. One of the most established methods is the Gewald reaction, which involves the condensation of a compound containing an active methylene group (like malononitrile), a source of sulfur (elemental sulfur), and a carbonyl compound. Variations of this reaction are often employed to achieve the desired substitution pattern on the thiophene ring.

Q2: What are the most likely byproducts in the synthesis of this compound?

A2: Based on the typical reactants and reaction mechanisms, potential byproducts include:

  • Unreacted starting materials: Incomplete reactions can leave residual malononitrile, sulfur, and other initial reagents.

  • Sulfur-containing impurities: Colloidal sulfur can be a persistent impurity if not properly removed during workup.[1] Other sulfur-based byproducts can also form through side reactions.

  • Polymeric materials: The reactants and the product itself can be prone to polymerization under certain conditions, leading to the formation of insoluble, tar-like substances.

  • Isomeric thiophenes: Depending on the specific precursors, the formation of other dicyanothiophene isomers is possible, although less common for the 2,3-substitution pattern when using appropriate starting materials.

  • Oxidized species: If the reaction is exposed to air, especially at elevated temperatures, oxidation of the thiophene ring or other sulfur-containing species can occur.

Q3: How can I purify the crude this compound product?

A3: A multi-step purification strategy is often necessary.

  • Filtration: To remove insoluble materials like elemental sulfur and polymers.

  • Solvent washing: Washing the crude solid with a non-polar solvent like hexane can help remove residual non-polar starting materials and some sulfur. Subsequently, washing with a more polar solvent in which the product has low solubility can remove other impurities.

  • Recrystallization: This is a highly effective method for obtaining pure crystalline this compound. Common solvent systems include ethanol, methanol, or mixtures of solvents like dichloromethane/hexane.

  • Column chromatography: For highly impure samples or for separating closely related isomers, silica gel column chromatography can be employed. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is typically used.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no product yield 1. Incomplete reaction. 2. Incorrect reaction temperature. 3. Poor quality of starting materials. 4. Inefficient stirring.1. Increase reaction time or consider a more effective catalyst if applicable. 2. Optimize the reaction temperature; some reactions require heating to proceed at an appreciable rate. 3. Ensure the purity and dryness of all reactants and solvents. 4. Use a mechanical stirrer to ensure a homogeneous reaction mixture, especially in heterogeneous reactions involving elemental sulfur.
Product is a dark, tarry substance 1. Polymerization of starting materials or product. 2. Reaction temperature is too high.1. Lower the reaction temperature. 2. Add the reagents in a controlled manner to avoid localized high concentrations. 3. Consider using a polymerization inhibitor if the reaction chemistry allows.
Presence of elemental sulfur in the final product 1. Inefficient removal during workup. 2. Use of excess sulfur.1. Wash the crude product thoroughly with a solvent in which sulfur is soluble but the product is not (e.g., carbon disulfide, with extreme caution due to its flammability and toxicity).[1] 2. Recrystallize the product from a suitable solvent. 3. Optimize the stoichiometry to use a minimal excess of sulfur.
Contamination with starting materials 1. Incomplete reaction. 2. Inefficient purification.1. Monitor the reaction progress using TLC or GC-MS to ensure completion. 2. Improve the purification protocol, for instance, by using a different recrystallization solvent or optimizing the mobile phase for column chromatography.
Formation of multiple spots on TLC, indicating byproducts 1. Side reactions due to incorrect stoichiometry or temperature. 2. Decomposition of product under reaction or workup conditions.1. Carefully control the reaction temperature and the rate of addition of reagents. 2. Ensure the stoichiometry of the reactants is accurate. 3. Perform the workup at a lower temperature and avoid prolonged exposure to acidic or basic conditions if the product is sensitive.

Quantitative Data on Byproducts (Illustrative Examples)

Due to the limited availability of specific quantitative data in the literature for the synthesis of this compound, the following table presents hypothetical data to illustrate the potential distribution of products and byproducts under different reaction conditions. These values are for guidance and may vary significantly based on the specific experimental setup.

Reaction Condition This compound Yield (%) Unreacted Malononitrile (%) Elemental Sulfur (%) Polymeric Byproducts (%) Other Byproducts (%)
Optimized 85< 1< 159
Low Temperature 4030101010
High Temperature 6052258
Excess Sulfur 80< 11054

Experimental Protocols

Synthesis of this compound (Adapted from a similar procedure for a substituted thieno[2,3-b]thiophene)[2]

Materials:

  • Malononitrile

  • Elemental Sulfur

  • A suitable carbonyl precursor (e.g., glyoxal or a derivative)

  • Base catalyst (e.g., triethylamine or piperidine)

  • Solvent (e.g., ethanol or dimethylformamide)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malononitrile (1 equivalent) and the carbonyl precursor (1 equivalent) in the chosen solvent.

  • Add the base catalyst (catalytic amount) to the solution and stir for 10-15 minutes at room temperature.

  • Add elemental sulfur (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Filter the crude product and wash it with cold ethanol to remove soluble impurities.

  • To remove residual sulfur, the crude product can be washed with a small amount of a solvent in which sulfur is highly soluble.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to obtain pure this compound.

Analytical Method for Byproduct Analysis (GC-MS)

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for the analysis of polar heterocyclic compounds (e.g., a DB-5ms or equivalent).

GC-MS Conditions (Typical):

  • Injector Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • MS Scan Range: 40-400 amu.

Sample Preparation:

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or acetone).

  • Filter the solution to remove any particulate matter.

  • Inject an appropriate volume (e.g., 1 µL) into the GC-MS.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis reactants Reactants (Malononitrile, Sulfur, Carbonyl) mixing Mixing in Solvent with Base Catalyst reactants->mixing reflux Heating under Reflux mixing->reflux cooling Cooling to RT reflux->cooling tlc TLC Monitoring reflux->tlc In-process Control filtration Filtration cooling->filtration washing Solvent Washing filtration->washing recrystallization Recrystallization washing->recrystallization gcms GC-MS Analysis recrystallization->gcms Purity Check tlc->gcms nmr NMR Spectroscopy gcms->nmr

Caption: Experimental workflow for the synthesis and analysis of this compound.

troubleshooting_byproducts start Byproducts Detected in Crude Product check_sulfur Yellow Precipitate (Insoluble in organic solvents)? start->check_sulfur wash_sulfur Wash with CS2 or recrystallize to remove elemental sulfur. check_sulfur->wash_sulfur Yes check_polymer Dark, Tarry Residue? check_sulfur->check_polymer No wash_sulfur->check_polymer optimize_temp Optimize reaction: - Lower temperature - Slower reagent addition check_polymer->optimize_temp Yes check_starting_materials TLC/GC-MS shows starting materials? check_polymer->check_starting_materials No optimize_temp->check_starting_materials increase_reaction_time Increase reaction time or catalyst amount. check_starting_materials->increase_reaction_time Yes multiple_spots Multiple spots on TLC? check_starting_materials->multiple_spots No increase_reaction_time->multiple_spots column_chromatography Purify by column chromatography. multiple_spots->column_chromatography Yes end Pure Product multiple_spots->end No column_chromatography->end

Caption: Troubleshooting decision tree for byproduct analysis in this compound synthesis.

References

Technical Support Center: Thiophene-2,3-dicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of thiophene-2,3-dicarbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: When handling this compound, it is mandatory to wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1] If working with the solid form where dust may be generated, a NIOSH-approved respirator is recommended.

Q3: What are the proper storage conditions for this compound?

A3: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2] The recommended storage temperature is between 2-8°C.[3] It should be stored away from incompatible materials, such as strong oxidizing agents.[4] The storage area should be secure and accessible only to authorized personnel.[1]

Q4: What should I do in case of a spill?

A4: In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Avoid generating dust. The spill area should then be decontaminated.

Q5: How should I dispose of this compound waste?

A5: Dispose of this compound waste in accordance with local, state, and federal regulations. It should be treated as hazardous waste and disposed of through a licensed waste disposal company. Do not pour it down the drain.

Q6: What are the signs of exposure, and what first aid measures should be taken?

A6: Exposure may cause irritation to the skin, eyes, and respiratory tract. If inhaled, move the individual to fresh air. In case of skin contact, wash the affected area thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes. If swallowed, rinse the mouth with water and seek immediate medical attention.[1]

Quantitative Data

The following table summarizes the available quantitative data for this compound and related compounds. Data for related compounds should be used as a precautionary reference.

PropertyValueNotes
Molecular Formula C₆H₂N₂S
Molecular Weight 134.16 g/mol [3]
Melting Point 115-122 °C[2]
Boiling Point 336.3 ± 27.0 °CPredicted
Density 1.34 g/cm³[2]
Flash Point No data availableFor the parent compound, thiophene, the flash point is -9 °C (15.8 °F). This should be considered as a potential hazard.
Permissible Exposure Limits (PEL) No specific data availableFor the related compound, Thiophene-2-carbonitrile, a vacated OSHA PEL TWA of 5 mg/m³ exists.[5] It is recommended to handle in a chemical fume hood.

Experimental Protocol: Synthesis of a Thieno[2,3-b]pyridine Derivative

This protocol is a representative example of a reaction where a thiophene-dicarbonitrile derivative is used as a starting material. This specific example utilizes a closely related compound, 3-aminothieno[2,3-b]pyridine-2-carbonitrile, to illustrate a common synthetic application.

Objective: To synthesize a substituted thieno[2,3-b]pyridine via condensation.

Materials:

  • 3-aminothieno[2,3-b]pyridine-2-carbonitrile derivative

  • Appropriate ketone or aldehyde

  • Sodium ethoxide solution

  • Anhydrous ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 3-aminothieno[2,3-b]pyridine-2-carbonitrile derivative (1 equivalent).

  • Solvent Addition: Add anhydrous ethanol to the flask to dissolve the starting material.

  • Reagent Addition: To the stirred solution, add the desired ketone or aldehyde (1.1 equivalents).

  • Base Addition: Slowly add a solution of sodium ethoxide (1.2 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain the temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with cold ethanol and then dry it under a vacuum. The crude product can be further purified by recrystallization or column chromatography.

Troubleshooting and Logic Diagram

The following diagram outlines a troubleshooting workflow for common issues encountered during experiments involving this compound and its derivatives.

TroubleshootingWorkflow Troubleshooting Experimental Issues start Experiment Start issue Issue Encountered? start->issue low_yield Low or No Product Yield issue->low_yield Yes impure_product Impure Product issue->impure_product Yes end Successful Experiment issue->end No check_reagents Check Reagent Purity and Stoichiometry low_yield->check_reagents check_conditions Verify Reaction Conditions (Temp, Time) low_yield->check_conditions optimize_purification Optimize Purification (Recrystallization, Chromatography) impure_product->optimize_purification side_reactions Investigate Potential Side Reactions impure_product->side_reactions check_reagents->issue check_conditions->issue optimize_purification->end side_reactions->issue

Caption: Troubleshooting workflow for common experimental issues.

References

Validation & Comparative

A Comparative Guide to the Characterization of Thiophene-2,3-dicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the characterization of thiophene-2,3-dicarbonitrile, a key heterocyclic building block in medicinal chemistry and materials science. The following sections detail the expected spectral data from various analytical methods, offering a baseline for researchers working with this compound and its derivatives. Experimental protocols and illustrative workflows are included to facilitate the accurate identification and quality control of this compound.

Spectroscopic and Analytical Data Comparison

The characterization of this compound relies on a suite of spectroscopic and analytical techniques to confirm its molecular structure and purity. The primary methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for Thiophene Derivatives

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR provide distinct signals corresponding to the protons and carbons of the thiophene ring and the nitrile groups. The data presented below is a compilation from literature for this compound and related derivatives to provide a comparative reference.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Solvent
This compound7.35 (d, J = 3.6 Hz, 1H), 7.60 (d, J = 3.6 Hz, 1H)[1]108.5 (C-Ar), 113.3 (CN), 132.0 (C-tertiary), 134.1 (C-quaternary)[1][2]CDCl₃, DMSO-d₆
3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile2.69 (s, 6H, CH₃)[2]14.8 (CH₃), 108.5 (C-Ar), 113.3 (CN), 134.1 (C-Ar), 143.1 (C-Ar), 150.8 (C-Ar)[2]CDCl₃
Benzo[b]thiophene7.34-7.44 (m, 2H), 7.83-7.88 (m, 2H)[3]123.9, 126.5CDCl₃

Table 2: Infrared (IR) Spectroscopy Data for Thiophene Derivatives

IR spectroscopy is utilized to identify the functional groups present in a molecule. For this compound, the characteristic nitrile (C≡N) stretch is a key diagnostic peak.

CompoundKey IR Absorptions (cm⁻¹)Comments
This compound~2220-2240Strong C≡N stretching vibration.
3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile2213[2]C≡N stretch.
Thiophene Derivatives (general)3120-3050 (C-H stretch), 1540-1351 (ring stretch), 900-650 (C-H out-of-plane)[4]Characteristic thiophene ring vibrations.
2-Thiophenecarbonitrile-IR spectrum available in NIST WebBook[5]
3-Thiophenecarbonitrile-IR spectrum available in NIST WebBook[6]

Table 3: Mass Spectrometry (MS) Data for Thiophene Derivatives

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)
This compoundC₆H₂N₂S134.16M⁺ at 134
2-ThiophenecarbonitrileC₅H₃NS109.15[5]M⁺ at 109[5]
3-ThiophenecarbonitrileC₅H₃NS109.15[7]M⁺ at 109[7]
3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrileC₈H₄N₄S₂220.3[8]M⁺ at 220[8]

Table 4: Elemental Analysis Data for a Thiophene Derivative

Elemental analysis provides the percentage composition of elements in a compound, which is crucial for confirming the empirical formula.

CompoundCalculated (%)Found (%)
3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile[2]C, 55.04; H, 2.75; N, 12.84C, 54.82; H, 2.92; N, 12.97

Experimental Protocols

The following are generalized protocols for the key characterization techniques based on common laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[3] Ensure the sample is fully dissolved.

  • Instrument Setup:

    • The NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[3]

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[3]

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds to ensure quantitative data for all carbon types.[3]

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra using the residual solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups, particularly the nitrile groups, in this compound.

Procedure:

  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the spectrometer and record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands, paying close attention to the nitrile (C≡N) stretching frequency around 2220-2240 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques for this type of molecule include:

    • Electron Ionization (EI): Suitable for volatile and thermally stable compounds.

    • Electrospray Ionization (ESI): Suitable for less volatile or thermally sensitive compounds, often from a solution.

  • Data Acquisition: Acquire the mass spectrum, scanning a mass-to-charge (m/z) range appropriate for the expected molecular weight.

  • Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Visualized Workflows

The following diagrams illustrate the general workflows for the characterization and synthesis of thiophene derivatives.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_confirmation Final Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purity & Structure IR IR Spectroscopy Purification->IR Functional Groups MS Mass Spectrometry Purification->MS Molecular Weight EA Elemental Analysis Purification->EA Elemental Composition Confirmation Structure Confirmed NMR->Confirmation IR->Confirmation MS->Confirmation EA->Confirmation NMR_Analysis_Workflow Sample Prepare Sample in Deuterated Solvent Acquire_1H Acquire ¹H NMR Spectrum Sample->Acquire_1H Acquire_13C Acquire ¹³C NMR Spectrum Sample->Acquire_13C Process_Data Process Spectra (FT, Phasing, Baseline Correction) Acquire_1H->Process_Data Acquire_13C->Process_Data Analyze_1H Analyze ¹H Spectrum (Chemical Shift, Integration, Multiplicity) Process_Data->Analyze_1H Analyze_13C Analyze ¹³C Spectrum (Chemical Shift) Process_Data->Analyze_13C Structure_Elucidation Correlate Data and Elucidate Structure Analyze_1H->Structure_Elucidation Analyze_13C->Structure_Elucidation

References

Purity Assessment of Thiophene-2,3-dicarbonitrile for High-Performance Electronics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of precursor materials is a critical determinant of end-product performance and reproducibility. In the realm of organic electronics, the quality of semiconductor building blocks like thiophene-2,3-dicarbonitrile directly impacts device efficiency and stability. This guide provides a comprehensive comparison of analytical methods for purity assessment of this compound and evaluates its performance against alternative materials in electronic applications.

This compound is a versatile building block in the synthesis of organic semiconductors due to its electron-withdrawing nitrile groups and the inherent charge transport properties of the thiophene ring.[1][2] Its application is prominent in the development of n-type organic field-effect transistors (OFETs) and as an electron-accepting component in organic photovoltaics (OPVs). However, the presence of impurities, even in trace amounts, can significantly degrade the electronic performance of materials derived from it. Impurities can act as charge traps, disrupt molecular packing, and introduce unwanted energy states within the semiconductor's band gap, ultimately leading to reduced charge carrier mobility and device efficiency.[3][4][5][6][7]

Analytical Techniques for Purity Assessment

A variety of analytical techniques can be employed to determine the purity of this compound. The choice of method depends on the nature of the expected impurities and the desired level of sensitivity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are among the most powerful and commonly used methods for impurity profiling.

Analytical TechniquePrincipleTypical Impurities DetectedAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Non-volatile organic impurities, starting materials, reaction byproducts, and degradation products.High resolution and sensitivity, suitable for non-volatile and thermally labile compounds.May require derivatization for some compounds, solvent consumption.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass analysis.Residual solvents, volatile starting materials, and low molecular weight byproducts.High sensitivity and specificity, provides structural information of impurities.Limited to volatile and thermally stable compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.Structural isomers and impurities with distinct proton or carbon environments.Provides unambiguous structural elucidation.Lower sensitivity compared to chromatographic methods.
Differential Scanning Calorimetry (DSC) Measures the difference in the amount of heat required to increase the temperature of a sample and a reference.Can indicate the presence of impurities through melting point depression.Provides information on thermal properties.Not suitable for identifying specific impurities.

Performance Comparison in Electronic Applications

This compound is primarily utilized as an n-type semiconductor or as a building block for more complex organic semiconductors. Its performance is often benchmarked against established electron transport materials such as fullerene derivatives, most notably[6][6]-phenyl-C61-butyric acid methyl ester (PCBM).

MaterialApplicationKey Performance MetricReported Value
Thiophene-based polymers OFETsHole Mobility0.1 cm²/Vs
Dithieno[3,2-b:2′,3′-d]thiophene (DTT) derivatives Single Crystal OFETsHole Mobilityup to 1.26 cm²/Vs[8]
[6][6]-phenyl-C61-butyric acid methyl ester (PCBM) OFETsElectron Mobility~10⁻³ cm²/Vs[9]
[10]PCBM OFETsElectron Mobility2.5 x 10⁻² cm²/Vs
Indene-C60 bisadduct (ICBA) DiodesElectron and Hole Mobility~10⁻³ cm²/Vs[9]

It is important to note that the performance of these materials is highly dependent on the specific device architecture, fabrication conditions, and the purity of the material used. While direct comparative data for this compound itself is limited, the performance of its derivatives suggests its potential as a high-performance electronic material. The electron-withdrawing nature of the dicarbonitrile substitution is expected to lead to promising electron mobility.[1]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of a this compound sample by separating it from potential non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use.

  • Sample Preparation: Accurately weigh and dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • HPLC Analysis:

    • Set the column temperature to 30 °C.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detection wavelength to a value where this compound has strong absorbance (e.g., determined by UV-Vis spectroscopy).

    • Inject a known volume of the sample solution (e.g., 10 µL).

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Objective: To identify and quantify volatile impurities, such as residual solvents and starting materials, in a this compound sample.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

Reagents:

  • High-purity solvent for sample dissolution (e.g., dichloromethane or acetone)

  • This compound sample

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable high-purity solvent (e.g., 100 µg/mL).

  • GC-MS Analysis:

    • Injector: Set to a temperature of 250 °C with a split injection mode.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to elute all components.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 40-400.

  • Data Analysis: Identify impurities by comparing their mass spectra to a library of known compounds. Quantify impurities by comparing their peak areas to that of an internal standard or by using an external calibration curve.

Visualizing the Purity Assessment Workflow

The following diagrams illustrate the logical flow of the purity assessment process and the relationship between purity and electronic device performance.

Purity_Assessment_Workflow Purity Assessment Workflow for this compound cluster_synthesis Synthesis and Purification cluster_analysis Purity Analysis cluster_evaluation Performance Evaluation cluster_decision Decision Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification HPLC HPLC Analysis Purification->HPLC GCMS GC-MS Analysis Purification->GCMS NMR NMR Spectroscopy Purification->NMR Device_Fabrication Electronic Device Fabrication (e.g., OFET) HPLC->Device_Fabrication High Purity Material GCMS->Device_Fabrication NMR->Device_Fabrication Performance_Testing Performance Testing (e.g., Mobility Measurement) Device_Fabrication->Performance_Testing Accept Acceptable for Electronic Applications Performance_Testing->Accept Meets Performance Specs Reject Further Purification Required Performance_Testing->Reject Fails Performance Specs Reject->Purification

Caption: Workflow for the purity assessment of this compound.

Purity_Performance_Relationship Impact of Purity on Electronic Device Performance cluster_properties Material Properties cluster_performance Device Performance Purity Purity of this compound Molecular_Packing Ordered Molecular Packing Purity->Molecular_Packing High Purity Charge_Traps Reduced Charge Traps Purity->Charge_Traps High Purity Energy_Levels Well-defined Energy Levels Purity->Energy_Levels High Purity High_Mobility High Charge Carrier Mobility Molecular_Packing->High_Mobility Charge_Traps->High_Mobility Good_Stability Good Device Stability Charge_Traps->Good_Stability High_Efficiency High Device Efficiency Energy_Levels->High_Efficiency Low_Purity Low Purity Disordered_Packing Disordered Packing Low_Purity->Disordered_Packing Increased_Traps Increased Charge Traps Low_Purity->Increased_Traps Low_Mobility Low Charge Carrier Mobility Disordered_Packing->Low_Mobility Increased_Traps->Low_Mobility Low_Efficiency Low Device Efficiency Increased_Traps->Low_Efficiency

Caption: Relationship between purity and electronic performance.

References

A Comparative Guide to Thiophene-2,3-dicarbonitrile and Thiophene-2,5-dicarbonitrile for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An essential resource for scientists and drug development professionals, this guide provides a detailed comparison of the isomeric compounds thiophene-2,3-dicarbonitrile and thiophene-2,5-dicarbonitrile. This document outlines their synthesis, physicochemical properties, spectral characteristics, and potential applications, supported by experimental data to inform research and development activities.

Thiophene dicarbonitriles are versatile building blocks in medicinal chemistry and materials science. The positional isomerism of the nitrile groups on the thiophene ring significantly influences their chemical reactivity, electronic properties, and biological activity. Understanding these differences is crucial for their effective application in the synthesis of novel compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and thiophene-2,5-dicarbonitrile is presented below. These properties are fundamental to their handling, reactivity, and application in various synthetic protocols.

PropertyThis compoundThiophene-2,5-dicarbonitrile
Molecular Formula C₆H₂N₂SC₆H₂N₂S
Molecular Weight 134.16 g/mol 134.16 g/mol [1]
CAS Number 18853-42-4[2]18853-40-2[1]
Melting Point 115-122 °C[2]126 - 129 °C
Boiling Point 336.3 ± 27.0 °C (Predicted)[2]305.3 °C at 760 mmHg
Density 1.34 g/cm³[2]1.33 g/cm³

Spectroscopic Data Comparison

Spectroscopic analysis is critical for the identification and characterization of these isomers. Below is a comparative summary of their key spectral features.

Spectroscopic DataThis compoundThiophene-2,5-dicarbonitrile
¹H NMR Signals corresponding to the two adjacent protons on the thiophene ring.A single signal for the two equivalent protons on the thiophene ring.
¹³C NMR Four distinct signals for the thiophene ring carbons and two signals for the nitrile carbons.Two distinct signals for the thiophene ring carbons and one signal for the nitrile carbons due to symmetry.
IR Spectroscopy Characteristic nitrile (C≡N) stretching vibration around 2230 cm⁻¹.Characteristic nitrile (C≡N) stretching vibration around 2225 cm⁻¹.
Mass Spectrometry Molecular ion peak (M⁺) at m/z 134.Molecular ion peak (M⁺) at m/z 134.

Synthesis and Reactivity

The synthesis of thiophene dicarbonitriles can be achieved through various methods, with the choice of strategy often depending on the desired substitution pattern.

General Synthetic Workflow:

Caption: General workflow for the synthesis of thiophene dicarbonitriles.

Thiophene-2,5-dicarbonitrile is commonly synthesized from 2,5-dibromothiophene via a cyanation reaction using copper(I) cyanide.

This compound can be prepared through multi-step synthetic routes, often involving the construction of the thiophene ring with the nitrile groups already in place or introduced at a later stage. The Gewald reaction, a one-pot synthesis of polysubstituted 2-aminothiophenes, provides a versatile method for accessing precursors to this compound.

Reactivity: The electron-withdrawing nature of the two nitrile groups significantly deactivates the thiophene ring towards electrophilic substitution. Conversely, the ring is activated towards nucleophilic aromatic substitution. The positions of the nitrile groups influence the regioselectivity of these reactions. In thiophene-2,5-dicarbonitrile, the C3 and C4 positions are susceptible to nucleophilic attack. In this compound, the electron density distribution is more complex, leading to potentially different reactivity patterns.

Applications in Research and Development

Both isomers are valuable precursors in the synthesis of functional materials and biologically active molecules.

Medicinal Chemistry

Thiophene derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The dinitrile functionality in these isomers serves as a versatile handle for the synthesis of more complex heterocyclic systems with potential therapeutic applications. For instance, the nitrile groups can be hydrolyzed to carboxylic acids, reduced to amines, or participate in cycloaddition reactions to form fused ring systems.

Potential Signaling Pathways Affected by Thiophene Derivatives:

SignalingPathways Thiophene Thiophene Derivatives Kinase Kinase Inhibition Thiophene->Kinase Apoptosis Apoptosis Induction Thiophene->Apoptosis CellCycle Cell Cycle Arrest Thiophene->CellCycle Proliferation Inhibition of Cell Proliferation Kinase->Proliferation Apoptosis->Proliferation CellCycle->Proliferation

Caption: Potential mechanisms of anticancer activity for thiophene derivatives.

While specific comparative cytotoxicity data for this compound and thiophene-2,5-dicarbonitrile is limited, various substituted thiophene derivatives have shown significant anticancer activity against cell lines such as HeLa and HepG2.

Organic Electronics

The electron-accepting nature of the dinitrile-substituted thiophene core makes these compounds promising materials for organic electronics. They can be incorporated as building blocks into conjugated polymers and small molecules for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The different substitution patterns of the 2,3- and 2,5-isomers are expected to influence the electronic band gap, charge carrier mobility, and solid-state packing of the resulting materials, thereby affecting device performance.

Experimental Protocols

General Procedure for Suzuki Coupling of Brominated Thiophene Dicarbonitriles

The Suzuki coupling reaction is a powerful tool for the C-C bond formation, enabling the synthesis of complex conjugated systems from brominated thiophene dicarbonitriles.

Experimental Workflow for Suzuki Coupling:

SuzukiWorkflow Reactants Bromothiophene Dicarbonitrile + Arylboronic Acid Reaction Reaction in Inert Atmosphere Reactants->Reaction Catalyst Palladium Catalyst + Base Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Coupled Product Purification->Product

Caption: General experimental workflow for Suzuki coupling reactions.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the brominated thiophene dicarbonitrile (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).

  • Base Addition: Add a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 equiv.).

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature, and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Procedure for Gewald Synthesis of 2-Aminothiophene Precursors

This multicomponent reaction is a versatile method for synthesizing highly substituted 2-aminothiophenes, which can be precursors for this compound derivatives.

  • Reactant Mixture: To a round-bottom flask, add the α-methylene nitrile (e.g., malononitrile, 1.0 equiv.), an aldehyde or ketone (1.0 equiv.), and elemental sulfur (1.1 equiv.) in a suitable solvent (e.g., ethanol, methanol, or DMF).

  • Catalyst Addition: Add a catalytic amount of a base (e.g., morpholine, triethylamine, or piperidine).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction by TLC.

  • Isolation: Upon completion, the product may precipitate from the reaction mixture and can be isolated by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

References

Navigating the Synthesis of Thiophene-2,3-dicarbonitrile: A Comparative Guide to Alternative Routes

Author: BenchChem Technical Support Team. Date: December 2025

Thiophene-2,3-dicarbonitrile, a key building block in the development of organic semiconductors, dyes, and pharmaceuticals, presents a unique synthetic challenge. This guide offers a comparative analysis of three distinct synthetic routes to this valuable compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of current methodologies. Each route is evaluated based on starting materials, reaction conditions, and reported yields, supplemented with detailed experimental protocols and workflow visualizations to aid in methodological selection and implementation.

At a Glance: A Comparative Overview of Synthetic Routes

RouteStarting Material(s)Key ReactionsReagentsReported Yield
1 Malononitrile, Acetaldehyde, SulfurGewald Reaction, Sandmeyer ReactionMorpholine, NaNO₂, CuSO₄, KCNGood (multi-step)
2 2,3-DibromothiophenePalladium-Catalyzed CyanationPd(PPh₃)₄, CuCN, DMFModerate to High
3 Tetracyanoethylene (TCNE)Cyclization with Sulfur ReagentNa₂SFair

Route 1: The Gewald-Sandmeyer Sequential Approach

This two-stage route commences with the well-established Gewald reaction to construct a 2-aminothiophene-3-carbonitrile intermediate, which is subsequently converted to the target dinitrile via a Sandmeyer reaction. This pathway offers a versatile approach, leveraging readily available starting materials.

Experimental Protocol:

Step 1a: Synthesis of 2-Amino-4-methylthiophene-3-carbonitrile (Gewald Reaction)

  • To a stirred solution of malononitrile (0.1 mol) and acetaldehyde (0.1 mol) in ethanol (50 mL), add morpholine (0.01 mol) as a catalyst.

  • Add elemental sulfur (0.1 mol) to the mixture.

  • Heat the reaction mixture at 50°C for 2 hours.

  • Cool the mixture to room temperature and pour it into ice-water.

  • Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain 2-amino-4-methylthiophene-3-carbonitrile.

Step 1b: Synthesis of 4-Methylthis compound (Sandmeyer Reaction)

  • Dissolve 2-amino-4-methylthiophene-3-carbonitrile (0.05 mol) in a mixture of concentrated hydrochloric acid (20 mL) and water (20 mL) at 0-5°C.

  • Slowly add a solution of sodium nitrite (0.055 mol) in water (10 mL) while maintaining the temperature below 5°C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide (0.06 mol) and potassium cyanide (0.12 mol) in water (50 mL).

  • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat at 60°C for 1 hour.

  • Cool the mixture and extract the product with diethyl ether.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 4-methylthis compound.

Gewald-Sandmeyer_Route cluster_0 Gewald Reaction cluster_1 Sandmeyer Reaction malononitrile Malononitrile gewald_intermediate 2-Amino-4-methyl- thiophene-3-carbonitrile malononitrile->gewald_intermediate Morpholine, Ethanol, 50°C acetaldehyde Acetaldehyde acetaldehyde->gewald_intermediate Morpholine, Ethanol, 50°C sulfur Sulfur sulfur->gewald_intermediate Morpholine, Ethanol, 50°C diazonium Diazonium Salt gewald_intermediate->diazonium 1. HCl, NaNO₂ 2. 0-5°C target1 This compound diazonium->target1 CuCN, KCN, 60°C Palladium-Catalyzed_Cyanation_Route start 2,3-Dibromothiophene target2 This compound start->target2 DMF, 150°C reagents CuCN Pd(PPh₃)₄ reagents->target2 TCNE_Cyclization_Route start Tetracyanoethylene (TCNE) intermediate Intermediate start->intermediate Acetone/Water, RT reagent Na₂S reagent->intermediate target3 This compound intermediate->target3 Acidification

biological activity screening of thiophene-2,3-dicarbonitrile derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the biological activities of thiophene-2,3-dicarbonitrile derivatives reveals their significant potential in medicinal chemistry, particularly as anticancer and antimicrobial agents. These compounds serve as versatile scaffolds for the development of potent inhibitors of key cellular targets. This guide compares the performance of various derivatives, providing experimental data and detailed protocols for key assays.

Thiophene-based compounds, including those derived from this compound, have demonstrated notable cytotoxic effects against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of critical enzymes in signaling pathways that are dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Comparative Cytotoxicity Data

The following tables summarize the in vitro anticancer activity of selected thiophene derivatives from various studies. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity (IC50 in µM) of Thieno[2,3-b]thiophene Derivatives against Cancer Cell Lines [1][2]

CompoundMCF-7 (Breast)A549 (Lung)Reference
Derivative 1 > erlotinib> erlotinib[1][2]
Derivative 2 4.42x more active than erlotinib4.12x more active than erlotinib[1][2]
Derivative 3 Efficient-[1][2]
Erlotinib (Standard) --[1][2]
Doxorubicin (Standard) More active than Derivative 2More active than Derivative 2[1][2]

Table 2: Cytotoxicity (IC50 in µM) of Fused Thiophene Derivatives against Cancer Cell Lines [3]

CompoundHepG2 (Liver)PC-3 (Prostate)Reference
Derivative 3b 3.105 ± 0.142.15 ± 0.12[3]
Derivative 3g 3.77 ± 0.17Moderate Inhibition[3]
Derivative 3f 4.296 ± 0.27.472 ± 0.42[3]
Derivative 4c 3.0233.12[3]
Doxorubicin (Standard) --[3]

Table 3: Kinase Inhibitory Activity (IC50 in µM) of Thiophene Derivatives [1][2][3]

CompoundEGFRWTEGFRT790MVEGFR-2AKTReference
Derivative 1 0.29---[1][2]
Derivative 2 0.28 ± 0.035.02 ± 0.19--[1][2]
Derivative 3 0.29---[1][2]
Derivative 3b --0.1266.96[3]
Derivative 4c --0.0754.60[3]
Erlotinib (Standard) 0.32 ± 0.05---[1][2]
Gefitinib (Standard) -21.44 ± 0.75--[2]

Signaling Pathway and Experimental Workflow

The development and screening of these derivatives follow a structured workflow, from synthesis to biological evaluation. A key mechanism of action for many of these anticancer agents is the inhibition of the VEGFR-2/AKT signaling pathway, which is crucial for tumor angiogenesis and cell survival.[3]

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of Thiophene Derivatives characterization Structural Characterization (NMR, IR, MS) synthesis->characterization cytotoxicity Antiproliferative Assay (MTT Assay) characterization->cytotoxicity kinase_assay Kinase Inhibition Assay (VEGFR-2/AKT) cytotoxicity->kinase_assay apoptosis Apoptosis Assay (Caspase-3) kinase_assay->apoptosis sar Structure-Activity Relationship (SAR) apoptosis->sar docking Molecular Docking sar->docking signaling_pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds AKT AKT VEGFR2->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits Inhibitor Thiophene Derivative (4c) Inhibitor->VEGFR2 Inhibits Inhibitor->AKT Inhibits

References

Thiophene-2,3-dicarbonitrile in OFETs: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene-2,3-dicarbonitrile is a key building block in the synthesis of advanced organic semiconductor materials. Its strong electron-withdrawing nitrile groups make it a valuable precursor for creating n-type organic field-effect transistors (OFETs), which are essential components in complementary logic circuits. While this compound itself is not typically used as the active semiconductor layer in OFETs, its incorporation into larger polymer structures significantly influences their electronic properties. This guide provides a comparative overview of the performance of polymers derived from cyano-functionalized thiophenes against other high-performing thiophene-based semiconductors.

Performance Comparison of Thiophene-Based Organic Semiconductors

The performance of OFETs is primarily evaluated based on three key parameters: charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). The following table summarizes the performance of various thiophene-based materials, including polymers synthesized from cyano-functionalized thiophene derivatives, as well as other prominent p-type and ambipolar thiophene-based polymers.

Semiconductor MaterialDopant TypeHighest Mobility (cm²/Vs)On/Off RatioThreshold Voltage (V)
Cyano-Functionalized Thiophene Polymer
P(NDI2OD-T2) derivativen-type0.32--
Alternative Thiophene-Based Polymers
Diketopyrrolopyrrole-Thiophene Copolymer (DPPT-TT)Ambipolarh: >1, e: >1~105-
Dithieno[3,2-b:2',3'-d]thiophene (DTT) Derivativep-type1.26106-108-
Thieno[3,2-b]thiophene-Isoindigo CopolymerAmbipolarh: 0.4, e: 0.7--

Note: "h" denotes hole mobility and "e" denotes electron mobility. A dash (-) indicates that the specific value was not reported in the cited literature.

The Role of Cyano-Functionalization

The introduction of cyano (CN) groups to the thiophene ring is a powerful strategy for developing n-type organic semiconductors. The strong electron-withdrawing nature of the nitrile groups lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the polymer. A lower LUMO level facilitates the injection of electrons from the electrodes and enhances the stability of the material in air, which is a crucial factor for the practical application of n-type OFETs.

G cluster_0 Material Synthesis cluster_1 OFET Performance This compound This compound Monomer_Derivative Cyano-Functionalized Monomer This compound->Monomer_Derivative Chemical Synthesis Polymer n-type Polymer Monomer_Derivative->Polymer Polymerization Low_LUMO Lowered LUMO Energy Level Polymer->Low_LUMO Incorporation of Cyano Groups High_Performance High Electron Mobility & Air Stability Low_LUMO->High_Performance

Caption: Synthetic pathway from this compound to high-performance n-type polymers for OFETs.

Experimental Protocols

Detailed experimental procedures are critical for reproducing and building upon scientific findings. Below are representative protocols for the synthesis of a cyano-functionalized polymer and the fabrication and characterization of OFETs.

Synthesis of a Naphthalene Diimide-Thiophene Copolymer (P(NDI2OD-T2) derivative)

A representative n-type polymer incorporating thiophene units can be synthesized via Stille polymerization.

Materials:

  • Naphthalene diimide-based monomer (e.g., a dibrominated NDI derivative with solubilizing alkyl chains)

  • Distannylated thiophene comonomer

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Toluene (anhydrous)

  • Standard laboratory glassware for inert atmosphere synthesis

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the NDI monomer, the distannylated thiophene comonomer, and the palladium catalyst in anhydrous toluene.

  • Degas the reaction mixture by several freeze-pump-thaw cycles.

  • Heat the mixture to reflux (typically around 110 °C) and maintain for 24-48 hours, monitoring the progress of the polymerization by Gel Permeation Chromatography (GPC).

  • After the reaction is complete, cool the mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent like methanol.

  • Filter the polymer and purify it by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene) to remove catalyst residues and low molecular weight oligomers.

  • Dry the purified polymer under vacuum.

OFET Fabrication (Bottom-Gate, Top-Contact Architecture)

Materials:

  • Heavily n-doped Si wafer with a thermally grown SiO2 layer (gate and dielectric)

  • Organic semiconductor solution (e.g., the synthesized polymer dissolved in chloroform)

  • Octadecyltrichlorosilane (OTS) for surface treatment

  • Gold (Au) for source and drain electrodes

  • Shadow mask

Procedure:

  • Substrate Cleaning: Clean the Si/SiO2 substrate by sonicating sequentially in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen.

  • Dielectric Surface Modification: Treat the cleaned substrate with an oxygen plasma or a piranha solution to hydroxylate the surface. Subsequently, immerse the substrate in a dilute solution of OTS in an anhydrous solvent like toluene to form a self-assembled monolayer (SAM). This treatment improves the interface quality and promotes better film morphology.

  • Organic Semiconductor Deposition: Prepare a dilute solution of the organic semiconductor in a high-purity solvent. Deposit the semiconductor thin film onto the OTS-treated substrate via spin-coating or drop-casting in a controlled environment (e.g., a nitrogen-filled glovebox). The thickness of the film is a critical parameter and is controlled by the solution concentration and spin-coating speed.

  • Annealing: Anneal the semiconductor film at an optimized temperature to improve its crystallinity and morphology.

  • Electrode Deposition: Place a shadow mask with the desired channel length and width onto the semiconductor film. Thermally evaporate a thin layer of gold (typically 30-50 nm) through the shadow mask to define the source and drain electrodes.

OFET Characterization

Procedure:

  • Place the fabricated OFET device on the probe station inside a light-tight and electrically shielded box.

  • Use a semiconductor parameter analyzer to apply voltages and measure currents.

  • Transfer Characteristics: Measure the drain current (ID) as a function of the gate voltage (VG) at a constant drain-source voltage (VDS). This measurement is used to determine the on/off ratio and the threshold voltage. The field-effect mobility can be calculated from the slope of the ID1/2 vs. VG plot in the saturation regime.

  • Output Characteristics: Measure the drain current (ID) as a function of the drain-source voltage (VDS) at different constant gate voltages (VG). This provides information about the operating regime of the transistor.

G cluster_0 OFET Fabrication Workflow cluster_1 OFET Characterization cluster_2 Performance Metrics A Substrate Cleaning B Dielectric Surface Modification (OTS) A->B C Semiconductor Deposition B->C D Annealing C->D E Electrode Deposition D->E F Measure Transfer Characteristics E->F G Measure Output Characteristics E->G H Mobility (μ) F->H I On/Off Ratio F->I J Threshold Voltage (Vth) F->J

Caption: A streamlined workflow for the fabrication and characterization of Organic Field-Effect Transistors (OFETs).

Electrochemical Characterization of Thiophene-2,3-dicarbonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical properties of thiophene-2,3-dicarbonitrile and related thiophene derivatives. Due to the limited direct experimental data on this compound in the reviewed literature, this guide leverages data from structurally similar compounds to infer its electrochemical behavior. The inclusion of detailed experimental protocols and visual workflows aims to equip researchers with the necessary information to conduct their own comparative studies.

Comparison of Electrochemical Properties

The electrochemical behavior of thiophene derivatives is significantly influenced by the nature and position of substituents on the thiophene ring. Electron-withdrawing groups, such as the nitrile (-CN) group, are expected to make the oxidation of the thiophene ring more difficult (anodic shift in oxidation potential) and the reduction easier (cathodic shift in reduction potential). Conversely, electron-donating groups have the opposite effect.

CompoundSubstituent(s)Oxidation Potential (V)Reduction Potential (V)Key Observations & Inferences
Thiophene None~1.6 - 2.06Not typically observedServes as a baseline for comparison. The oxidation potential can vary depending on experimental conditions. The process is generally irreversible.[1][2][3]
3-Methylthiophene 3-Methyl (-CH₃)~1.5Not reportedThe electron-donating methyl group slightly lowers the oxidation potential compared to unsubstituted thiophene.
2,5-Dichlorothiophene 2,5-Dichloro (-Cl)Higher than thiophene (expected)Not reportedThe electron-withdrawing chlorine atoms are expected to increase the oxidation potential.
Thiophene-2,5-dicarbonitrile 2,5-Dicyano (-CN)Higher than thiophene (expected)Less negative than thiophene (expected)The two electron-withdrawing nitrile groups are anticipated to significantly increase the oxidation potential and facilitate reduction.
This compound (Inferred) 2,3-Dicyano (-CN) Higher than thiophene (expected) Less negative than thiophene (expected) The adjacent electron-withdrawing nitrile groups are expected to have a strong inductive and resonance effect, making oxidation more difficult and reduction more favorable compared to the unsubstituted thiophene. The proximity of the nitrile groups might lead to unique electrochemical behavior compared to the 2,5-isomer.

Note: The exact redox potentials are highly dependent on the experimental conditions, including the solvent, supporting electrolyte, and electrode material. The values presented are approximate and intended for comparative purposes.

Experimental Protocols

A standard and reliable method for characterizing the electrochemical properties of novel compounds is cyclic voltammetry (CV). Below is a detailed protocol that can be adapted for the analysis of this compound and its analogs.

Cyclic Voltammetry of Thiophene Derivatives

Objective: To determine the oxidation and reduction potentials of thiophene derivatives and to assess the reversibility of the redox processes.

Materials:

  • Working Electrode: Glassy Carbon Electrode (GCE) or Platinum (Pt) disk electrode.

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

  • Counter Electrode: Platinum wire or graphite rod.

  • Electrochemical Cell

  • Potentiostat

  • Thiophene derivative to be analyzed

  • Solvent: Acetonitrile (CH₃CN), dichloromethane (CH₂Cl₂), or other suitable aprotic solvent.

  • Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆), tetrabutylammonium perchlorate (TBAClO₄), or lithium perchlorate (LiClO₄) at a concentration of 0.1 M.

  • Inert gas (Nitrogen or Argon) for deaeration.

Procedure:

  • Electrode Preparation:

    • Polish the working electrode with alumina slurry on a polishing pad to a mirror finish.

    • Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.

    • Allow the electrode to dry completely.

  • Electrolyte Solution Preparation:

    • Prepare a 0.1 M solution of the supporting electrolyte in the chosen solvent.

    • Dissolve the thiophene derivative in the electrolyte solution to a final concentration of 1-10 mM.

  • Electrochemical Measurement:

    • Assemble the three-electrode system in the electrochemical cell containing the sample solution.

    • Deaerate the solution by bubbling with an inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

    • Connect the electrodes to the potentiostat.

    • Set the parameters on the potentiostat:

      • Potential Range: A wide potential window should be initially scanned (e.g., -2.0 V to +2.5 V vs. Ag/AgCl) to identify the redox events. The range can be narrowed in subsequent scans.

      • Scan Rate: Start with a typical scan rate of 100 mV/s. The scan rate can be varied (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the nature of the redox processes.

    • Run the cyclic voltammetry experiment for several cycles until a stable voltammogram is obtained.

    • Record the cyclic voltammogram.

  • Data Analysis:

    • Determine the anodic peak potential (Epa) and the cathodic peak potential (Epc) from the voltammogram.

    • Calculate the formal reduction potential (E°') as the average of Epa and Epc for reversible or quasi-reversible processes.

    • Calculate the peak potential separation (ΔEp = |Epa - Epc|) to assess the reversibility of the electron transfer. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.

    • Analyze the relationship between the peak current and the square root of the scan rate to determine if the process is diffusion-controlled.

Visualizing Electrochemical Characterization

The following diagrams illustrate the typical workflow for electrochemical characterization and the conceptual relationship between molecular structure and electrochemical properties.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_solution Prepare Analyte & Electrolyte Solution assemble_cell Assemble 3-Electrode Cell prep_solution->assemble_cell prep_electrodes Polish & Clean Electrodes prep_electrodes->assemble_cell deaerate Deaerate Solution (N2/Ar Purge) assemble_cell->deaerate run_cv Run Cyclic Voltammetry deaerate->run_cv record_voltammogram Record Voltammogram run_cv->record_voltammogram analyze_peaks Analyze Peak Potentials & Currents record_voltammogram->analyze_peaks determine_properties Determine Redox Potentials & Reversibility analyze_peaks->determine_properties

Caption: Experimental workflow for cyclic voltammetry.

structure_property_relationship cluster_structure Molecular Structure cluster_properties Electrochemical Properties thiophene_core Thiophene Ring oxidation_potential Oxidation Potential thiophene_core->oxidation_potential Intrinsic Redox Activity substituents Substituent Groups (e.g., -CN, -CH3, -Cl) substituents->oxidation_potential Modulates (e.g., electron-withdrawing groups increase potential) reduction_potential Reduction Potential substituents->reduction_potential Modulates (e.g., electron-withdrawing groups decrease potential) reversibility Redox Reversibility substituents->reversibility Can Influence Kinetics

Caption: Influence of structure on electrochemical properties.

References

A Comparative Guide to Thiophene-2,3-dicarbonitrile and Phthalonitrile in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of high-performance polymers for advanced applications in electronics, aerospace, and medicine is an area of intense research. Monomers with nitrile functionalities are key precursors for thermosetting polymers with exceptional thermal stability and unique electronic properties. Among these, phthalonitrile stands as a well-established building block for robust polyphthalocyanine networks. This guide provides a detailed comparison between the established monomer, phthalonitrile, and its sulfur-containing heterocyclic analogue, thiophene-2,3-dicarbonitrile, in the context of polymer synthesis. While phthalonitrile-based polymers are extensively studied and commercialized, research into polymers derived from this compound is an emerging field, primarily focusing on phthalocyanine analogues. This guide will delve into the synthesis of the monomers, their conversion into macrocyclic precursors, and a comparative analysis of the properties of the resulting polymers, supported by available experimental data.

Monomer Synthesis and Properties

Phthalonitrile and this compound serve as the fundamental building blocks for the synthesis of high-performance macrocycles and polymers. Their synthesis is a critical first step in the overall process.

Phthalonitrile can be synthesized through several industrial-scale methods, most commonly via the ammoxidation of o-xylene in the gas phase over a metal oxide catalyst.[1] It can also be produced from phthalic anhydride or related compounds by reaction with ammonia at high temperatures.[1]

This compound synthesis is less commonly reported on an industrial scale. Laboratory-scale synthesis often involves multi-step procedures starting from thiophene derivatives. One approach is the cyclization of a dicarbonyl compound with a sulfurizing agent. Another method involves the conversion of a di-iodinated thiophene with copper cyanide.

Polymerization Pathways: From Dinitriles to Crosslinked Networks

The primary route for polymer formation from both phthalonitrile and this compound involves a two-stage process:

  • Cyclotetramerization: Four molecules of the dinitrile monomer undergo a template-driven cyclization reaction, typically in the presence of a metal salt in a high-boiling solvent, to form a highly conjugated macrocycle. Phthalonitrile forms a phthalocyanine macrocycle, while this compound forms a tetra-2,3-thiophenophorphyrazine , a direct structural analogue.

  • Polymerization: These macrocycles can then be polymerized to form highly crosslinked, thermally stable polymers. Phthalocyanine-based polymers are a well-established class of materials known for their exceptional thermal and oxidative stability.[2] Information on the polymerization of tetra-2,3-thiophenophorphyrazines is limited, representing an area of ongoing research.

Caption: Chemical structures of Phthalonitrile and this compound.

Cyclotetramerization Monomer_PN 4 x Phthalonitrile Macrocycle_Pc Phthalocyanine Monomer_PN->Macrocycle_Pc + Metal Salt (e.g., Zn(OAc)₂) - High Temp. Monomer_TDCN 4 x this compound Macrocycle_TTP Tetra-2,3-thiopheno- porphyrazine Monomer_TDCN->Macrocycle_TTP + Metal Salt - High Temp.

Caption: Cyclotetramerization of dinitrile monomers to form macrocyclic precursors.

Comparative Performance Data

Due to the nascent stage of research into polymers from this compound, a direct, side-by-side comparison of experimental data for the final polymers is not yet possible. However, a comparison can be drawn between the well-characterized phthalonitrile-based polymers and the broader class of polythiophenes (derived from other thiophene monomers), which provides insight into the potential properties of a hypothetical poly(tetra-2,3-thiophenophorphyrazine).

Table 1: Properties of Phthalonitrile-Based Polymers (Polyphthalocyanines)
PropertyTypical ValueAnalysis MethodReference
Thermal Stability
Decomposition Temp. (Td, 5% wt loss)> 500 °C (in N₂)TGA[2]
Char Yield at 800 °C (in N₂)> 70%TGA[2]
Thermomechanical Properties
Glass Transition Temp. (Tg)> 400 °CDMA/DSC[2]
Physical Properties
Water Absorption< 1.5%Immersion Test[2]
Electrical Properties
Dielectric Constant2.5 - 3.5Dielectric Analysis[2]
Dielectric Loss< 0.01Dielectric Analysis[2]
Table 2: Representative Properties of Polythiophene Derivatives
PropertyTypical ValueMonomer/Polymer SystemAnalysis MethodReference
Thermal Stability
Decomposition Temp. (Td, 5% wt loss)~380 - 450 °C (in N₂)Poly(3-alkylthiophenes)TGA
Thermomechanical Properties
Glass Transition Temp. (Tg)Variable (depends on side chains)Poly(3-alkylthiophenes)DSC
Electrical Properties
Electrical Conductivity (doped)10⁻⁵ to 10³ S/cmVarious PolythiophenesFour-point probe
Optical Band Gap1.7 - 2.2 eVVarious PolythiophenesUV-Vis Spectroscopy

Discussion and Comparative Analysis

Phthalonitrile-based polymers are benchmarks for high-temperature applications. Their exceptional thermal stability, with decomposition temperatures often exceeding 500°C, and high char yields make them suitable for aerospace composites and adhesives.[2] Their low water absorption and excellent dielectric properties are advantageous for microelectronic packaging.

Thiophene-based polymers , in general, are known for their valuable optoelectronic properties, which stem from the conjugated polythiophene backbone. The incorporation of the sulfur-containing thiophene ring typically leads to a lower bandgap compared to their benzene analogues, making them suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Based on the analogous structure of tetra-2,3-thiophenophorphyrazine to phthalocyanine, it is hypothesized that polymers derived from this thiophene-based macrocycle could offer a unique combination of properties:

  • High Thermal Stability: Similar to polyphthalocyanines, a highly crosslinked network would be expected to exhibit excellent thermal and oxidative stability.

  • Modified Electronic Properties: The presence of the electron-rich thiophene units in the macrocycle is likely to alter the electronic properties compared to the phthalocyanine analogue. This could lead to a lower bandgap and potentially higher electrical conductivity in the doped state, opening avenues for high-temperature electronic applications.

  • Processability: The synthesis of the thiophene-based macrocycle may offer different solubility and processing characteristics compared to its phthalocyanine counterpart, which could be advantageous for certain fabrication techniques.

Polymerization_Workflow cluster_Monomer Monomer Synthesis cluster_Macrocycle Macrocycle Formation cluster_Polymer Polymerization & Processing Monomer Dinitrile Monomer (Phthalonitrile or This compound) Cyclotetramerization Cyclotetramerization (with Metal Salt) Monomer->Cyclotetramerization Macrocycle Macrocyclic Precursor (Phthalocyanine or Analogue) Cyclotetramerization->Macrocycle Polymerization Thermal Curing/ Polymerization Macrocycle->Polymerization Processing Processing (Molding, Film Casting, etc.) Polymerization->Processing Final_Product High-Performance Thermoset Polymer Processing->Final_Product

Caption: Generalized workflow for the synthesis of high-performance polymers from dinitrile precursors.

Experimental Protocols

Protocol 1: Synthesis of Phthalonitrile

Phthalonitrile can be synthesized via several methods. A common laboratory-scale synthesis involves the dehydration of phthalamide.

Materials:

  • Phthalamide

  • Thionyl chloride or phosphorus pentoxide

  • Inert solvent (e.g., toluene)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend phthalamide in an excess of the inert solvent.

  • Slowly add the dehydrating agent (e.g., thionyl chloride) to the suspension while stirring. The reaction is exothermic and should be controlled.

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and filter to remove any solid byproducts.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude phthalonitrile can be purified by recrystallization or sublimation.

Protocol 2: Synthesis of Tetra-2,3-thiophenophorphyrazine (General Procedure)

The synthesis of thiophene-based phthalocyanine analogues is an area of active research, and specific protocols can vary. The following is a generalized procedure based on reported syntheses of similar compounds.

Materials:

  • A suitable this compound derivative

  • A metal salt (e.g., zinc acetate, copper(II) chloride)

  • A high-boiling point solvent (e.g., quinoline, N,N-dimethylformamide)

  • A base (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU))

Procedure:

  • In a multi-neck flask equipped with a mechanical stirrer, a reflux condenser, and an inert gas inlet, combine the this compound derivative and the metal salt.

  • Add the high-boiling point solvent and the base to the flask.

  • Heat the reaction mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) for several hours to days. The reaction progress can be monitored by the appearance of a deeply colored solution.

  • After the reaction is complete, cool the mixture to room temperature.

  • Precipitate the crude product by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or acetone).

  • Collect the solid product by filtration and wash it extensively with various solvents to remove unreacted starting materials and byproducts.

  • Further purification can be achieved by column chromatography on silica gel.

Protocol 3: Polymerization of Phthalonitrile Resins

Phthalonitrile monomers can be thermally cured to form highly crosslinked polymers. The addition of a curing agent, such as an aromatic amine, can facilitate the process.[2]

Materials:

  • Phthalonitrile monomer

  • Curing agent (e.g., 1,3-bis(3-aminophenoxy)benzene (m-APB))

  • High-temperature mold

  • Programmable oven or furnace

Procedure:

  • Thoroughly mix the phthalonitrile monomer with a small percentage (typically 2-5 wt%) of the curing agent.

  • Heat the mixture above the melting point of the monomer to obtain a homogeneous melt.

  • Pour the molten mixture into a preheated mold.

  • Place the mold in a programmable oven under an inert atmosphere.

  • Cure the resin using a staged heating profile, for example:

    • Heat to 250 °C and hold for 2 hours.

    • Increase the temperature to 280 °C and hold for 4 hours.

    • Further increase the temperature to 320 °C and hold for 8 hours.

  • After the curing cycle is complete, allow the mold to cool slowly to room temperature to prevent thermal shock.

  • Demold the cured polymer.

Conclusion

Phthalonitrile is a well-established monomer for the synthesis of polyphthalocyanines, a class of high-performance polymers with exceptional thermal and mechanical properties. This compound, while not a common monomer for traditional polythiophenes, serves as a valuable precursor for tetra-2,3-thiophenophorphyrazines, direct structural analogues of phthalocyanines.

While the polymerization of these thiophene-based macrocycles is a developing area of research with limited available data, the known properties of polythiophenes and the analogous chemistry to phthalocyanines suggest that polymers derived from this compound could offer a novel combination of high thermal stability and tailored electronic properties. This makes them a promising target for future research in the development of advanced materials for demanding electronic and aerospace applications. Further investigation into the polymerization of tetra-2,3-thiophenophorphyrazines and the characterization of the resulting polymers is crucial to fully unlock their potential.

References

A Comparative Guide to Validating the Structure of Thiophene-2,3-dicarbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of standard analytical techniques for the structural validation of thiophene-2,3-dicarbonitrile derivatives, tailored for researchers, scientists, and professionals in drug development. Unambiguous structural confirmation is a critical step in chemical synthesis and drug discovery to ensure the identity, purity, and properties of a target molecule. Thiophene-based compounds are significant in medicinal chemistry, and their precise characterization is paramount.[1][2]

Comparison of Key Analytical Techniques

The structural elucidation of novel this compound derivatives relies on the synergistic use of several spectroscopic and analytical methods. While each technique provides unique insights, a combination is often necessary for complete and unambiguous validation. The primary methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is one of the most powerful tools for determining the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR experiments reveal the chemical environment of individual atoms, their connectivity, and the number of each type of proton and carbon. For this compound derivatives, the electron-withdrawing nature of the two cyano groups significantly influences the chemical shifts of the thiophene ring protons and carbons, causing them to appear at a lower field (downfield shift).[3]

  • Mass Spectrometry (MS) : This technique provides information about the mass-to-charge ratio (m/z) of the molecule, which allows for the determination of its molecular weight. High-Resolution Mass Spectrometry (HRMS) can provide the exact molecular formula, offering a high degree of confidence in the elemental composition of the synthesized compound.[4]

  • X-ray Crystallography : This is the gold standard for unambiguous structure determination, providing a definitive 3D model of the molecule's atomic arrangement in the solid state.[5] It yields precise information on bond lengths, bond angles, and stereochemistry. The main prerequisite is the ability to grow high-quality single crystals of the compound.[5]

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups within a molecule. For this compound derivatives, the most characteristic signal is the stretching vibration of the nitrile (C≡N) group, which typically appears in the region of 2210-2240 cm⁻¹.[6][7]

Data Presentation

Quantitative data from these techniques are essential for structural confirmation. The following tables summarize typical data for thiophene dicarbonitrile derivatives.

Table 1: Comparative NMR Data for Thiophene Dicarbonitrile Derivatives

CompoundNucleusSolventChemical Shift (δ, ppm)Description
This compound ¹H-Spectrum available[8]Protons on the thiophene ring.
3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile [6]¹HCDCl₃2.69 (s, 6H)Two equivalent methyl groups.
¹³CCDCl₃14.8Methyl carbons (CH₃).
108.5, 134.1, 143.1, 150.8Aromatic carbons (C-Ar).
113.3Nitrile carbons (CN).
Generic Thieno[2,3-b]thiophene Derivative [7]¹³C-106.2, 116.1, 118.7, 122.1, 129.2, 140.1, 152.2, 153.0, 165.2, 165.3Aromatic, nitrile, and carbonyl carbons.

Table 2: Mass Spectrometry Data for Representative Molecules

CompoundFormulaMolecular Weight ( g/mol )Ionization MethodKey m/z Peak
3-Thiophenecarbonitrile [9]C₅H₃NS109.15Electron Ionization (EI)109 (M⁺)
3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile [10]C₈H₄N₄S₂220.3-219.98 (Exact Mass)
Brominated Thiophene Carboxamide [4]C₂₁H₁₆Br₂N₃O₃S₂581.89 (avg.)HRMS[M+H]⁺ cluster at 579, 581, 583

Table 3: Comparative X-ray Crystallography Data for Thiophene Derivatives

Parameter3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile[6]2,2′-Bithiophene-3,3′-dicarbonitrile[11]
Chemical Formula C₁₀H₆N₂S₂C₁₀H₄N₂S₂
Molecular Weight 218.31216.27
Crystal System TriclinicMonoclinic
Space Group P-1P2₁/c
Unit Cell Dimensions a = 7.2573 Å, b = 10.1538 Å, c = 13.665 Åα = 94.467°, β = 99.120°, γ = 95.850°a = 3.9084 Å, b = 9.8832 Å, c = 12.0091 Åβ = 93.900°
Unit Cell Volume 984.5 ų462.81 ų

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining reproducible and reliable data.

Protocol 1: NMR Analysis
  • Sample Preparation : Weigh 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR and place it in a clean, dry NMR tube.[3]

  • Solvent Addition : Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Dissolution : Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[3]

  • Data Acquisition : Acquire the spectra on a 400 MHz (or higher) spectrometer.

    • For ¹H NMR : Use a standard pulse sequence with a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[3]

    • For ¹³C NMR : Employ a proton-decoupled pulse sequence with a 30-45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.[3]

  • Data Processing : Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation : Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable volatile solvent (e.g., acetonitrile, methanol).

  • Infusion : Introduce the sample into the mass spectrometer via direct infusion or through an HPLC system.

  • Ionization : Utilize an appropriate soft ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to generate molecular ions with minimal fragmentation.

  • Data Acquisition : Acquire the mass spectrum in positive or negative ion mode, scanning a mass range appropriate for the expected molecular weight of the compound. Ensure the instrument is calibrated to achieve high mass accuracy (<5 ppm).

  • Data Analysis : Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or M⁺) and use the instrument's software to calculate the elemental composition based on the exact mass.

Protocol 3: Single-Crystal X-ray Diffraction
  • Crystal Growth : Grow high-quality single crystals of the thiophene derivative. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.[5]

  • Crystal Selection and Mounting : Select a suitable crystal (typically 0.1-0.3 mm in dimension) under a microscope and mount it on a goniometer head.[5]

  • Data Collection : Place the mounted crystal in an X-ray diffractometer. Cool the crystal (typically to 100-120 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and diffraction patterns are collected as the crystal is rotated.[5]

  • Data Reduction : Process the collected diffraction images to determine the intensities and positions of the diffraction spots.

  • Structure Solution and Refinement : Solve the "phase problem" using direct methods or Patterson methods to generate an initial electron density map and molecular model. Refine this model against the experimental data to obtain the final, precise 3D structure.[6][11]

Mandatory Visualization

Diagrams help visualize the workflow and logical connections between different analytical methods for robust structural validation.

cluster_workflow Structural Validation Workflow Synthesis Synthesis of Thiophene Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (LRMS/HRMS) Purification->MS IR IR Spectroscopy Purification->IR Xray X-ray Crystallography (if single crystals form) Purification->Xray cluster_logic Logical Relationship for Structure Elucidation NMR_Data NMR Data (C-H Framework) Confirmed_Structure Confirmed Structure NMR_Data->Confirmed_Structure MS_Data MS Data (Molecular Formula) MS_Data->Confirmed_Structure IR_Data IR Data (Functional Groups, e.g., -CN) IR_Data->Confirmed_Structure Xray_Data X-ray Data (3D Structure, Stereochemistry) Xray_Data->Confirmed_Structure Definitive Proposed_Structure Proposed Structure Proposed_Structure->NMR_Data Proposed_Structure->MS_Data Proposed_Structure->IR_Data

References

A Comparative Computational and Experimental Guide to Thiophene Dicarbonitrile Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural, electronic, and thermodynamic properties of four thiophene dicarbonitrile isomers: thiophene-2,3-dicarbonitrile, thiophene-2,4-dicarbonitrile, thiophene-2,5-dicarbonitrile, and thiophene-3,4-dicarbonitrile. The information presented herein is a compilation of data from various computational and experimental studies, intended to serve as a valuable resource for researchers working with these compounds.

Computational Analysis

Density Functional Theory (DFT) is a powerful computational method for investigating the properties of molecules. The following tables summarize key electronic and thermodynamic properties of the thiophene dicarbonitrile isomers, primarily based on calculations using the B3LYP functional. It is important to note that the presented data has been aggregated from multiple sources and may not have been calculated under identical computational conditions.

Table 1: Comparison of Calculated Electronic Properties of Thiophene Dicarbonitrile Isomers

IsomerDipole Moment (Debye)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
This compoundData not availableData not availableData not availableData not available
Thiophene-2,4-dicarbonitrileData not availableData not availableData not availableData not available
Thiophene-2,5-dicarbonitrileData not availableData not availableData not availableData not available
Thiophene-3,4-dicarbonitrileData not availableData not availableData not availableData not available

Table 2: Comparison of Calculated Thermodynamic Properties of Thiophene Dicarbonitrile Isomers

IsomerEnthalpy (Hartree)Gibbs Free Energy (Hartree)Relative Stability (kcal/mol)
This compoundData not availableData not availableData not available
Thiophene-2,4-dicarbonitrileData not availableData not availableData not available
Thiophene-2,5-dicarbonitrileData not availableData not availableData not available
Thiophene-3,4-dicarbonitrileData not availableData not availableData not available

Note: The absence of specific numerical data in the tables above is due to the lack of a comprehensive, directly comparative computational study across all four isomers in the available literature. Researchers are encouraged to perform their own calculations using a consistent methodology for accurate comparisons.

Experimental Data

The following tables summarize available experimental data for the thiophene dicarbonitrile isomers.

Table 3: Physical and Spectroscopic Properties of Thiophene Dicarbonitrile Isomers

IsomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)1H NMR (δ, ppm)13C NMR (δ, ppm)UV-Vis (λmax, nm)
This compoundC₆H₂N₂S134.16115-122[1]336.3±27.0 (Predicted)[1]Data not availableData not availableData not available
Thiophene-2,4-dicarbonitrileC₆H₂N₂S134.16Data not availableData not availableData not availableData not availableData not available
Thiophene-2,5-dicarbonitrileC₆H₂N₂S134.16126 - 129305.3 at 760 mmHgData not availableData not availableData not available
Thiophene-3,4-dicarbonitrileC₆H₂N₂S134.16Data not availableData not availableData not availableData not availableData not available

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of all four isomers are not consistently available. The following are generalized procedures based on common methods for the synthesis and analysis of thiophene derivatives.

General Synthesis of Thiophene Dicarbonitriles

The synthesis of thiophene dicarbonitriles can be achieved through various methods, including the Paal-Knorr thiophene synthesis and the Gewald aminothiophene synthesis, followed by functional group transformations.

1. Paal-Knorr Thiophene Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent.

2. Gewald Aminothiophene Synthesis: This is a one-pot synthesis that involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base.

3. From Halogenated Thiophenes: A common route involves the cyanation of di-halogenated thiophenes using a cyanide source, often with a palladium or copper catalyst. For example, 2,5-dibromothiophene can be reacted with copper(I) cyanide to yield thiophene-2,5-dicarbonitrile.

General Protocol for NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the thiophene dicarbonitrile isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

¹H NMR Spectroscopy:

  • Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Typical acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • Process the data with appropriate Fourier transformation, phase correction, and baseline correction.

¹³C NMR Spectroscopy:

  • Acquire the spectrum on the same spectrometer.

  • Use a proton-decoupled pulse sequence.

  • Typical acquisition parameters include a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Process the data similarly to the ¹H NMR spectrum.

General Protocol for UV-Vis Spectroscopy

Sample Preparation:

  • Prepare a stock solution of the thiophene dicarbonitrile isomer in a UV-grade solvent (e.g., acetonitrile, methanol, or dichloromethane) of a known concentration (e.g., 1 mg/mL).

  • Prepare a series of dilutions from the stock solution to obtain concentrations suitable for UV-Vis analysis (typically in the range of 10⁻⁵ to 10⁻⁴ M).

Measurement:

  • Use a dual-beam UV-Vis spectrophotometer.

  • Use the pure solvent as a blank to zero the instrument.

  • Record the absorbance spectrum of each diluted solution over a relevant wavelength range (e.g., 200-800 nm).

  • Identify the wavelength of maximum absorbance (λmax).

Visualization of Computational Workflow

The following diagram illustrates a typical workflow for the computational analysis of thiophene dicarbonitrile isomers using Density Functional Theory (DFT).

Computational_Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculations cluster_analysis Data Analysis and Comparison mol_structure Define Molecular Structures (2,3-, 2,4-, 2,5-, 3,4-isomers) comp_method Select Computational Method (e.g., DFT: B3LYP/6-311G**) mol_structure->comp_method geom_opt Geometry Optimization comp_method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy_calc Single Point Energy freq_calc->energy_calc electronic_prop Electronic Properties Calculation (HOMO, LUMO, Dipole Moment) energy_calc->electronic_prop thermo_analysis Thermodynamic Analysis (Enthalpy, Gibbs Free Energy) energy_calc->thermo_analysis electronic_analysis Electronic Property Comparison electronic_prop->electronic_analysis stability_analysis Relative Stability Comparison thermo_analysis->stability_analysis

Caption: A typical workflow for the computational analysis of molecular isomers.

References

Safety Operating Guide

Safe Disposal of Thiophene-2,3-dicarbonitrile: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of thiophene-2,3-dicarbonitrile, a compound that requires careful management due to its hazardous properties. Adherence to these protocols is essential to mitigate risks and ensure compliance with regulatory standards.

Hazard Profile: this compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it can cause skin and eye irritation, may lead to respiratory irritation, and is harmful if swallowed[1]. Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) in a controlled laboratory environment.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through a licensed hazardous waste disposal service[1][2]. Under no circumstances should this chemical be disposed of down the drain or in regular trash[3].

  • Segregation of Waste:

    • Immediately upon generation, segregate all waste containing this compound. This includes unused product, contaminated solvents, and disposable materials such as gloves, pipette tips, and weighing papers[2][4].

    • Do not mix this waste with other non-hazardous or incompatible chemical waste streams[2][5].

  • Waste Container Selection and Management:

    • Use a designated, leak-proof, and chemically compatible container for collecting all forms of this compound waste[2][6]. Plastic containers are often preferred for their durability.

    • The container must be kept securely closed except when actively adding waste to prevent the release of vapors[2][7].

    • Ensure containers are not overfilled; a general guideline is to leave at least one inch of headroom to allow for expansion[6].

  • Labeling of Waste Containers:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound"[2][8].

    • Include the primary hazard warnings (e.g., Toxic, Irritant) and list all components within the container if it is a mixed waste stream.

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory[2][6][7].

    • This area must be at or near the point of waste generation and should be well-ventilated, away from sources of ignition, and equipped with secondary containment to manage potential leaks[2][7].

    • Adhere to institutional limits for the maximum volume of hazardous waste stored in an SAA. For acutely toxic wastes, this may be as low as one quart for liquids or one kilogram for solids[7].

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection of the waste[1][2].

    • Provide a complete and accurate description of the waste to the disposal service.

Quantitative Data Summary for Disposal

ParameterGuidelineSource
pH Range for Drain Disposal 5.5 - 10.5 (for approved, dilute aqueous solutions only; not applicable to this compound)[3]
Maximum SAA Storage 55 gallons of hazardous waste
Maximum SAA Storage (Acutely Toxic Waste) 1 quart (liquid) or 1 kilogram (solid)
Container Headroom At least 1 inch[6]
Rinsing of Acutely Hazardous Waste Containers Triple rinse with a solvent equal to ~5% of the container volume

Experimental Protocols

Spill Cleanup Protocol:

In the event of a spill, the following protocol should be initiated immediately:

  • Evacuate all non-essential personnel from the immediate area.

  • Wearing appropriate PPE (double nitrile gloves, chemical splash goggles, face shield, and a lab coat), contain the spill using an inert absorbent material such as sand, silica gel, or vermiculite[1].

  • Carefully collect the absorbed material and place it into a designated, sealable hazardous waste container.

  • Decontaminate the spill area with an appropriate solvent, collecting all decontamination materials as hazardous waste.

  • Ensure the area is well-ventilated throughout the cleanup process.

Disposal Workflow

DisposalWorkflow cluster_generation Waste Generation cluster_handling In-Lab Handling cluster_disposal Final Disposal A Generate Thiophene-2,3- dicarbonitrile Waste B Segregate Waste Immediately A->B C Select & Fill Compatible, Labeled Container B->C D Store in Designated Satellite Accumulation Area C->D E Contact EHS or Licensed Waste Carrier D->E F Proper Disposal (e.g., Incineration) E->F

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling thiophene-2,3-dicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols, operational procedures, and disposal plans for handling thiophene-2,3-dicarbonitrile (CAS: 18853-42-4) in a laboratory setting. Adherence to these guidelines is essential to mitigate risks and ensure a safe research environment.

Hazard Identification and Classification

This compound is a hazardous substance that requires careful handling. Based on available safety data, the compound is classified with the following hazards[1]:

Hazard ClassGHS ClassificationSignal WordHazard Statement
Acute Toxicity, OralAcute Tox. 4WarningH302: Harmful if swallowed
Skin Corrosion/IrritationSkin Irrit. 2WarningH315: Causes skin irritation
Serious Eye Damage/Eye IrritationEye Irrit. 2WarningH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)STOT SE 3WarningH335: May cause respiratory irritation

Pictogram:

alt text

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is mandatory for all personnel handling this compound. The following table summarizes the required PPE[1][2][3][4]:

PPE CategoryItemSpecification
Hand Protection GlovesDouble-gloving with nitrile gloves is recommended. Gloves must meet EN374 standards.[1]
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles conforming to EU Standard EN 166 are required at all times.[1] A face shield should be worn over goggles when there is a risk of splashing.[2]
Body Protection Laboratory Coat & Chemical-Resistant ApronA flame-resistant lab coat must be worn and kept fastened. A chemical-resistant apron should be worn over the lab coat.[2]
Respiratory Protection Fume HoodAll work with this compound must be conducted in a certified chemical fume hood.[2][3]
RespiratorIf engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[3]

Operational Plan: Handling and Experimental Protocol

The following step-by-step protocol is designed to minimize exposure and ensure the safe handling of this compound during routine laboratory operations.

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is fully operational before commencing any work.[2][3]

  • Designate a specific area within the fume hood for the experiment to contain potential spills.[2]

  • Verify that an eyewash station and safety shower are readily accessible.[3]

  • Have all necessary equipment, reagents, and waste containers prepared and within reach to minimize movement and handling time.[2]

2. Weighing and Transfer:

  • All weighing and transfer of solid this compound must be performed inside the chemical fume hood.[2]

  • Use a tared, sealed container for weighing to prevent dissemination of the powder.

  • Employ anti-static and spark-proof equipment where possible.[1]

3. Experimental Procedure:

  • Keep the fume hood sash at the lowest possible height during the experiment.[2]

  • Continuously monitor the reaction for any signs of unexpected changes.

  • Avoid direct contact with the skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke in the laboratory area.[1]

4. Post-Experiment:

  • Decontaminate all surfaces and equipment that have come into contact with the chemical.

  • Properly label and store any resulting products or mixtures.

  • Remove and wash contaminated clothing before reuse.[1]

  • Wash hands thoroughly with soap and water after handling the compound.[1]

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Post-Experiment prep_hood Verify Fume Hood Operation prep_ppe Don Appropriate PPE prep_hood->prep_ppe prep_area Designate Work Area prep_ppe->prep_area prep_materials Gather Materials prep_area->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_run Conduct Experiment handle_transfer->handle_run cleanup_decon Decontaminate Equipment & Surfaces handle_run->cleanup_decon Experiment Complete cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Handling this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated, clearly labeled hazardous waste container.[2]

  • Liquid Waste: Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container.[2] Do not mix with other waste streams unless compatibility has been confirmed.[2]

2. Waste Container Management:

  • Use leak-proof, chemically compatible containers for all waste.

  • Keep waste containers tightly closed except when adding waste.

  • Label all containers with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.[5]

3. Storage and Disposal:

  • Store sealed waste containers in a designated, well-ventilated satellite accumulation area, away from heat and ignition sources.[5][6]

  • Ensure secondary containment is in place to manage any potential leaks.[5]

  • Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][2][5]

G cluster_collection 1. Waste Collection cluster_labeling 2. Labeling & Storage cluster_disposal 3. Final Disposal collect_solid Solid Waste Container (Gloves, Paper, etc.) label_container Label Container: 'Hazardous Waste' 'this compound' collect_solid->label_container collect_liquid Liquid Waste Container (Solvents, etc.) collect_liquid->label_container store_container Store in Designated Satellite Accumulation Area label_container->store_container contact_ehs Contact EHS or Licensed Disposal Company store_container->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup

Caption: Disposal Workflow for this compound Waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.